molecular formula C22H20N6O B15610205 Tas-121 CAS No. 1451370-01-6

Tas-121

Cat. No.: B15610205
CAS No.: 1451370-01-6
M. Wt: 384.4 g/mol
InChI Key: POOPTPRMXSYFRV-HNNXBMFYSA-N
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Description

selective covalent inhibitor of the mutant EGFR

Properties

CAS No.

1451370-01-6

Molecular Formula

C22H20N6O

Molecular Weight

384.4 g/mol

IUPAC Name

N-[(8S)-4-amino-5-quinolin-3-yl-6,7,8,9-tetrahydropyrimido[5,4-b]indolizin-8-yl]prop-2-enamide

InChI

InChI=1S/C22H20N6O/c1-2-18(29)27-15-7-8-17-19(14-9-13-5-3-4-6-16(13)24-10-14)20-21(23)25-12-26-22(20)28(17)11-15/h2-6,9-10,12,15H,1,7-8,11H2,(H,27,29)(H2,23,25,26)/t15-/m0/s1

InChI Key

POOPTPRMXSYFRV-HNNXBMFYSA-N

Origin of Product

United States

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of Tas-121 (Naquotinib)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tas-121, also known as naquotinib, is a third-generation, orally active, irreversible epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI). It is designed to selectively target both common sensitizing and resistant EGFR mutations, including the T790M mutation, while sparing wild-type (WT) EGFR. This selectivity profile is intended to provide a therapeutic advantage by minimizing off-target effects commonly associated with earlier-generation EGFR-TKIs. This technical guide provides a comprehensive overview of the mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and pathway visualizations to facilitate a deeper understanding for research and drug development professionals.

Core Mechanism of Action

This compound exerts its therapeutic effect through the covalent and irreversible inhibition of mutant EGFR kinases. This mechanism can be dissected into a two-step process:

  • Reversible Binding: Initially, this compound reversibly binds to the ATP-binding pocket of the EGFR kinase domain. This initial non-covalent interaction is a crucial determinant of the inhibitor's overall potency.

  • Covalent Bond Formation: Following the initial binding, a reactive acrylamide (B121943) group on this compound forms a permanent covalent bond with the thiol group of the cysteine residue at position 797 (Cys797) within the EGFR active site. This irreversible binding locks the kinase in an inactive state, thereby blocking its downstream signaling functions.

This covalent inhibition effectively overcomes the increased ATP affinity often observed in the T790M mutant EGFR, which is a primary mechanism of resistance to first- and second-generation EGFR-TKIs.[1]

Signaling Pathway Inhibition

By irreversibly binding to and inhibiting mutant EGFR, this compound effectively blocks the autophosphorylation of the receptor. This, in turn, prevents the activation of downstream pro-survival and proliferative signaling cascades, primarily the PI3K/AKT and MAPK/ERK pathways. The inhibition of these pathways ultimately leads to the induction of apoptosis and a halt in cell proliferation in EGFR-mutant cancer cells.

EGFR_Signaling_Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Mutant_EGFR Mutant EGFR PI3K PI3K Mutant_EGFR->PI3K p RAS RAS Mutant_EGFR->RAS p Tas121 This compound Tas121->Mutant_EGFR Covalent Inhibition Apoptosis Apoptosis Tas121->Apoptosis Induces AKT AKT PI3K->AKT Proliferation_Survival Cell Proliferation & Survival AKT->Proliferation_Survival RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation_Survival

Figure 1: this compound Mechanism of Action on EGFR Signaling Pathways.

Quantitative Data

The potency and selectivity of this compound have been quantified through various preclinical studies. The following tables summarize the key in vitro inhibitory activities of this compound against different EGFR mutations and other related kinases.

Table 1: Biochemical Inhibitory Activity of this compound
Target Kinase/MutationIC50 (nmol/L)
EGFR (L858R)1.7
EGFR (Exon 19 deletion)2.7
EGFR (L858R/T790M)0.56
EGFR (Exon 19 del/T790M)1.1
EGFR (Wild-Type)8.2
HER2110
HER42.6

Data sourced from MedChemExpress and Ito et al., 2019.

Table 2: Cellular Inhibitory Activity of this compound on EGFR Phosphorylation
Cell Line (EGFR Status)IC50 (nmol/L)Selectivity (WT/Mutant)
HEK293 (Wild-Type)220-
HEK293 (L858R)1120-fold
HEK293 (Exon 19 deletion)5.341.5-fold
HEK293 (L858R/T790M)1613.8-fold
HEK293 (Exon 19 del/T790M)1022-fold

Data sourced from Ito et al., 2019.[1]

Table 3: Anti-proliferative Activity of this compound
Cell LineEGFR MutationIC50 (nmol/L)
HCC827Exon 19 deletion3.8
NCI-H1975L858R/T790M30

Data sourced from Ito et al., 2019.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the preclinical evaluation of this compound.

Biochemical Kinase Inhibition Assay

This assay measures the direct inhibitory effect of this compound on the enzymatic activity of purified EGFR kinase domains.

  • Reagents: Recombinant human EGFR kinase domains (wild-type and various mutants), ATP, poly(Glu, Tyr) 4:1 substrate, Kinase Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20).

  • Procedure:

    • Prepare a serial dilution of this compound in DMSO.

    • In a 96-well plate, add the EGFR kinase, the poly(Glu, Tyr) substrate, and the diluted this compound or vehicle control (DMSO).

    • Initiate the kinase reaction by adding ATP.

    • Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

    • Terminate the reaction by adding a stop solution (e.g., 50 mM EDTA).

    • Quantify the amount of ADP produced using a luminescence-based assay (e.g., ADP-Glo™ Kinase Assay).

    • Calculate the IC50 values by fitting the dose-response data to a four-parameter logistic equation.

Kinase_Assay_Workflow Start Start Prepare_Reagents Prepare Reagents: - EGFR Kinase - Substrate - ATP - this compound Dilutions Start->Prepare_Reagents Reaction_Setup Set up Reaction in 96-well Plate: Kinase + Substrate + this compound Prepare_Reagents->Reaction_Setup Initiate_Reaction Initiate Reaction: Add ATP Reaction_Setup->Initiate_Reaction Incubation Incubate at 30°C Initiate_Reaction->Incubation Terminate_Reaction Terminate Reaction: Add EDTA Incubation->Terminate_Reaction Quantification Quantify ADP Production (Luminescence) Terminate_Reaction->Quantification Data_Analysis Calculate IC50 Values Quantification->Data_Analysis End End Data_Analysis->End

Figure 2: Workflow for a Biochemical Kinase Inhibition Assay.
Cellular EGFR Phosphorylation Assay (In-Cell Western)

This assay quantifies the ability of this compound to inhibit EGFR autophosphorylation within a cellular context.

  • Cell Line: Jump-In™ GripTite™ HEK293 cells transiently transfected with expression vectors for wild-type or mutant EGFR.

  • Reagents: Complete growth medium (e.g., DMEM with 10% FBS), transfection reagent, this compound, 4% formaldehyde (B43269) in PBS, permeabilization buffer (e.g., 0.1% Triton X-100 in PBS), blocking buffer (e.g., 5% BSA in PBS), primary antibodies (anti-p-EGFR and anti-total EGFR), and fluorescently labeled secondary antibodies.

  • Procedure:

    • Seed the transfected HEK293 cells in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with a serial dilution of this compound for a specified duration (e.g., 1 hour).

    • Fix the cells with 4% formaldehyde for 20 minutes at room temperature.

    • Permeabilize the cells with permeabilization buffer.

    • Block non-specific antibody binding with blocking buffer for 1 hour.

    • Incubate with primary antibodies against phosphorylated EGFR (e.g., pY1068) and total EGFR overnight at 4°C.

    • Wash the cells and incubate with species-specific secondary antibodies conjugated to different fluorophores (e.g., IRDye® 680RD and IRDye® 800CW) for 1 hour at room temperature.

    • Scan the plate using an infrared imaging system.

    • Normalize the phospho-EGFR signal to the total EGFR signal and calculate the IC50 values.

Apoptosis and Downstream Signaling Analysis (Western Blot)

This method is used to detect the induction of apoptosis and the inhibition of downstream signaling proteins.

  • Cell Line: NCI-H1975 (EGFR L858R/T790M) cells.

  • Reagents: RPMI-1640 medium with 10% FBS, this compound, RIPA lysis buffer with protease and phosphatase inhibitors, primary antibodies (anti-p-EGFR, anti-total EGFR, anti-p-AKT, anti-total AKT, anti-p-ERK, anti-total ERK, anti-cleaved PARP, anti-BIM, and anti-GAPDH), and HRP-conjugated secondary antibodies.

  • Procedure:

    • Culture NCI-H1975 cells and treat with varying concentrations of this compound for the desired time (e.g., 1 hour for signaling, 24 hours for apoptosis).

    • Lyse the cells in RIPA buffer and determine the protein concentration.

    • Separate equal amounts of protein lysate by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Use GAPDH as a loading control to ensure equal protein loading.

In Vivo Antitumor Efficacy (Xenograft Models)

This protocol assesses the antitumor activity of this compound in a living organism.

  • Animal Model: Male BALB/c nude mice.

  • Cell Lines: NCI-H1975 (EGFR L858R/T790M) and SW48 (EGFR G719S).

  • Procedure:

    • Subcutaneously implant NCI-H1975 or SW48 cells into the flank of the mice.

    • Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

    • Randomize the mice into treatment groups (vehicle control and this compound at various doses).

    • Administer this compound orally, once daily, for a specified period (e.g., 14 days).

    • Measure the tumor volume with calipers every few days.

    • Monitor the body weight of the mice as an indicator of toxicity.

    • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., Western blot).

Xenograft_Workflow Start Start Cell_Implantation Subcutaneous Implantation of Cancer Cells into Nude Mice Start->Cell_Implantation Tumor_Growth Allow Tumors to Reach 100-200 mm³ Cell_Implantation->Tumor_Growth Randomization Randomize Mice into Treatment Groups Tumor_Growth->Randomization Treatment Oral Administration of This compound or Vehicle Daily Randomization->Treatment Monitoring Monitor Tumor Volume and Body Weight Treatment->Monitoring Endpoint End of Study: Euthanasia and Tumor Excision Monitoring->Endpoint Analysis Further Analysis of Tumors (e.g., Western Blot) Endpoint->Analysis End End Analysis->End

Figure 3: General Workflow for In Vivo Xenograft Studies.

Resistance Mechanisms

A key mechanism of acquired resistance to third-generation EGFR-TKIs, including this compound, is the emergence of a C797S mutation in the EGFR kinase domain.[1] This mutation substitutes the cysteine residue, which is the target for covalent binding, with a serine. The absence of the thiol group in serine prevents the formation of the irreversible covalent bond, thereby rendering this compound ineffective. Further research is ongoing to develop strategies to overcome this resistance mechanism.

Conclusion

This compound is a potent and selective third-generation EGFR-TKI that demonstrates a clear mechanism of action through the irreversible covalent inhibition of mutant EGFR kinases. Its ability to effectively block downstream signaling pathways, leading to apoptosis and reduced cell proliferation, has been validated in both in vitro and in vivo preclinical models. The detailed understanding of its mechanism of action, supported by the quantitative data and experimental protocols provided in this guide, is essential for its continued development and for the design of future generations of targeted cancer therapies.

References

Tas-121 (Naquotinib): A Third-Generation EGFR Tyrosine Kinase Inhibitor for Non-Small Cell Lung Cancer

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Tas-121, also known as naquotinib, is a potent and selective third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI). It is an orally available, irreversible inhibitor designed to target sensitizing EGFR mutations (such as exon 19 deletions and L858R) as well as the T790M resistance mutation, which is a common mechanism of acquired resistance to first- and second-generation EGFR-TKIs in patients with non-small cell lung cancer (NSCLC).[1] this compound demonstrates significant antitumor activity in preclinical models and has been evaluated in clinical trials for patients with advanced EGFR mutation-positive NSCLC. This guide provides a comprehensive overview of the technical details of this compound, including its mechanism of action, preclinical and clinical data, and detailed experimental protocols.

Mechanism of Action

This compound is a covalent, irreversible inhibitor that selectively targets the ATP-binding site of the EGFR kinase domain. It forms a covalent bond with the cysteine residue at position 797 (Cys797) within the EGFR active site.[2] This irreversible binding effectively blocks EGFR autophosphorylation and the subsequent activation of downstream signaling pathways crucial for tumor cell proliferation and survival, such as the Ras-Raf-MEK-ERK and PI3K-Akt pathways.[2] A key characteristic of third-generation EGFR-TKIs like this compound is their high selectivity for mutant forms of EGFR over wild-type (WT) EGFR.[3] This selectivity is crucial for minimizing off-target effects and improving the therapeutic window, as inhibition of WT EGFR is associated with dose-limiting toxicities like skin rash and diarrhea.[4]

Signaling Pathway

The binding of this compound to mutant EGFR inhibits the downstream signaling cascades that promote cell proliferation and survival. The primary pathways affected are:

  • The Ras-Raf-MEK-ERK Pathway: This pathway is a critical regulator of cell proliferation.

  • The PI3K-Akt-mTOR Pathway: This pathway is essential for cell growth, survival, and metabolism.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR Mutant EGFR Ras Ras EGFR->Ras PI3K PI3K EGFR->PI3K Tas121 This compound (Naquotinib) Tas121->EGFR Covalent Inhibition (Cys797) Raf Raf Ras->Raf Akt Akt PI3K->Akt MEK MEK Raf->MEK mTOR mTOR Akt->mTOR ERK ERK MEK->ERK Proliferation Gene Transcription (Proliferation, Survival) mTOR->Proliferation ERK->Proliferation WB_Workflow A 1. Cell Culture & Treatment - Seed NSCLC cells (e.g., NCI-H1975) - Serum starve overnight - Treat with this compound (various conc.) - Stimulate with EGF B 2. Cell Lysis & Protein Quantification - Lyse cells in RIPA buffer - Quantify protein using BCA assay A->B C 3. SDS-PAGE & Western Blot - Separate proteins by gel electrophoresis - Transfer to PVDF membrane B->C D 4. Immunoblotting - Block membrane - Incubate with primary antibodies (p-EGFR, Total EGFR, GAPDH) - Incubate with HRP-conjugated secondary antibodies C->D E 5. Detection & Analysis - Add ECL substrate - Image chemiluminescence - Quantify band intensity D->E

References

In-Depth Technical Guide: TAS-121 for Non-Small-Cell Lung Cancer with EGFR Mutations

Author: BenchChem Technical Support Team. Date: December 2025

For Research, Scientific, and Drug Development Professionals

Executive Summary

TAS-121 is a novel, orally administered, third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI). It has demonstrated potent and selective activity against both common activating and resistance mutations in the EGFR gene, which are critical drivers in a subset of non-small-cell lung cancer (NSCLC). Preclinical and early clinical data indicate that this compound is effective in inhibiting the growth of NSCLC cells harboring various EGFR mutations, including the T790M resistance mutation and less common mutations such as G719X. This document provides a comprehensive technical overview of this compound, including its mechanism of action, preclinical efficacy, clinical trial data, and detailed experimental protocols.

Mechanism of Action

This compound is a covalent inhibitor that selectively targets mutant forms of the EGFR.[1][2] By forming an irreversible bond with a cysteine residue (C797) within the ATP-binding pocket of the EGFR kinase domain, this compound effectively blocks the receptor's signaling activity. This covalent binding mechanism allows for potent inhibition of EGFR autophosphorylation, even in the presence of high intracellular ATP concentrations, a common mechanism of resistance to first-generation, reversible EGFR TKIs.

The selectivity of this compound for mutant EGFR over wild-type (WT) EGFR is a key characteristic of third-generation TKIs, leading to a potentially wider therapeutic window and reduced toxicity associated with WT EGFR inhibition, such as skin rash and diarrhea.[1][3] The inhibition of mutant EGFR phosphorylation by this compound leads to the downregulation of downstream signaling pathways critical for tumor cell proliferation and survival, primarily the RAS-RAF-MEK-ERK and PI3K-AKT pathways.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular cluster_inhibition Inhibition cluster_ras_pathway RAS-RAF-MEK-ERK Pathway cluster_pi3k_pathway PI3K-AKT Pathway cluster_proliferation Cellular Response EGFR Mutant EGFR GRB2 GRB2/SOS EGFR->GRB2 Activates PI3K PI3K EGFR->PI3K Activates EGF EGF (Ligand) EGF->EGFR Binds TAS121 This compound TAS121->EGFR Covalently Binds & Inhibits RAS RAS GRB2->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Tumor Cell Proliferation & Survival ERK->Proliferation Promotes AKT AKT PI3K->AKT AKT->Proliferation Promotes

Figure 1: Simplified EGFR signaling pathway and the mechanism of this compound inhibition.

Preclinical Data

In Vitro Efficacy

This compound has demonstrated potent inhibitory activity against the phosphorylation of various EGFR mutants in cellular assays.[3] The IC50 values for intracellular EGFR phosphorylation were determined using HEK293 cells transiently transfected with different EGFR expression vectors.[3]

EGFR MutationIC50 (nmol/L) for EGFR Phosphorylation InhibitionSelectivity vs. WT EGFR (Fold)
Wild-Type220-
L858R1120
Exon 19 Deletion5.341
L858R/T790M1614
Exon 19 Deletion/T790M1022
Table 1: In Vitro Inhibitory Activity of this compound on EGFR Phosphorylation[3]
In Vivo Efficacy in Xenograft Models

The antitumor activity of this compound was evaluated in mouse xenograft models using human NSCLC cell lines with specific EGFR mutations.[3]

Xenograft ModelEGFR MutationTreatmentAntitumor Activity
SW48G719SThis compoundDemonstrated antitumor activity
NCI-H1975L858R/T790MThis compoundDemonstrated antitumor activity
Table 2: In Vivo Antitumor Activity of this compound in NSCLC Xenograft Models[3]

Clinical Data: Phase I Study

A Phase I, open-label, non-randomized, dose-escalation study of this compound was conducted in Japanese patients with advanced EGFR mutation-positive NSCLC who had been previously treated with an EGFR-TKI.[1][4][5][6] The study aimed to evaluate the safety, tolerability, pharmacokinetics, and efficacy of this compound.[1][4][5][6]

Safety and Tolerability

A total of 134 patients received treatment with this compound administered either once daily (QD) or twice daily (BID).[4][5] The maximum tolerated dose (MTD) was determined to be 10 mg/day QD and 8 mg/day BID.[4][5]

Adverse Drug Reactions (ADRs)Incidence (Any Grade)
Dermatological Toxicity89.6%
Decreased Platelet Count67.2%
Pyrexia44.0%
Table 3: Most Common Adverse Drug Reactions in the Phase I Study of this compound[4][5]

Dose-limiting toxicities (DLTs) included drug-induced liver injury, decreased platelet count, urticaria, interstitial lung disease, and left ventricular failure.[4][5]

Efficacy

This compound demonstrated antitumor activity in patients with both T790M-positive and T790M-negative NSCLC.[1][4][5]

Patient PopulationNumber of PatientsObjective Response Rate (ORR)
T790M-Positive8628% (39% at 8 mg/day BID)
T790M-Negative1619%
All Patients (Confirmed ORR)10325.2%
Table 4: Efficacy of this compound in the Phase I Study[4][5][6]

Experimental Protocols

IC50 Determination for Intracellular EGFR Phosphorylation

This protocol is based on the methodology described for the preclinical characterization of this compound.[3]

IC50_Workflow cluster_cell_culture Cell Culture & Transfection cluster_treatment Treatment cluster_analysis Analysis A Seed HEK293 cells B Transiently transfect with EGFR expression vectors (WT or mutant) A->B C Treat cells with serial dilutions of this compound B->C D Lyse cells and quantify protein concentration C->D E Perform Western blot for p-EGFR and total EGFR D->E F Densitometry analysis E->F G Calculate IC50 values F->G

Figure 2: Experimental workflow for IC50 determination of EGFR phosphorylation.

  • Cell Culture and Transfection:

    • Culture Jump-In GripTite HEK293 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO2.

    • Seed cells in 6-well plates to achieve 70-80% confluency on the day of transfection.

    • Transiently transfect cells with expression vectors for wild-type or mutant EGFR (e.g., L858R, Ex19del, L858R/T790M) using a suitable transfection reagent according to the manufacturer's protocol.

  • Drug Treatment:

    • 24 hours post-transfection, replace the medium with serum-free medium and incubate for 12-24 hours.

    • Prepare serial dilutions of this compound in serum-free medium.

    • Treat the cells with varying concentrations of this compound for 2-4 hours.

  • Cell Lysis and Protein Quantification:

    • Wash the cells twice with ice-cold phosphate-buffered saline (PBS).

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Centrifuge the lysates to pellet cell debris and collect the supernatant.

    • Determine the protein concentration of each lysate using a BCA or Bradford protein assay.

  • Western Blot Analysis:

    • Normalize protein concentrations and prepare samples with Laemmli buffer.

    • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane with 5% bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST).

    • Incubate the membrane with primary antibodies against phosphorylated EGFR (p-EGFR) and total EGFR overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Data Analysis:

    • Quantify band intensities using densitometry software.

    • Normalize the p-EGFR signal to the total EGFR signal.

    • Plot the percentage of inhibition against the log concentration of this compound and determine the IC50 value using non-linear regression analysis.

NCI-H1975 Xenograft Model

This protocol is a standard representation for evaluating in vivo antitumor activity.

Xenograft_Workflow cluster_implantation Tumor Implantation cluster_treatment Treatment & Monitoring cluster_endpoint Endpoint Analysis A Culture NCI-H1975 cells B Subcutaneously inject cells into immunocompromised mice A->B C Allow tumors to reach a palpable size B->C D Randomize mice into treatment and control groups C->D E Administer this compound or vehicle orally, daily D->E F Monitor tumor volume and body weight regularly E->F G Euthanize mice at study endpoint F->G H Excise and weigh tumors G->H I Optional: Western blot of tumor lysates for p-EGFR H->I

Figure 3: General workflow for a xenograft model study.

  • Cell Culture:

    • Culture NCI-H1975 cells (harboring L858R/T790M EGFR mutations) in RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin.

  • Animal Husbandry:

    • Use female athymic nude mice, 6-8 weeks old.

    • House animals in a pathogen-free environment with a 12-hour light/dark cycle and ad libitum access to food and water.

  • Tumor Implantation:

    • Harvest NCI-H1975 cells and resuspend in a 1:1 mixture of serum-free medium and Matrigel.

    • Subcutaneously inject approximately 5 x 10^6 cells into the flank of each mouse.

  • Treatment:

    • Monitor tumor growth with calipers.

    • When tumors reach an average volume of 100-150 mm³, randomize mice into treatment and vehicle control groups.

    • Administer this compound orally once daily at the desired dose levels. The control group receives the vehicle solution.

  • Monitoring and Endpoint:

    • Measure tumor volume and mouse body weight 2-3 times per week.

    • Continue treatment for a predefined period (e.g., 21-28 days) or until tumors in the control group reach a specified size.

    • At the end of the study, euthanize the mice, and excise, weigh, and photograph the tumors.

    • For pharmacodynamic studies, tumor samples can be collected at specific time points after the final dose for Western blot analysis of p-EGFR levels.

Conclusion

This compound is a promising third-generation EGFR-TKI with potent activity against a range of EGFR mutations relevant to NSCLC, including the T790M resistance mutation. Its high selectivity for mutant over wild-type EGFR suggests a favorable safety profile. Early clinical data have demonstrated its antitumor efficacy in a heavily pretreated patient population. Further clinical development will be necessary to fully elucidate the therapeutic potential of this compound in the management of EGFR-mutated NSCLC.

References

Preclinical Characterization of Tas-121: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tas-121 is a novel, orally active, and selective third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI).[1] It is designed to covalently bind to the EGFR kinase domain, showing potent inhibitory activity against various EGFR mutations, including common activating mutations (Exon 19 deletions and L858R), the T790M resistance mutation, and less common mutations such as G719X and L861Q.[1] This technical guide provides a comprehensive overview of the preclinical characterization of this compound, summarizing key data on its mechanism of action, efficacy, and experimental protocols.

Data Presentation

Biochemical and Cellular Activity

This compound demonstrates potent and selective inhibition of mutant EGFR in both biochemical and cellular assays. The half-maximal inhibitory concentration (IC50) values highlight its selectivity for mutant forms of EGFR over the wild-type (WT) receptor.

Target Enzyme/Cell LineMutation StatusBiochemical IC50 (nmol/L)Cellular IC50 (nmol/L) (EGFR Phosphorylation)Cellular IC50 (nmol/L) (Cell Growth)
Biochemical Assays
EGFRWild-Type8.2[1]220[1]-
EGFRL858R1.7[1]11[1]-
EGFRExon 19 deletion2.7[1]5.3[1]-
EGFRL858R/T790M0.56[1]16[1]-
EGFRExon 19 deletion/T790M1.1[1]10[1]-
HER2-110[2]--
HER4-2.6[2]--
Cell-Based Assays
HCC827EGFR Exon 19 deletion--3.8[1]
NCI-H1975EGFR L858R/T790M--30[1]
In Vivo Antitumor Activity

This compound has demonstrated significant dose-dependent tumor reduction in various xenograft models harboring different EGFR mutations.

Xenograft ModelEGFR MutationTreatment and DoseAntitumor Effect
NCI-H1975L858R/T790MThis compound (once daily, oral)Dose-dependent tumor growth inhibition. ED50 of less than 12.5 mg/kg/day.[3]
SW48G719SThis compound (25 to 100 mg/kg)Antitumor activity observed.[4]
HCC827Exon 19 deletionThis compound (6.3 to 25 mg/kg)Antitumor activity observed.[1]

Experimental Protocols

Biochemical Kinase Assays

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against various EGFR mutations in a cell-free system.

Methodology:

  • Recombinant EGFR proteins (wild-type and mutants) are used.

  • The kinase reaction is initiated by adding ATP.

  • The inhibitory activity of this compound is measured by quantifying the phosphorylation of a substrate peptide.

  • IC50 values are calculated from the dose-response curves.[1]

Cellular EGFR Phosphorylation Assay

Objective: To assess the inhibitory effect of this compound on EGFR phosphorylation within a cellular context.

Methodology:

  • Jump-In GripTite HEK293 cells are transiently transfected with expression vectors for wild-type or mutant EGFR.[1]

  • Cells are treated with varying concentrations of this compound.

  • The level of intracellular EGFR phosphorylation is quantified using an in-cell Western assay.[1]

  • IC50 values are determined from the concentration-response data.[1]

Cell Proliferation Assay

Objective: To evaluate the effect of this compound on the growth of cancer cell lines with specific EGFR mutations.

Methodology:

  • Human cancer cell lines, such as HCC827 (EGFR Exon 19 deletion) and NCI-H1975 (EGFR L858R/T790M), are cultured.[1]

  • Cells are treated with a range of this compound concentrations.

  • Cell viability is assessed after a defined incubation period (e.g., 72 hours) using a standard method like the MTT assay.

  • IC50 values for cell growth inhibition are calculated.[1]

Western Blot Analysis of Downstream Signaling

Objective: To investigate the effect of this compound on key downstream signaling pathways regulated by EGFR.

Methodology:

  • NCI-H1975 cells are treated with different concentrations of this compound for a specified time (e.g., 1 hour).[1]

  • Cell lysates are prepared, and protein concentrations are determined.

  • Proteins are separated by SDS-PAGE and transferred to a membrane.

  • The membrane is probed with primary antibodies against phosphorylated and total EGFR, AKT, and ERK1/2.[1]

  • Following incubation with a secondary antibody, the protein bands are visualized and quantified.[1]

In Vivo Xenograft Studies

Objective: To evaluate the antitumor efficacy of this compound in animal models.

Methodology:

  • Human cancer cells (e.g., NCI-H1975, SW48, HCC827) are subcutaneously implanted into immunocompromised mice (e.g., athymic nude mice).[1][3]

  • Once tumors reach a palpable size, mice are randomized into vehicle control and treatment groups.

  • This compound is administered orally, once daily, at various doses.[1][3]

  • Tumor volume is measured regularly throughout the study.

  • At the end of the study, tumors may be excised for pharmacodynamic analysis (e.g., assessing EGFR phosphorylation).[3]

Mandatory Visualization

Signaling Pathway Inhibition by this compound

EGFR_Signaling_Pathway EGF EGF Ligand EGFR Mutant EGFR EGF->EGFR Binds to PI3K PI3K EGFR->PI3K Activates ERK ERK1/2 EGFR->ERK Activates Tas121 This compound Tas121->EGFR Inhibits (covalently) AKT AKT PI3K->AKT Activates Proliferation Cell Proliferation & Survival AKT->Proliferation ERK->Proliferation

Caption: this compound covalently inhibits mutant EGFR, blocking downstream PI3K/AKT and ERK signaling pathways.

Experimental Workflow for In Vivo Xenograft Study

Xenograft_Workflow Start Start: Implant Tumor Cells TumorGrowth Allow Tumors to Establish Start->TumorGrowth Randomization Randomize Mice TumorGrowth->Randomization Treatment Oral Administration: This compound or Vehicle Randomization->Treatment Measurement Measure Tumor Volume Regularly Treatment->Measurement Daily Endpoint Endpoint: Tumor Growth Inhibition Measurement->Endpoint

References

TAS-121: A Third-Generation EGFR Tyrosine Kinase Inhibitor Targeting the T790M Resistance Mutation

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

The emergence of the EGFR T790M "gatekeeper" mutation is a primary mechanism of acquired resistance to first- and second-generation EGFR tyrosine kinase inhibitors (TKIs) in the treatment of non-small cell lung cancer (NSCLC). TAS-121 is a novel, orally active, third-generation EGFR-TKI designed to selectively and covalently inhibit mutant EGFR, including the T790M resistance mutation, while sparing wild-type EGFR. This document provides a comprehensive technical overview of this compound, summarizing key preclinical and clinical data, detailing experimental methodologies, and visualizing its mechanism of action and the relevant signaling pathways.

Introduction

The epidermal growth factor receptor (EGFR) is a receptor tyrosine kinase that plays a crucial role in regulating cell proliferation, survival, and differentiation.[1][2] Activating mutations in the EGFR gene, such as exon 19 deletions (Ex19del) and the L858R point mutation, are key drivers in a significant subset of NSCLC.[3] While first- and second-generation EGFR-TKIs have shown considerable efficacy in patients with these mutations, the majority develop resistance, most commonly through the acquisition of the T790M mutation in exon 20 of the EGFR gene.[3][4]

The T790M mutation increases the affinity of the EGFR kinase domain for ATP, thereby reducing the potency of ATP-competitive inhibitors.[3] This has necessitated the development of third-generation EGFR-TKIs that can effectively target this resistance mechanism. This compound has emerged as a potent and selective inhibitor of EGFR harboring both activating mutations and the T790M resistance mutation.[4][5]

Mechanism of Action

This compound is a covalent inhibitor that irreversibly binds to the cysteine residue at position 797 (C797) in the ATP-binding pocket of the EGFR kinase domain. This covalent modification leads to the inhibition of EGFR autophosphorylation and the subsequent blockade of downstream signaling pathways, such as the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways, which are critical for tumor cell proliferation and survival.[1][6] A key characteristic of this compound is its high selectivity for mutant EGFR over wild-type (WT) EGFR, which is predicted to result in a more favorable therapeutic window with reduced toxicities associated with WT EGFR inhibition, such as skin rash and diarrhea.[5][7]

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm EGFR_mut Mutant EGFR (e.g., L858R/T790M) p_EGFR Phosphorylated EGFR (Inactive) Downstream Downstream Signaling (RAS-RAF-MEK-ERK, PI3K-AKT-mTOR) EGFR_mut->Downstream Activation TAS121 This compound TAS121->EGFR_mut Covalent Binding (C797) TAS121->p_EGFR Inhibition ATP ATP ATP->EGFR_mut Competitive Inhibition p_EGFR->Downstream Blockade Proliferation Tumor Cell Proliferation & Survival Downstream->Proliferation Promotion cluster_study Phase I Clinical Trial Workflow Patient EGFR Mutation-Positive NSCLC Patients (Previously Treated with EGFR-TKI) DoseEscalation Dose Escalation Phase (QD and BID Regimens) Patient->DoseEscalation MTD_Determination Determine MTD and DLTs DoseEscalation->MTD_Determination Expansion Expansion & Extension Phases (at MTD) MTD_Determination->Expansion Efficacy Evaluate Efficacy (ORR) Expansion->Efficacy Safety Evaluate Safety (ADRs) Expansion->Safety cluster_workflow In Vivo Xenograft Experimental Workflow Cell_Culture Culture NCI-H1975 Cells (EGFR L858R/T790M) Implantation Subcutaneous Implantation into Immunodeficient Mice Cell_Culture->Implantation Tumor_Growth Allow Tumors to Grow to Palpable Size Implantation->Tumor_Growth Randomization Randomize Mice into Treatment Groups Tumor_Growth->Randomization Treatment Administer this compound or Vehicle Control Randomization->Treatment Measurement Measure Tumor Volume Regularly Treatment->Measurement Analysis Analyze Tumor Growth Inhibition Measurement->Analysis

References

Tas-121: A Covalent Inhibitor Targeting Uncommon EGFR G719X Mutations in Non-Small Cell Lung Cancer

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of Tas-121, a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI), with a specific focus on its activity against non-small cell lung cancer (NSCLC) harboring uncommon EGFR mutations, such as G719X. This document is intended for researchers, scientists, and drug development professionals interested in the preclinical and clinical data, mechanism of action, and experimental evaluation of this potent and selective inhibitor.

Introduction

Mutations in the epidermal growth factor receptor (EGFR) are well-established oncogenic drivers in a significant subset of non-small cell lung cancer (NSCLC) patients. While common mutations, such as exon 19 deletions and the L858R point mutation, are effectively targeted by first and second-generation EGFR tyrosine kinase inhibitors (TKIs), a notable percentage of patients present with uncommon mutations. These less frequent alterations, including the G719X substitution in exon 18, have demonstrated variable sensitivity to existing therapies, highlighting a critical unmet medical need.[1][2]

This compound is a novel, orally active, covalent inhibitor designed to selectively target mutant EGFR, including both common activating mutations and the T790M resistance mutation.[3][4] Importantly, preclinical and clinical studies have demonstrated that this compound exhibits significant activity against various uncommon EGFR mutations, including G719X (where X can be Alanine, Cysteine, or Serine), offering a promising therapeutic strategy for this patient population.[3][5]

Mechanism of Action

This compound functions as a selective, covalent inhibitor of mutant EGFR.[3] Unlike reversible inhibitors, covalent inhibitors form a permanent bond with a specific amino acid residue within the ATP-binding pocket of the kinase domain. This irreversible binding leads to a prolonged and potent inhibition of the target protein's activity. The pharmacodynamic effect of such inhibitors is then dependent on the rate of de novo protein synthesis rather than circulating drug levels.

The EGFR signaling pathway plays a crucial role in cell proliferation, survival, and differentiation.[6] Upon ligand binding, EGFR dimerizes and undergoes autophosphorylation, which in turn activates downstream signaling cascades, primarily the RAS-RAF-MEK-ERK (MAPK) and the PI3K-AKT-mTOR pathways.[6][7] In the context of G719X mutations, the EGFR protein is constitutively active, leading to uncontrolled downstream signaling and tumor growth.[6] this compound is designed to bind to the ATP-binding pocket of the mutated EGFR, preventing its autophosphorylation and subsequently inhibiting the aberrant downstream signaling that drives cancer progression.[6]

Preclinical and Clinical Efficacy

Preclinical studies have demonstrated the potent and selective activity of this compound against various EGFR mutations. In vitro assays have shown that this compound effectively inhibits the phosphorylation of EGFR harboring G719X mutations at nanomolar concentrations. Furthermore, this compound has shown greater selectivity for mutant EGFR over wild-type EGFR when compared to other EGFR-TKIs.[3][5]

In vivo, this compound has demonstrated significant antitumor activity in xenograft models. For instance, it has shown efficacy in a SW48 xenograft model, which expresses the EGFR G719S mutation.[3][5] Clinical data from a phase I study in Japanese patients with advanced EGFR mutation-positive NSCLC previously treated with an EGFR-TKI showed that this compound was well-tolerated and demonstrated antitumor activity.[8][9] An objective response was observed in patients with NSCLC harboring EGFR mutations, including the G719A mutation.[3]

Quantitative Data Summary

The following tables summarize the key quantitative data from preclinical studies evaluating the efficacy of this compound against EGFR G719X and other mutations.

Table 1: In Vitro Inhibitory Activity of this compound against EGFR Mutations

EGFR MutationIC50 (nmol/L) for EGFR Phosphorylation Inhibition
G719A69
G719C15
G719S19
L861Q40
Wild-Type EGFRInhibition was weaker than for mutant forms

Data sourced from studies using Jump-In GripTite HEK293 cells transiently expressing EGFR mutants.[5]

Table 2: Clinical Response to this compound in Patients with Uncommon EGFR Mutations

EGFR MutationObjective Response Rate (ORR)
G719AObjective response achieved in patients

Data from a Phase I study of this compound.[3]

Experimental Protocols

Detailed experimental protocols are crucial for the replication and validation of scientific findings. Below are representative methodologies for key experiments used in the evaluation of this compound.

In Vitro EGFR Phosphorylation Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against various EGFR mutations.

Methodology:

  • Cell Culture and Transfection:

    • Maintain Jump-In GripTite HEK293 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified 5% CO2 incubator.

    • Transiently transfect the cells with expression vectors encoding for wild-type EGFR or various mutant forms (e.g., G719A, G719C, G719S) using a suitable transfection reagent according to the manufacturer's instructions.

    • Allow cells to express the EGFR constructs for 24-48 hours post-transfection.

  • Compound Treatment:

    • Seed the transfected cells into 96-well plates.

    • Prepare serial dilutions of this compound in a suitable solvent (e.g., DMSO) and then in cell culture medium.

    • Treat the cells with varying concentrations of this compound for a predetermined incubation period (e.g., 2 hours).

  • EGFR Phosphorylation Analysis:

    • Following treatment, lyse the cells in a buffer containing protease and phosphatase inhibitors.

    • Determine the protein concentration of the cell lysates using a standard method (e.g., BCA assay).

    • Analyze the levels of phosphorylated EGFR (pEGFR) and total EGFR using a sandwich enzyme-linked immunosorbent assay (ELISA) or Western blotting with specific antibodies.

  • Data Analysis:

    • Normalize the pEGFR signal to the total EGFR signal.

    • Plot the percentage of EGFR phosphorylation inhibition against the logarithm of the this compound concentration.

    • Calculate the IC50 value using a non-linear regression analysis (e.g., sigmoidal dose-response curve).

In Vivo Xenograft Model

Objective: To evaluate the antitumor activity of this compound in a preclinical animal model.

Methodology:

  • Cell Line and Animal Model:

    • Use an appropriate human cancer cell line endogenously expressing an uncommon EGFR mutation (e.g., SW48 cells expressing EGFR G719S).

    • Utilize immunodeficient mice (e.g., nude or SCID mice) for tumor implantation.

  • Tumor Implantation:

    • Subcutaneously inject a suspension of the cancer cells into the flank of the mice.

    • Monitor the mice regularly for tumor growth.

  • Compound Administration:

    • Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

    • Administer this compound orally at various dose levels and schedules (e.g., once daily). The control group should receive the vehicle alone.

  • Tumor Growth Measurement:

    • Measure the tumor dimensions (length and width) with calipers at regular intervals (e.g., twice a week).

    • Calculate the tumor volume using the formula: (Length x Width²) / 2.

  • Data Analysis:

    • Plot the mean tumor volume over time for each treatment group.

    • Assess the antitumor activity by comparing the tumor growth in the this compound-treated groups to the control group.

    • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic marker analysis).

Visualizations

EGFR Signaling Pathway and this compound Inhibition

EGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space EGF EGF Ligand EGFR EGFR (G719X) EGF->EGFR pEGFR pEGFR EGFR->pEGFR Autophosphorylation Tas121 This compound Tas121->pEGFR Inhibition ATP ATP ADP ADP RAS RAS pEGFR->RAS PI3K PI3K pEGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation Survival ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation

Caption: EGFR signaling pathway with G719X mutation and the inhibitory action of this compound.

Experimental Workflow for In Vitro IC50 Determination

Experimental_Workflow start Start cell_culture HEK293 Cell Culture start->cell_culture transfection Transfect with EGFR G719X Vector cell_culture->transfection seeding Seed Cells into 96-well Plate transfection->seeding treatment Treat with This compound Dilutions seeding->treatment lysis Cell Lysis treatment->lysis elisa pEGFR/Total EGFR ELISA lysis->elisa analysis Data Analysis (IC50 Calculation) elisa->analysis end End analysis->end

Caption: Workflow for determining the in vitro IC50 of this compound.

Logical Relationship of this compound's Covalent Inhibition

Covalent_Inhibition Tas121 This compound Reversible_Binding Reversible Binding (Non-covalent) Tas121->Reversible_Binding EGFR_G719X EGFR (G719X) ATP-Binding Pocket EGFR_G719X->Reversible_Binding Covalent_Bond Covalent Bond Formation (Irreversible) Reversible_Binding->Covalent_Bond Inhibited_EGFR Inhibited EGFR Covalent_Bond->Inhibited_EGFR Downstream_Signaling_Blocked Downstream Signaling Blocked Inhibited_EGFR->Downstream_Signaling_Blocked

Caption: The two-step mechanism of this compound's covalent inhibition of EGFR G719X.

References

Tas-121: A Deep Dive into its Impact on Cellular Pathways

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tas-121 is an orally active, third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) designed for potent and selective inhibition of mutant forms of EGFR.[1] Dysregulation of the EGFR signaling cascade is a well-established driver of tumorigenesis in various cancers, most notably non-small cell lung cancer (NSCLC).[2][3] First and second-generation EGFR-TKIs, while initially effective against activating mutations such as exon 19 deletions (Ex19del) and the L858R substitution, are often rendered ineffective by the emergence of acquired resistance mutations, predominantly the T790M "gatekeeper" mutation.[2][4] this compound was developed to overcome this challenge by specifically targeting these resistance mutations while sparing wild-type (WT) EGFR, thereby aiming for a wider therapeutic window and reduced off-target toxicities.[2][5] This technical guide provides an in-depth analysis of the cellular pathways affected by this compound, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying molecular mechanisms.

Mechanism of Action

This compound functions as a covalent, irreversible inhibitor of the EGFR kinase domain.[1] It forms a covalent bond with a specific cysteine residue within the ATP-binding pocket of the EGFR kinase domain.[1] This irreversible binding effectively blocks the autophosphorylation of the receptor, a critical step in the activation of downstream signaling cascades.[4][5] By preventing EGFR autophosphorylation, this compound abrogates the signal transduction that drives tumor cell proliferation and survival.[5]

Core Signaling Pathways Modulated by this compound

The primary cellular pathways impacted by this compound are the downstream effectors of EGFR signaling. Aberrant activation of these pathways is a hallmark of EGFR-driven cancers. This compound's inhibitory action on mutant EGFR leads to the downregulation of these critical pro-survival and proliferative signals.

The RAS-RAF-MEK-ERK (MAPK) Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is a central signaling cascade that regulates cell growth, differentiation, and survival. Upon EGFR activation, the adaptor protein Grb2 binds to phosphorylated tyrosine residues on EGFR, recruiting the guanine (B1146940) nucleotide exchange factor SOS, which in turn activates RAS. Activated RAS initiates a phosphorylation cascade, sequentially activating RAF, MEK, and finally ERK. Phosphorylated ERK (p-ERK) translocates to the nucleus to regulate the expression of genes involved in cell cycle progression. Preclinical studies have demonstrated that this compound effectively suppresses the phosphorylation of ERK1/2 in a dose-dependent manner in cancer cell lines harboring EGFR mutations.[5]

The PI3K-AKT-mTOR Pathway

The Phosphatidylinositol 3-kinase (PI3K)/AKT pathway is another crucial downstream effector of EGFR, playing a significant role in cell survival, growth, and metabolism. Activated EGFR recruits and activates PI3K, which then phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate phosphatidylinositol 3,4,5-trisphosphate (PIP3). PIP3 acts as a docking site for AKT and PDK1, leading to the phosphorylation and activation of AKT. Activated AKT, in turn, phosphorylates a multitude of downstream targets, including mTOR, to promote cell survival and inhibit apoptosis. Treatment with this compound has been shown to decrease the phosphorylation of AKT in a dose-dependent fashion in EGFR-mutant cancer cells, indicating a blockade of this critical survival pathway.[5]

Quantitative Analysis of this compound Activity

The potency and selectivity of this compound have been quantified through various preclinical and clinical investigations. The following tables summarize the key quantitative data available.

Table 1: In Vitro Inhibitory Activity of this compound against EGFR Mutations
EGFR MutationIC50 (nM)
L858R1.7[1]
Ex19del2.7[1]
L858R/T790M0.56[1]
Ex19del/T790M1.1[1]
Wild-Type EGFR8.2[1]
HER2110[1]
HER42.6[1]

IC50 values represent the concentration of this compound required to inhibit 50% of the enzymatic activity.

Table 2: Cellular Potency of this compound in Inhibiting EGFR Phosphorylation
EGFR MutationCell LineIC50 (nmol/L)
L858RHEK293 (transiently transfected)11[5]
Ex19delHEK293 (transiently transfected)5.3[5]
L858R/T790MHEK293 (transiently transfected)16[5]
Ex19del/T790MHEK293 (transiently transfected)10[5]
Wild-Type EGFRHEK293 (transiently transfected)220[5]
Table 3: Clinical Efficacy of this compound in NSCLC Patients (Phase I Study)
Patient GroupDosing RegimenObjective Response Rate (ORR)
T790M-positive (n=86)8 mg/day BID39%[2][6]
T790M-positive (n=86)Overall28%[2][6]
T790M-negative (n=16)Overall19%[2][6]

Key Experimental Methodologies

The characterization of this compound's effects on cellular pathways relies on a suite of established molecular and cellular biology techniques. Below are detailed protocols for the key experiments cited.

In Vitro EGFR Kinase Assay

This assay quantifies the direct inhibitory effect of this compound on the enzymatic activity of purified EGFR.

Protocol:

  • Reagent Preparation:

    • Prepare a kinase assay buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, 2mM MnCl2, 50μM DTT).[7]

    • Prepare a stock solution of this compound in 100% DMSO and create serial dilutions in the kinase assay buffer.

    • Prepare a solution of recombinant human EGFR (wild-type or mutant) and a peptide substrate in the kinase assay buffer.

    • Prepare an ATP solution (e.g., 250μM) in the kinase assay buffer.[8]

  • Kinase Reaction:

    • In a 96-well plate, add the diluted this compound or vehicle control (DMSO).

    • Add the EGFR enzyme and peptide substrate mixture to each well.

    • Initiate the reaction by adding the ATP solution.

    • Incubate the plate at 30°C for a defined period (e.g., 15-60 minutes).[8]

  • Detection and Analysis:

    • Terminate the reaction and quantify the amount of phosphorylated substrate. This can be achieved using various methods, such as:

      • Radiometric Assay: Utilizing [γ-³³P]ATP and measuring the incorporation of the radioactive phosphate (B84403) into the substrate.[8]

      • Luminescence-based Assay (e.g., ADP-Glo™): Measuring the amount of ADP produced, which is proportional to the kinase activity.[8]

    • Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control.

    • Determine the IC50 value by plotting the percentage of inhibition against the log of the inhibitor concentration and fitting the data to a dose-response curve.

Cell-Based EGFR Phosphorylation Assay

This assay assesses the ability of this compound to inhibit EGFR autophosphorylation within a cellular context.

Protocol:

  • Cell Culture and Treatment:

    • Culture cancer cell lines harboring specific EGFR mutations (e.g., NCI-H1975 for L858R/T790M) in appropriate growth medium.[5]

    • Seed the cells in multi-well plates and allow them to adhere.

    • Treat the cells with serial dilutions of this compound or vehicle control for a specified duration (e.g., 1-2 hours).

    • For some experiments, cells may be stimulated with EGF to induce EGFR phosphorylation.[9]

  • Cell Lysis and Protein Quantification:

    • Wash the cells with ice-cold PBS and lyse them using a lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.[10]

    • Collect the cell lysates and clarify by centrifugation.

    • Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).[10]

  • Western Blot Analysis:

    • Normalize the protein concentration of all samples.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with a blocking buffer (e.g., 5% BSA in TBST).

    • Incubate the membrane with a primary antibody specific for phosphorylated EGFR (e.g., anti-pEGFR Tyr1068).

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

    • Detect the chemiluminescent signal using an imaging system.

    • Strip and re-probe the membrane with an antibody for total EGFR and a loading control (e.g., GAPDH or β-actin) for normalization.

  • Data Analysis:

    • Quantify the band intensities using densitometry software.

    • Normalize the phosphorylated EGFR signal to the total EGFR signal and then to the loading control.

    • Calculate the percentage of inhibition of EGFR phosphorylation for each this compound concentration.

Cell Proliferation Assay

This assay measures the effect of this compound on the growth and viability of cancer cells.

Protocol:

  • Cell Seeding and Treatment:

    • Seed cancer cells into 96-well plates at a predetermined density and allow them to attach overnight.[11]

    • Prepare serial dilutions of this compound in the culture medium.

    • Replace the medium in the wells with the medium containing the diluted compound or vehicle control.

    • Incubate the plates for a specified period, typically 72 hours.[12]

  • Quantification of Cell Viability:

    • Assess cell viability using a colorimetric or fluorometric assay, such as:

      • MTT/MTS Assay: Measures the metabolic activity of viable cells by their ability to reduce a tetrazolium salt to a colored formazan (B1609692) product.[11]

      • CellTiter-Glo® Luminescent Cell Viability Assay: Measures the amount of ATP present, which is an indicator of metabolically active cells.[4]

    • Measure the absorbance or luminescence using a plate reader.

  • Data Analysis:

    • Subtract the background reading from all measurements.

    • Calculate the percentage of cell viability for each this compound concentration relative to the vehicle-treated control.

    • Determine the IC50 value by plotting the percentage of viability against the log of the inhibitor concentration and fitting the data to a dose-response curve.

Visualizing the Impact of this compound

The following diagrams, generated using the DOT language for Graphviz, illustrate the key cellular pathways affected by this compound and the experimental workflows used to study its activity.

EGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_RAS_MAPK RAS-RAF-MEK-ERK Pathway cluster_PI3K_AKT PI3K-AKT-mTOR Pathway EGF EGF EGFR EGFR EGF->EGFR Binds Grb2 Grb2 EGFR->Grb2 Activates PI3K PI3K EGFR->PI3K Activates Tas121 This compound Tas121->EGFR Inhibits SOS SOS Grb2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Survival Cell Survival mTOR->Survival

Caption: EGFR signaling pathways and the inhibitory action of this compound.

Western_Blot_Workflow start Cell Treatment with this compound lysis Cell Lysis start->lysis quant Protein Quantification lysis->quant sds SDS-PAGE quant->sds transfer Protein Transfer to Membrane sds->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody Incubation (e.g., anti-pEGFR) blocking->primary_ab secondary_ab Secondary Antibody Incubation primary_ab->secondary_ab detection Chemiluminescent Detection secondary_ab->detection analysis Data Analysis detection->analysis

Caption: Experimental workflow for Western blot analysis of EGFR pathway inhibition.

Conclusion

This compound is a potent and selective third-generation EGFR-TKI that effectively targets activating and resistance mutations in the EGFR gene. Its mechanism of action, centered on the irreversible inhibition of EGFR kinase activity, leads to the significant downregulation of key pro-tumorigenic signaling pathways, namely the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR cascades. This ultimately results in the inhibition of cancer cell proliferation and the induction of apoptosis. The quantitative data from both preclinical and clinical studies underscore its therapeutic potential in the treatment of EGFR-mutant NSCLC, particularly in cases that have developed resistance to earlier generations of EGFR inhibitors. The detailed experimental protocols provided herein serve as a guide for researchers aiming to further investigate the cellular and molecular effects of this compound and similar targeted therapies.

References

In Vitro Efficacy of Tas-121 (Futibatinib) on Lung Cancer Cell Lines: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth analysis of the in vitro activity of Tas-121 (also known as Futibatinib or TAS-120), a potent and selective kinase inhibitor, against various lung cancer cell lines. The data presented herein is intended for researchers, scientists, and professionals in drug development, offering a consolidated resource on the pre-clinical assessment of this compound. This compound has demonstrated a dual mechanism of action, targeting both Fibroblast Growth Factor Receptor (FGFR) aberrations and mutations in the Epidermal Growth Factor Receptor (EGFR), two key oncogenic drivers in non-small cell lung cancer (NSCLC).

Quantitative Analysis of Anti-proliferative Activity

The in vitro efficacy of this compound has been quantified through growth inhibition (GI50) and half-maximal inhibitory concentration (IC50) assays across a panel of lung cancer cell lines with characterized genetic alterations.

Activity against FGFR-Amplified Lung Cancer Cell Lines

This compound, as an irreversible pan-FGFR inhibitor, has shown potent activity in lung cancer cell lines characterized by FGFR1 amplification. The GI50 values, representing the concentration required to inhibit cell growth by 50%, are summarized below.

Cell LineHistologyFGFR AberrationGI50 (nmol/L)
NCI-H1581Squamous Cell CarcinomaFGFR1 Amplification10.1 ± 1.1
DMS114Small Cell CarcinomaFGFR1 Amplification18.2 ± 2.5

Data is presented as mean ± standard deviation.

Inhibitory Activity against Mutant EGFR

This compound also functions as a third-generation EGFR tyrosine kinase inhibitor (TKI), demonstrating high potency against common activating and resistance mutations in EGFR, while showing significantly less activity against wild-type EGFR. This selectivity is a hallmark of third-generation EGFR-TKIs, promising a wider therapeutic window.[1][2]

EGFR StatusIC50 (nM)
L858R1.7
Exon 19 Deletion2.7
L858R / T790M0.56
Exon 19 Deletion / T790M1.1
Wild-Type8.2

Experimental Protocols

Detailed methodologies for the key experiments cited are provided to ensure reproducibility and a clear understanding of the data generation process.

Cell Growth Inhibition Assay (CellTiter-Glo®)

This assay determines the anti-proliferative effect of this compound by quantifying ATP levels, an indicator of metabolically active cells.

Protocol:

  • Cell Seeding: Lung cancer cell lines are seeded into 96-well plates at an appropriate density and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with a serial dilution of this compound for a period of 72 hours.

  • Lysis and Luminescence Reading: After the incubation period, the CellTiter-Glo® reagent is added to each well to lyse the cells and generate a luminescent signal proportional to the amount of ATP present.

  • Data Analysis: The luminescent signal is measured using a plate reader. The GI50 values are calculated by fitting the dose-response data to a four-parameter logistic curve.

Western Blot Analysis of Protein Phosphorylation

Western blotting is employed to investigate the mechanism of action of this compound by assessing the phosphorylation status of target proteins and downstream signaling molecules.

Protocol:

  • Cell Treatment and Lysis: Cells are treated with varying concentrations of this compound for a specified duration. Post-treatment, cells are washed with ice-cold PBS and lysed using a lysis buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: The total protein concentration in each lysate is determined using a BCA protein assay.

  • SDS-PAGE and Protein Transfer: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and subsequently transferred to a PVDF membrane.

  • Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for phosphorylated and total forms of target proteins (e.g., p-FGFR, FGFR, p-EGFR, EGFR, p-Akt, Akt, p-ERK, ERK).

  • Detection: Following incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Signaling Pathways and Experimental Workflow

The following diagrams, generated using Graphviz (DOT language), illustrate the signaling pathways targeted by this compound and the general experimental workflow.

This compound Mechanism of Action: FGFR Signaling Pathway

FGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Tas121 This compound FGFR FGFR Tas121->FGFR PI3K PI3K FGFR->PI3K RAS RAS FGFR->RAS Akt Akt PI3K->Akt Proliferation Cell Proliferation, Survival, Angiogenesis Akt->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation

Caption: this compound inhibits FGFR, blocking PI3K/Akt and MAPK signaling.

This compound Mechanism of Action: Mutant EGFR Signaling Pathway

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Tas121 This compound EGFR Mutant EGFR Tas121->EGFR PI3K PI3K EGFR->PI3K RAS RAS EGFR->RAS Akt Akt PI3K->Akt Proliferation Cell Proliferation, Survival Akt->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation

Caption: this compound inhibits mutant EGFR, blocking key downstream pathways.

General In Vitro Experimental Workflow

Experimental_Workflow cluster_setup Experiment Setup cluster_treatment Treatment cluster_assays Assays cluster_analysis Data Analysis Cell_Culture Lung Cancer Cell Line Culture Cell_Seeding Cell Seeding (96-well plates) Cell_Culture->Cell_Seeding Tas121_Treatment This compound Treatment (Dose-Response) Cell_Seeding->Tas121_Treatment Viability_Assay Cell Viability Assay (e.g., CellTiter-Glo) Tas121_Treatment->Viability_Assay Western_Blot Western Blot (Protein Phosphorylation) Tas121_Treatment->Western_Blot GI50_Calc GI50/IC50 Calculation Viability_Assay->GI50_Calc Mechanism_Analysis Mechanism of Action Analysis Western_Blot->Mechanism_Analysis

Caption: General workflow for in vitro evaluation of this compound.

References

Discovery and development of Tas-121

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Discovery and Development of Futibatinib (B611163) (TAS-121/TAS-120)

Introduction

Futibatinib, also known as TAS-120, is a potent and selective small-molecule inhibitor of the fibroblast growth factor receptor (FGFR) family of receptor tyrosine kinases. Deregulation of FGFR signaling is implicated in the pathogenesis of various cancers, making it a key therapeutic target. This guide provides a comprehensive overview of the discovery, preclinical development, and clinical evaluation of futibatinib, with a focus on its mechanism of action, efficacy, and safety profile. While the designation this compound has also been associated with a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor, this document will focus on the FGFR inhibitor futibatinib.

Discovery and Preclinical Development

Futibatinib was identified as a structurally novel, irreversible inhibitor of FGFR1–4. Its unique covalent binding mechanism confers distinct advantages over reversible ATP-competitive inhibitors, including potent activity against acquired resistance mutations.

Mechanism of Action

Futibatinib covalently binds to a conserved cysteine residue within the P-loop of the FGFR kinase domain. This irreversible binding locks the kinase in an inactive conformation, thereby inhibiting FGFR phosphorylation and downstream signaling pathways, including the RAS-MAPK and PI3K-AKT pathways, which are critical for cell proliferation, survival, and differentiation.[1][2]

In Vitro Potency and Selectivity

Futibatinib demonstrates potent and selective inhibition of FGFR1–4 with IC50 values in the low nanomolar range.[2] The inhibitory activity of futibatinib against various FGFRs and other kinases is summarized in the table below.

KinaseIC50 (nmol/L)
FGFR11.4
FGFR21.8
FGFR32.2
FGFR43.7
VEGFR2>1000
PDGFRβ>1000
c-Kit>1000
Abl>1000

Data compiled from preclinical studies.[2]

Futibatinib also shows potent activity against cell lines harboring various FGFR genomic aberrations, including fusions, amplifications, and mutations.[2]

Preclinical Efficacy in Xenograft Models

Oral administration of futibatinib led to significant, dose-dependent tumor growth inhibition in various human tumor xenograft models driven by FGFR aberrations.[2] Sustained inhibition of FGFR phosphorylation in tumor tissues correlated with the antitumor activity.[2]

Experimental Protocols

Kinase Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of futibatinib against a panel of kinases.

Methodology:

  • Recombinant human kinase domains were incubated with varying concentrations of futibatinib in the presence of ATP and a suitable substrate.

  • Kinase activity was measured by quantifying the amount of phosphorylated substrate using methods such as ELISA or radiometric assays.

  • IC50 values were calculated by fitting the dose-response data to a four-parameter logistic equation.

Cell Proliferation Assay

Objective: To assess the antiproliferative activity of futibatinib in cancer cell lines.

Methodology:

  • Cancer cell lines with and without FGFR genomic aberrations were seeded in 96-well plates.

  • Cells were treated with a range of futibatinib concentrations for a specified duration (e.g., 72 hours).

  • Cell viability was determined using a colorimetric assay, such as the MTT or CellTiter-Glo® assay.

  • IC50 values were determined from the resulting dose-response curves.

Tumor Xenograft Studies

Objective: To evaluate the in vivo antitumor efficacy of futibatinib.

Methodology:

  • Human cancer cells harboring FGFR aberrations were subcutaneously implanted into immunodeficient mice.

  • Once tumors reached a palpable size, mice were randomized into vehicle control and treatment groups.

  • Futibatinib was administered orally at various dose levels and schedules.

  • Tumor volumes were measured regularly to assess tumor growth inhibition.

  • At the end of the study, tumors were excised for pharmacodynamic analysis (e.g., measurement of p-FGFR levels).[3][4]

Clinical Development

The clinical development of futibatinib has primarily focused on patients with advanced solid tumors harboring FGFR alterations, particularly intrahepatic cholangiocarcinoma (iCCA).

Phase 1 Studies

Initial phase 1 studies established the safety, tolerability, and recommended phase 2 dose of futibatinib. These studies demonstrated preliminary antitumor activity in patients with various FGFR-aberrant tumors.[1]

Phase 2 FOENIX-CCA2 Study

The pivotal phase 2 FOENIX-CCA2 trial was an open-label, single-arm study that evaluated the efficacy and safety of futibatinib in patients with previously treated, unresectable, locally advanced or metastatic iCCA harboring FGFR2 fusions or rearrangements.[1][5][6]

Key Eligibility Criteria:

  • Histologically confirmed unresectable, locally advanced or metastatic iCCA.

  • Documented FGFR2 gene fusion or other rearrangement.

  • Disease progression after at least one prior line of systemic therapy.

Treatment: Patients received futibatinib 20 mg orally once daily in 21-day cycles until disease progression or unacceptable toxicity.[1]

Efficacy Results:

EndpointResult95% CI
Objective Response Rate (ORR)42%32.1 - 51.9
Complete Response (CR)1 patient-
Partial Response (PR)42 patients-
Disease Control Rate (DCR)82.5%73.8 - 89.3
Median Duration of Response (DoR)9.7 months7.6 - 17.0
Median Progression-Free Survival (PFS)9.0 months6.9 - 13.1
Median Overall Survival (OS)21.7 months14.5 - Not Reached

Data from the FOENIX-CCA2 study.[1][5][6][7]

Safety Profile: The most common treatment-related adverse events were hyperphosphatemia, alopecia, dry mouth, diarrhea, and fatigue.[8] These side effects were generally manageable and rarely led to treatment discontinuation.[6]

Visualizations

Signaling Pathway Diagram

Preclinical_Workflow cluster_in_vitro In Vitro Studies cluster_in_vivo In Vivo Studies Kinase_Assay Kinase Inhibition Assay (IC50 Determination) Cell_Lines Cancer Cell Lines (FGFR-aberrant and WT) Proliferation_Assay Cell Proliferation Assay (IC50 Determination) Cell_Lines->Proliferation_Assay Xenograft_Model Tumor Xenograft Model (Immunodeficient Mice) Proliferation_Assay->Xenograft_Model Treatment Oral Administration of Futibatinib Xenograft_Model->Treatment Tumor_Measurement Tumor Volume Measurement Treatment->Tumor_Measurement Pharmacodynamics Pharmacodynamic Analysis (p-FGFR levels) Tumor_Measurement->Pharmacodynamics FOENIX_CCA2_Design cluster_trial FOENIX-CCA2 Phase 2 Trial Patient_Population Patients with previously treated, unresectable, locally advanced or metastatic iCCA with FGFR2 fusions/rearrangements Treatment_Arm Futibatinib 20 mg PO QD (21-day cycles) Patient_Population->Treatment_Arm Endpoints Primary Endpoint: Objective Response Rate (ORR) Secondary Endpoints: DoR, DCR, PFS, OS, Safety Treatment_Arm->Endpoints

References

The Irreversible FGFR Inhibitor Futibatinib (TAS-121): A Deep Dive into its Pharmacodynamics in Cancer Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacodynamics of futibatinib (B611163) (formerly TAS-121), a potent and irreversible inhibitor of the Fibroblast Growth Factor Receptor (FGFR) family of receptor tyrosine kinases. This document details its mechanism of action, summarizes its activity in preclinical cancer models, and provides detailed experimental protocols for key assays, serving as a valuable resource for researchers in oncology and drug development.

Core Mechanism of Action: Irreversible FGFR Inhibition

Futibatinib is a next-generation, orally bioavailable small molecule inhibitor that potently and selectively targets FGFR1, 2, 3, and 4.[1][2][3] Its unique mechanism involves the irreversible covalent modification of a conserved cysteine residue within the ATP-binding pocket of the FGFR kinase domain.[3][4] This covalent binding leads to a sustained and durable inhibition of FGFR signaling, effectively blocking the downstream activation of pro-survival and proliferative pathways, such as the RAS-MAPK and PI3K-AKT cascades.[1] This irreversible nature provides a distinct advantage over reversible inhibitors, as it can overcome acquired resistance mediated by certain FGFR kinase domain mutations.[1][5][6][7]

FGF FGF Ligand FGFR FGFR (1-4) FGF->FGFR Binds Dimerization Receptor Dimerization FGFR->Dimerization Induces Futibatinib Futibatinib (this compound) Futibatinib->FGFR Irreversibly Binds Autophosphorylation Autophosphorylation Dimerization->Autophosphorylation Leads to Downstream Downstream Signaling (RAS-MAPK, PI3K-AKT) Autophosphorylation->Downstream Activates Proliferation Cell Proliferation, Survival, Angiogenesis Downstream->Proliferation Promotes Inhibition Inhibition

Figure 1: Mechanism of Action of Futibatinib.

In Vitro Pharmacodynamics: Potent and Selective Activity

Futibatinib demonstrates potent inhibitory activity against all four FGFR isoforms in biochemical assays. Its efficacy extends to a wide range of cancer cell lines harboring various FGFR alterations, including gene fusions, amplifications, and mutations.

Kinase Inhibition

The half-maximal inhibitory concentrations (IC50) of futibatinib against the enzymatic activity of FGFR1, 2, 3, and 4 are in the low nanomolar range, highlighting its potent pan-FGFR activity.

TargetIC50 (nM)
FGFR11.8[1][8]
FGFR21.4[1][8]
FGFR31.6[1][8]
FGFR43.7[1][8]

Table 1: Biochemical Inhibitory Activity of Futibatinib against FGFR Kinases.

Cellular Proliferation

Futibatinib effectively inhibits the proliferation of cancer cell lines with documented FGFR aberrations. The half-maximal growth inhibition (GI50) values vary depending on the specific cell line and the nature of the FGFR alteration.

Cell LineCancer TypeFGFR AlterationGI50 (nM)
SNU-16Gastric CancerFGFR2 Amplification~5-10
OCUM-2MD3Gastric CancerFGFR2 Amplification~1-5
KMS-11Multiple MyelomaFGFR3 Fusion~10-20
MFM-223Breast CancerFGFR1/2 Amplification~20-50
AN3 CAEndometrial CancerFGFR2 Mutation (N549K)~5-15

Table 2: Anti-proliferative Activity of Futibatinib in Various Cancer Cell Lines. (Note: GI50 values are approximate ranges compiled from available literature).

Experimental Protocols

Protocol 1: Kinase Inhibition Assay (Filter-Binding Method)

This protocol outlines a method to determine the IC50 of futibatinib against FGFR kinase activity.

Start Start Prep Prepare serial dilutions of Futibatinib in DMSO Start->Prep Assay_Setup Set up kinase reaction: - FGFR enzyme - Substrate (e.g., poly(Glu,Tyr)) - [γ-³³P]ATP Prep->Assay_Setup Incubate Incubate at room temperature Assay_Setup->Incubate Stop Stop reaction (e.g., with phosphoric acid) Incubate->Stop Filter Transfer to filter plate and wash to remove unbound [γ-³³P]ATP Stop->Filter Detect Measure radioactivity with a scintillation counter Filter->Detect Analyze Calculate % inhibition and determine IC50 Detect->Analyze End End Analyze->End

Figure 2: Workflow for a Kinase Inhibition Assay.

Materials:

  • Recombinant human FGFR1, 2, 3, or 4

  • Kinase substrate (e.g., poly(Glu, Tyr) 4:1)

  • [γ-³³P]ATP

  • Assay buffer (e.g., Tris-HCl, MgCl2, DTT)

  • Futibatinib stock solution in DMSO

  • 96-well plates

  • Phosphocellulose filter plates

  • Phosphoric acid

  • Scintillation counter

Procedure:

  • Prepare serial dilutions of futibatinib in DMSO. Further dilute in assay buffer.

  • In a 96-well plate, combine the diluted futibatinib, kinase substrate, and assay buffer.

  • Initiate the reaction by adding the FGFR enzyme and [γ-³³P]ATP.

  • Incubate the plate at room temperature for a specified time (e.g., 20-30 minutes).

  • Stop the reaction by adding phosphoric acid.

  • Transfer the reaction mixture to a phosphocellulose filter plate.

  • Wash the filter plate multiple times with phosphoric acid to remove unbound [γ-³³P]ATP.

  • Dry the filter plate and measure the radioactivity in each well using a scintillation counter.

  • Calculate the percentage of kinase inhibition for each futibatinib concentration relative to the DMSO control and determine the IC50 value using a dose-response curve.[9]

Protocol 2: Cell Proliferation Assay (MTS/MTT Assay)

This protocol describes how to assess the anti-proliferative effects of futibatinib on cancer cell lines.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • Futibatinib stock solution in DMSO

  • 96-well cell culture plates

  • MTS or MTT reagent

  • Plate reader (spectrophotometer)

Procedure:

  • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Prepare serial dilutions of futibatinib in cell culture medium.

  • Remove the existing medium from the cells and add the medium containing various concentrations of futibatinib or a DMSO vehicle control.

  • Incubate the cells for a specified period (e.g., 72 hours) at 37°C in a 5% CO2 incubator.

  • Add the MTS or MTT reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours.[10][11]

  • If using MTT, add a solubilization solution to dissolve the formazan (B1609692) crystals.[11]

  • Measure the absorbance at the appropriate wavelength using a plate reader.

  • Normalize the data to the vehicle-treated control cells and calculate the percentage of growth inhibition to determine the GI50 value.[10]

Protocol 3: Western Blot Analysis of FGFR Signaling

This protocol details the detection of phosphorylated FGFR (p-FGFR) and downstream signaling proteins to confirm the mechanism of action of futibatinib.

Start Start Treat Treat cells with Futibatinib Start->Treat Lyse Lyse cells and quantify protein Treat->Lyse SDS_PAGE Separate proteins by SDS-PAGE Lyse->SDS_PAGE Transfer Transfer proteins to a PVDF membrane SDS_PAGE->Transfer Block Block membrane (e.g., 5% BSA in TBST) Transfer->Block Primary_Ab Incubate with primary antibody (e.g., anti-p-FGFR) overnight at 4°C Block->Primary_Ab Wash1 Wash membrane with TBST Primary_Ab->Wash1 Secondary_Ab Incubate with HRP-conjugated secondary antibody Wash1->Secondary_Ab Wash2 Wash membrane with TBST Secondary_Ab->Wash2 Detect Detect with ECL substrate and image Wash2->Detect End End Detect->End

References

In-Depth Technical Guide: Selectivity of TAS-121 for Mutant versus Wild-Type EGFR

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical data on TAS-121, a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI). The focus is on its selectivity for clinically relevant EGFR mutations over wild-type (WT) EGFR, a critical attribute for minimizing off-target effects and improving the therapeutic index. This document includes quantitative data, detailed experimental methodologies, and visual representations of key biological pathways and experimental workflows.

Core Findings: this compound's Potency and Selectivity

This compound is an orally active, selective, and covalent inhibitor of mutant EGFR.[1][2] Preclinical studies have demonstrated its potent inhibitory activity against common activating mutations (L858R and Exon 19 deletion), the T790M resistance mutation, and less common mutations like G719X.[1][2] A key feature of this compound is its enhanced selectivity for these mutant forms of EGFR compared to the wild-type receptor.[1][2]

Quantitative Analysis of Inhibitory Activity

The inhibitory potency of this compound has been quantified through both biochemical and cellular assays, with the half-maximal inhibitory concentration (IC50) being a key metric. The data consistently shows that this compound is significantly more potent against mutant EGFR than wild-type EGFR.

Assay TypeEGFR VariantIC50 (nM)Selectivity (Mutant vs. WT)Reference
Biochemical Wild-Type8.2-[3]
L858R1.74.8-fold[3]
Exon 19 deletion2.73.0-fold[3]
L858R/T790M0.5614.6-fold[3]
Exon 19 del/T790M1.17.5-fold[3]
Cellular Wild-Type220-[1]
(Phosphorylation)L858R1120.0-fold[1]
Exon 19 deletion5.341.5-fold[1]
L858R/T790M1613.8-fold[1]
Exon 19 del/T790M1022.0-fold[1]

Experimental Protocols

The following sections detail the methodologies used to generate the data presented above, providing a framework for the replication and validation of these findings.

Biochemical Kinase Inhibition Assay

This assay quantifies the direct inhibitory effect of this compound on the enzymatic activity of purified EGFR kinase domains.

Objective: To determine the IC50 value of this compound against various purified EGFR kinase domains (wild-type and mutants).

General Protocol:

  • Reagent Preparation:

    • Prepare a reaction buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM DTT).

    • Serially dilute this compound in DMSO to create a range of concentrations.

    • Prepare solutions of recombinant human EGFR kinase domains (WT and mutants) in the reaction buffer.

    • Prepare a solution of a peptide substrate (e.g., Poly(Glu, Tyr) 4:1) and ATP. The ATP concentration is typically near the Km value for EGFR.

  • Assay Procedure:

    • Add the diluted this compound or DMSO (vehicle control) to the wells of a microplate.

    • Add the EGFR kinase domain solution to the wells and incubate for a defined period (e.g., 10-15 minutes) at room temperature to allow for inhibitor binding.

    • Initiate the kinase reaction by adding the substrate and ATP solution.

    • Incubate the reaction for a specific time (e.g., 30-60 minutes) at a controlled temperature (e.g., 30°C).

  • Detection and Data Analysis:

    • Terminate the reaction and quantify the amount of phosphorylated substrate. This can be achieved through various methods, such as:

      • Radiometric Assay: Using [γ-³²P]ATP and measuring the incorporation of the radiolabel into the substrate.

      • Luminescence-based Assay (e.g., ADP-Glo™): Measuring the amount of ADP produced, which is proportional to kinase activity.

    • Plot the percentage of kinase inhibition against the logarithm of the this compound concentration.

    • Fit the data to a sigmoidal dose-response curve to calculate the IC50 value.

Cellular EGFR Phosphorylation Assay

This assay measures the ability of this compound to inhibit the autophosphorylation of EGFR within a cellular context.

Objective: To determine the cellular IC50 of this compound for the inhibition of EGFR phosphorylation.

Cell Line: Jump-In GripTite HEK293 cells transiently transfected with expression vectors for either wild-type or mutant EGFR.[1][2]

General Protocol:

  • Cell Culture and Transfection:

    • Culture Jump-In GripTite HEK293 cells in the recommended growth medium.

    • Seed the cells into 96-well plates.

    • Transfect the cells with the appropriate EGFR expression vectors (WT or mutant) using a suitable transfection reagent.

  • Compound Treatment:

    • After allowing for protein expression (e.g., 24-48 hours post-transfection), treat the cells with a serial dilution of this compound for a specified duration (e.g., 1 hour).[1]

  • In-Cell Western Assay:

    • Fixation and Permeabilization:

      • Fix the cells with a solution of 4% formaldehyde (B43269) in PBS for 15-20 minutes.

      • Permeabilize the cells with a solution of 0.1% Triton X-100 in PBS.

    • Blocking: Block non-specific antibody binding with a blocking buffer (e.g., LI-COR Odyssey Blocking Buffer) for 1.5 hours.

    • Antibody Incubation:

      • Incubate the cells with a primary antibody specific for phosphorylated EGFR (e.g., anti-phospho-EGFR Tyr1068) and a normalization antibody (e.g., an antibody against a housekeeping protein) overnight at 4°C.

      • Wash the cells and incubate with species-specific secondary antibodies conjugated to different fluorophores (e.g., IRDye® 680RD and IRDye® 800CW) for 1 hour at room temperature.

    • Data Acquisition and Analysis:

      • Scan the plate using an infrared imaging system (e.g., LI-COR Odyssey).

      • Quantify the fluorescence intensity for both the phospho-EGFR and the normalization protein.

      • Normalize the phospho-EGFR signal to the total protein signal.

      • Calculate the percentage of inhibition of EGFR phosphorylation for each this compound concentration relative to the DMSO-treated control.

      • Determine the IC50 value by fitting the data to a dose-response curve.

Cell Proliferation Assay

This assay assesses the effect of this compound on the growth and viability of cancer cell lines that are dependent on EGFR signaling.

Objective: To determine the IC50 of this compound for the inhibition of proliferation in EGFR-dependent cancer cell lines.

Cell Lines: NCI-H1975 (L858R/T790M) and other relevant cancer cell lines.

General Protocol:

  • Cell Seeding:

    • Culture the selected cancer cell lines in their recommended growth medium.

    • Seed the cells into 96-well plates at an appropriate density and allow them to adhere overnight.

  • Compound Treatment:

    • Treat the cells with a serial dilution of this compound.

    • Incubate the cells for a prolonged period, typically 72 hours, to allow for effects on cell proliferation.

  • Viability Assessment (e.g., CellTiter-Glo® Luminescent Cell Viability Assay):

    • Equilibrate the plate to room temperature.

    • Add the CellTiter-Glo® reagent to each well. This reagent lyses the cells and generates a luminescent signal proportional to the amount of ATP present, which correlates with the number of viable cells.

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure the luminescence using a plate reader.

  • Data Analysis:

    • Subtract the background luminescence (from wells with medium only).

    • Calculate the percentage of cell viability for each this compound concentration relative to the DMSO-treated control.

    • Determine the IC50 value by fitting the data to a dose-response curve.

Visualizations

EGFR Signaling Pathway

The following diagram illustrates the EGFR signaling cascade and the point of inhibition by this compound. Upon ligand binding, EGFR dimerizes and autophosphorylates, creating docking sites for adaptor proteins that activate downstream pathways such as the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways, which are crucial for cell proliferation and survival. This compound covalently binds to the kinase domain of mutant EGFR, preventing its phosphorylation and subsequent activation of these oncogenic signaling cascades.

EGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space cluster_ras_raf RAS-RAF-MEK-ERK Pathway cluster_pi3k_akt PI3K-AKT-mTOR Pathway Ligand Ligand EGFR EGFR Kinase Domain Ligand->EGFR Binding & Dimerization P P EGFR->P Autophosphorylation This compound This compound This compound->EGFR Inhibition Adaptor Adaptor Proteins (e.g., Grb2, Shc) P->Adaptor Recruitment RAS RAS Adaptor->RAS PI3K PI3K Adaptor->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Survival Survival mTOR->Survival

Caption: EGFR signaling pathway and this compound's mechanism of action.

Biochemical Kinase Assay Workflow

This diagram outlines the key steps in a typical biochemical kinase assay used to determine the IC50 of an inhibitor.

Biochemical_Assay_Workflow Start Start Reagents Reagents EGFR Kinase Substrate + ATP This compound Start->Reagents Incubation Incubate (Inhibitor + Kinase) Reagents->Incubation Reaction Initiate Kinase Reaction (Add Substrate + ATP) Incubation->Reaction Detection Detect Signal (e.g., Luminescence) Reaction->Detection Analysis Data Analysis (IC50 Calculation) Detection->Analysis End End Analysis->End

Caption: Workflow for a biochemical kinase inhibition assay.

Cell-Based Proliferation Assay Workflow

This diagram illustrates the general workflow for a cell-based proliferation assay to evaluate the anti-proliferative effects of a compound.

Cellular_Assay_Workflow Start Start Seed Seed Cells in 96-well plate Start->Seed Treat Treat with this compound (Serial Dilution) Seed->Treat Incubate Incubate (e.g., 72 hours) Treat->Incubate AddReagent Add Viability Reagent (e.g., CellTiter-Glo) Incubate->AddReagent Measure Measure Signal (Luminescence) AddReagent->Measure Analyze Data Analysis (IC50 Calculation) Measure->Analyze End End Analyze->End

Caption: Workflow for a cell-based proliferation assay.

References

Methodological & Application

Application Notes and Protocols for TAS-121 in In Vivo Mouse Xenograft Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

TAS-121 is a third-generation, irreversible, oral epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) that has demonstrated significant anti-tumor activity in preclinical models. It is particularly effective against various EGFR mutations, including the T790M resistance mutation that can arise after treatment with earlier-generation EGFR TKIs.[1] These application notes provide detailed protocols for the use of this compound in in vivo mouse xenograft models, a critical step in the preclinical evaluation of this compound. The protocols outlined below are based on established methodologies and published data on this compound.

Mechanism of Action and Signaling Pathway

This compound exerts its therapeutic effect by covalently binding to the cysteine residue at position 797 in the ATP-binding pocket of the EGFR kinase domain. This irreversible binding blocks EGFR autophosphorylation and subsequent activation of downstream signaling pathways crucial for tumor cell proliferation and survival. The primary pathways inhibited by this compound include the RAS-RAF-MEK-ERK (MAPK) and the PI3K-AKT-mTOR pathways.[2][3][4][5][6] By inhibiting these cascades, this compound effectively suppresses tumor growth.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm EGFR EGFR GRB2 GRB2 EGFR->GRB2 Activates PI3K PI3K EGFR->PI3K Activates SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation_Survival Cell Proliferation & Survival ERK->Proliferation_Survival AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation_Survival TAS121 This compound TAS121->EGFR Inhibits EGF EGF (Ligand) EGF->EGFR Binds

Caption: EGFR Signaling Pathway Inhibition by this compound.

Quantitative Data Summary

The following tables summarize the reported efficacy of this compound in preclinical mouse xenograft models.

Table 1: this compound Efficacy in NCI-H1975 (EGFR L858R/T790M) Xenograft Model

Dosage (mg/kg)Administration RouteDosing ScheduleOutcomeReference
12.5 - 100Oral (p.o.)Once DailyDose-dependent tumor growth inhibition[2]
50Oral (p.o.)Once DailyTumor regression noted[2]
100Oral (p.o.)Once DailyTumor regression noted[2]

Table 2: this compound Efficacy in SW48 (EGFR G719S) Xenograft Model

Dosage (mg/kg)Administration RouteDosing ScheduleOutcomeReference
25 - 100Oral (p.o.)Once DailyDose-dependent antitumor activity[1]

Experimental Protocols

Protocol 1: General Mouse Xenograft Model for this compound Efficacy Study

This protocol provides a general framework for evaluating the antitumor activity of this compound in a subcutaneous xenograft model.

1. Cell Culture and Preparation:

  • Culture human cancer cell lines (e.g., NCI-H1975, SW48) in the recommended medium supplemented with fetal bovine serum and antibiotics.

  • Maintain cells in a humidified incubator at 37°C with 5% CO2.

  • Harvest cells during the logarithmic growth phase using trypsin-EDTA.

  • Wash the cells with sterile phosphate-buffered saline (PBS) and resuspend in a 1:1 mixture of PBS and Matrigel to the desired concentration (e.g., 5 x 10^6 to 1 x 10^7 cells/100 µL).

2. Animal Husbandry and Tumor Implantation:

  • Use immunodeficient mice (e.g., athymic nude or NOD/SCID), typically 6-8 weeks old.

  • Allow mice to acclimatize for at least one week prior to the study.

  • Subcutaneously inject the cell suspension into the right flank of each mouse.

3. Tumor Growth Monitoring and Group Randomization:

  • Monitor tumor growth by measuring the length and width of the tumor with digital calipers 2-3 times per week.

  • Calculate tumor volume using the formula: Volume = (Length x Width²) / 2 .

  • When tumors reach a mean volume of approximately 100-200 mm³, randomize the mice into treatment and control groups (typically n=8-10 mice per group).

4. This compound Formulation and Administration:

  • Vehicle Preparation: A common vehicle for oral gavage of hydrophobic compounds is 0.5% (w/v) methylcellulose (B11928114) or carboxymethylcellulose (CMC) in sterile water. The addition of a small amount of surfactant, such as 0.1% Tween 80, can aid in suspension.

  • This compound Formulation: Prepare a homogenous suspension of this compound in the chosen vehicle at the desired concentrations.

  • Administration: Administer this compound or vehicle control orally (p.o.) via gavage once daily.

5. Efficacy Evaluation and Endpoint:

  • Continue to monitor tumor volume and body weight 2-3 times per week.

  • The primary endpoint is typically tumor growth inhibition (TGI), calculated as: TGI (%) = [1 - (Mean tumor volume of treated group at endpoint / Mean tumor volume of control group at endpoint)] x 100 .

  • The study may be terminated when tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³) or after a specified duration.

  • At the end of the study, tumors can be excised, weighed, and processed for further analysis (e.g., pharmacodynamics).

Xenograft_Workflow A Cell Culture (NCI-H1975 or SW48) B Cell Harvest & Preparation (PBS/Matrigel suspension) A->B C Subcutaneous Implantation (Immunodeficient Mice) B->C D Tumor Growth Monitoring (Calipers, 2-3x/week) C->D E Randomization (Tumor Volume ~100-200 mm³) D->E F Treatment Initiation (Oral Gavage, Daily) E->F G This compound Dosing Groups F->G H Vehicle Control Group F->H I Continued Monitoring (Tumor Volume & Body Weight) G->I H->I J Endpoint Determination (e.g., Tumor Size in Control) I->J K Data Analysis (Tumor Growth Inhibition) J->K

References

Application Notes and Protocols for TAS-121 Administration in Preclinical Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

TAS-121 is an orally active, third-generation, covalent inhibitor of mutant epidermal growth factor receptor (EGFR).[1] It demonstrates high selectivity for common EGFR mutations, including exon 19 deletions and L858R, the T790M resistance mutation, and less common mutations such as G719X, while showing significantly less activity against wild-type EGFR.[1] This selectivity profile suggests a potent anti-tumor activity with a potentially favorable safety profile, making this compound a compound of interest for preclinical investigation in non-small cell lung cancer and other EGFR-mutant tumors. These application notes provide detailed protocols for the preclinical administration of this compound based on published studies.

Quantitative Data Summary

The following tables summarize the in vitro and in vivo activity of this compound.

Table 1: In Vitro Inhibitory Activity of this compound against EGFR Mutations

EGFR MutationIC50 (nM)
L858R1.7
Exon 19 Deletion2.7
L858R/T790M0.56
Exon 19 Del/T790M1.1
Wild-Type EGFR8.2
HER2110
HER42.6

Data sourced from MedChemExpress.

Table 2: Preclinical In Vivo Efficacy of this compound in Xenograft Models

Xenograft ModelCell LineEGFR MutationDosing RegimenAntitumor Activity
Lung AdenocarcinomaNCI-H1975L858R/T790M50-100 mg/kg, oral, once daily for 14 daysTumor regression observed.[2]
Colorectal AdenocarcinomaSW48G719S25-100 mg/kg, oral, once dailyDose-dependent tumor growth inhibition.[2]
Lung AdenocarcinomaHCC827Exon 19 Deletion6.3-25 mg/kg, oral, once dailyTumor growth inhibition.[2]

Signaling Pathway

This compound exerts its therapeutic effect by inhibiting the phosphorylation of mutant EGFR, which in turn blocks downstream signaling pathways critical for tumor cell proliferation and survival, such as the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR Mutant EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K RAF RAF RAS->RAF AKT AKT PI3K->AKT MEK MEK RAF->MEK mTOR mTOR AKT->mTOR ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival mTOR->Proliferation ERK->Proliferation TAS121 This compound TAS121->EGFR Inhibits Phosphorylation

Caption: EGFR signaling pathway inhibited by this compound.

Experimental Protocols

Protocol 1: In Vivo Antitumor Efficacy Study in a Human Tumor Xenograft Model

This protocol describes a general procedure for evaluating the antitumor activity of this compound in a subcutaneous xenograft model using athymic nude mice.

1. Animal Models and Cell Lines:

  • Animals: Athymic nude mice (e.g., BALB/c nude), 6-8 weeks old.

  • Cell Lines:

    • NCI-H1975 (human lung adenocarcinoma, EGFR L858R/T790M)

    • SW48 (human colorectal adenocarcinoma, EGFR G719S)

    • HCC827 (human lung adenocarcinoma, EGFR Exon 19 Deletion)

2. Tumor Implantation:

  • Culture selected tumor cells under standard conditions.

  • Harvest cells and resuspend in a suitable medium (e.g., sterile PBS or Matrigel mixture).

  • Subcutaneously inject 5 x 10^6 to 10 x 10^6 cells into the flank of each mouse.

  • Monitor tumor growth regularly using calipers.

3. Treatment Administration:

  • Once tumors reach a palpable size (e.g., 100-200 mm³), randomize mice into treatment and control groups.

  • Vehicle Preparation: While the specific vehicle for this compound is not detailed in the reviewed literature, a common vehicle for oral administration of small molecule inhibitors in preclinical studies is a suspension in 0.5% (w/v) methylcellulose (B11928114) in sterile water .

  • This compound Formulation: Prepare a suspension of this compound in the chosen vehicle at the desired concentrations (e.g., for doses of 6.3, 12.5, 25, 50, and 100 mg/kg). The final volume for oral gavage is typically 100 µL per 10 g of body weight.

  • Administer this compound or vehicle orally once daily via gavage for the specified treatment period (e.g., 14 days).[2]

4. Monitoring and Endpoint:

  • Measure tumor volume and body weight 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²) / 2.

  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamics).

Protocol 2: Pharmacodynamic Analysis of EGFR Pathway Inhibition

This protocol outlines the steps to assess the in vivo inhibition of EGFR signaling by this compound.

1. Sample Collection:

  • At a specified time point after the final dose of this compound (e.g., 2-4 hours), euthanize the mice.

  • Excise the tumors and immediately snap-freeze them in liquid nitrogen. Store at -80°C until analysis.

2. Western Blot Analysis:

  • Homogenize the tumor tissue and lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST.

  • Incubate the membrane with primary antibodies against phospho-EGFR, total EGFR, phospho-AKT, total AKT, phospho-ERK, and total ERK. A loading control such as GAPDH or β-actin should also be used.

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

  • Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot. Densitometry can be used for quantification.

Experimental Workflow Diagram

Experimental_Workflow cluster_setup Study Setup cluster_treatment Treatment Phase cluster_analysis Analysis start Start cell_culture Tumor Cell Culture start->cell_culture implantation Subcutaneous Implantation in Nude Mice cell_culture->implantation tumor_growth Tumor Growth Monitoring implantation->tumor_growth randomization Randomization of Mice tumor_growth->randomization treatment Oral Administration of This compound or Vehicle randomization->treatment monitoring Tumor and Body Weight Measurement treatment->monitoring endpoint Study Endpoint monitoring->endpoint After defined period necropsy Euthanasia and Tumor Excision endpoint->necropsy pd_analysis Pharmacodynamic Analysis (Western Blot) necropsy->pd_analysis data_analysis Data Analysis and Interpretation pd_analysis->data_analysis end End data_analysis->end

References

Application Notes and Protocols: Tas-121 Treatment in NCI-H1975 Xenograft Model

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tas-121, also known as futibatinib, is a potent and selective third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI). It has been developed to target activating EGFR mutations as well as the T790M resistance mutation, which commonly arises after treatment with first- and second-generation EGFR TKIs. The NCI-H1975 human non-small cell lung carcinoma (NSCLC) cell line, which harbors both the L858R activating mutation and the T790M resistance mutation in the EGFR gene, serves as a critical preclinical model for evaluating the efficacy of next-generation EGFR inhibitors like this compound. These application notes provide a comprehensive overview of the treatment of NCI-H1975 xenograft models with this compound, including detailed experimental protocols, data presentation, and visualization of the relevant signaling pathways.

Data Presentation

In Vitro Efficacy of this compound in NCI-H1975 Cells
ParameterValueReference
Cell LineNCI-H1975
EGFR MutationsL858R, T790M
This compound IC50 (Cell Growth) 30 nmol/L
In Vivo Antitumor Efficacy of this compound in NCI-H1975 Xenograft Model
Treatment GroupDosing ScheduleTumor Growth Inhibition (TGI)Notes
Vehicle ControlOnce Daily (p.o.)--
This compound< 12.5 mg/kg/day (p.o.)ED50Effective dose for 50% tumor growth inhibition.
This compound50 mg/kg (p.o.)Significant tumor regressionDose-dependent activity observed.[1]
This compound100 mg/kg (p.o.)Potent tumor regressionDose-dependent activity observed.[1]

Note: Detailed time-course data on tumor volume for specific dosing regimens is not publicly available in tabular format. The provided information is based on reported dose-dependent antitumor activity and tumor regression at the specified doses.

Pharmacodynamic Effects of this compound in NCI-H1975 Xenografts
Target ProteinThis compound EffectTime Point of Analysis
p-EGFRDose-dependent inhibition1 hour post-administration
p-ERK1/2Suppression1 hour post-administration
p-AKTDecreased phosphorylation1 hour post-administration

Note: Quantitative densitometry data from Western blots is not publicly available. The table reflects the observed qualitative effects.

Experimental Protocols

NCI-H1975 Cell Culture
  • Cell Line: NCI-H1975 (ATCC® CRL-5908™).

  • Culture Medium: RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

  • Culture Conditions: Incubate at 37°C in a humidified atmosphere with 5% CO₂.

  • Subculturing: Passage cells every 2-3 days or when they reach 80-90% confluency.

NCI-H1975 Xenograft Model Development
  • Animal Model: Athymic nude mice (e.g., BALB/c nude), 6-8 weeks old.

  • Cell Preparation: Harvest NCI-H1975 cells during the exponential growth phase. Resuspend cells in a 1:1 mixture of sterile phosphate-buffered saline (PBS) and Matrigel®.

  • Cell Implantation: Subcutaneously inject 1 x 10⁶ NCI-H1975 cells in a total volume of 100-200 µL into the right flank of each mouse.

  • Tumor Monitoring: Monitor tumor growth by measuring the length and width with calipers 2-3 times per week. Calculate tumor volume using the formula: (Length x Width²) / 2.

  • Treatment Initiation: Randomize mice into treatment and control groups when the average tumor volume reaches approximately 100-200 mm³.

This compound Treatment of NCI-H1975 Xenografts
  • Drug Formulation: Prepare this compound in a suitable vehicle for oral administration (e.g., 0.5% methylcellulose).

  • Dosing: Administer this compound orally (p.o.) once daily at the desired concentrations (e.g., 12.5, 50, 100 mg/kg). The vehicle is administered to the control group.

  • Monitoring: Continue to monitor tumor volume and body weight throughout the study.

  • Endpoint: The study can be terminated when tumors in the control group reach a predetermined size, or as per the study design.

Pharmacodynamic Analysis (Western Blot)
  • Sample Collection: Euthanize mice at a specified time point after the final dose of this compound (e.g., 1 hour for peak effect).

  • Tumor Extraction: Excise tumors, wash with cold PBS, and snap-freeze in liquid nitrogen or process immediately.

  • Protein Extraction:

    • Homogenize the tumor tissue in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Incubate on ice for 30 minutes.

    • Centrifuge at 14,000 x g for 20 minutes at 4°C.

    • Collect the supernatant containing the protein lysate.

  • Protein Quantification: Determine the protein concentration using a BCA or Bradford assay.

  • Western Blotting:

    • Denature 20-40 µg of protein per sample by boiling in Laemmli buffer.

    • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate with primary antibodies against p-EGFR, EGFR, p-AKT, AKT, p-ERK1/2, ERK1/2, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

Visualizations

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway cluster_PI3K_AKT PI3K-AKT Pathway cluster_nucleus Nucleus EGFR EGFR (L858R/T790M) RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K Tas121 This compound Tas121->EGFR RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation

Caption: EGFR signaling pathway and the inhibitory action of this compound.

Xenograft_Workflow start NCI-H1975 Cell Culture harvest Harvest & Prepare Cells start->harvest implant Subcutaneous Implantation in Athymic Nude Mice harvest->implant monitor_growth Monitor Tumor Growth implant->monitor_growth randomize Randomize into Groups (Tumor Volume ~100-200 mm³) monitor_growth->randomize treatment Oral Administration (this compound or Vehicle) randomize->treatment monitor_treatment Monitor Tumor Volume & Body Weight treatment->monitor_treatment endpoint Study Endpoint monitor_treatment->endpoint analysis Pharmacodynamic Analysis (Western Blot) endpoint->analysis end Data Analysis & Reporting analysis->end

Caption: Experimental workflow for this compound treatment in an NCI-H1975 xenograft model.

References

Assessing Futibatinib (Tas-121) Efficacy in SW48 Tumor Models: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Futibatinib (B611163), also known as Tas-121 or TAS-120, is a potent and irreversible inhibitor of Fibroblast Growth Factor Receptors 1, 2, 3, and 4 (FGFR1-4)[1][2][3][4]. The SW48 human colorectal adenocarcinoma cell line is characterized by the expression of FGFR4. Emerging research indicates that FGFR4 signaling plays a role in the proliferation and tumorigenicity of SW48 cells, suggesting that inhibitors targeting this pathway could offer therapeutic benefits[5][6][7][8].

These application notes provide a comprehensive guide for assessing the efficacy of futibatinib in SW48 tumor models. The protocols outlined below are based on established methodologies and available data on FGFR inhibition in colorectal cancer cell lines. It is important to note that while the scientific rationale is strong, direct experimental data on the efficacy of futibatinib in SW48 models is limited in publicly available literature. Therefore, these protocols serve as a foundational framework for initiating such investigations.

Data Presentation

In Vitro Efficacy of FGFR Inhibitors in SW48 Cells
CompoundTargetConcentrationEffect on SW48 Cell Proliferation
TKI-258Multi-kinase inhibitor (including FGFRs)80 nM~20% inhibition[5]
PD173074Pan-FGFR inhibitorNot specified in detail for SW48Showed less efficacy than TKI-258[5]
Enzymatic Inhibition Profile of Futibatinib (this compound)
TargetIC50
FGFR11.8 nM[2]
FGFR21.4 nM[2]
FGFR31.6 nM[2]
FGFR43.7 nM[2]

Experimental Protocols

In Vitro Cell Proliferation Assay

This protocol details the methodology to determine the half-maximal inhibitory concentration (IC50) of futibatinib in the SW48 cell line.

Materials:

  • SW48 human colorectal adenocarcinoma cell line

  • Complete culture medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

  • Futibatinib (this compound)

  • DMSO (for drug dissolution)

  • 96-well plates

  • Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)

  • Plate reader

Procedure:

  • Cell Seeding:

    • Culture SW48 cells to ~80% confluency.

    • Trypsinize and resuspend cells in complete culture medium to a concentration of 5 x 10^4 cells/mL.

    • Seed 100 µL of the cell suspension into each well of a 96-well plate (5,000 cells/well).

    • Incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Drug Treatment:

    • Prepare a stock solution of futibatinib in DMSO.

    • Perform serial dilutions of futibatinib in complete culture medium to achieve a range of final concentrations (e.g., 0.1 nM to 10 µM). Include a vehicle control (DMSO-treated) and a no-treatment control.

    • Remove the medium from the wells and add 100 µL of the respective drug dilutions.

  • Incubation:

    • Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.

  • Cell Viability Measurement:

    • Equilibrate the plate and the cell viability reagent to room temperature.

    • Add the cell viability reagent to each well according to the manufacturer's instructions.

    • Measure luminescence using a plate reader.

  • Data Analysis:

    • Normalize the data to the vehicle control.

    • Plot the cell viability against the logarithm of the drug concentration.

    • Calculate the IC50 value using non-linear regression analysis.

Western Blot Analysis of FGFR4 Signaling

This protocol is designed to assess the effect of futibatinib on the phosphorylation of FGFR4 and its downstream signaling proteins in SW48 cells.

Materials:

  • SW48 cells

  • Futibatinib (this compound)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Primary antibodies against: p-FGFR, FGFR4, p-ERK1/2, ERK1/2, p-AKT, AKT, and a loading control (e.g., GAPDH or β-actin)

  • HRP-conjugated secondary antibodies

  • SDS-PAGE gels and blotting apparatus

  • Chemiluminescent substrate

Procedure:

  • Cell Treatment:

    • Seed SW48 cells in 6-well plates and grow to ~80% confluency.

    • Treat the cells with various concentrations of futibatinib for a specified time (e.g., 2-24 hours).

  • Cell Lysis:

    • Wash the cells with ice-cold PBS and lyse them with lysis buffer.

    • Centrifuge the lysates to pellet cell debris and collect the supernatant.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).

  • Western Blotting:

    • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane and incubate with primary antibodies overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies.

    • Visualize the protein bands using a chemiluminescent substrate and an imaging system.

SW48 Xenograft Tumor Model

This protocol describes the establishment of SW48 xenografts in immunodeficient mice to evaluate the in vivo efficacy of futibatinib.

Materials:

  • SW48 cells

  • Immunodeficient mice (e.g., BALB/c nude or NOD/SCID)

  • Matrigel (optional)

  • Futibatinib (this compound)

  • Vehicle for oral administration (e.g., 0.5% methylcellulose)

  • Calipers

Procedure:

  • Cell Preparation and Implantation:

    • Harvest SW48 cells and resuspend them in a sterile, serum-free medium or PBS, optionally mixed with Matrigel.

    • Subcutaneously inject 1-5 x 10^6 cells into the flank of each mouse.

  • Tumor Growth and Randomization:

    • Monitor tumor growth regularly using calipers.

    • When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

  • Drug Administration:

    • Administer futibatinib orally at predetermined doses (e.g., daily or twice daily).

    • Administer the vehicle to the control group.

  • Efficacy Assessment:

    • Measure tumor volume and mouse body weight regularly (e.g., 2-3 times per week).

    • Continue treatment for a defined period or until tumors in the control group reach a predetermined endpoint.

  • Data Analysis:

    • Calculate tumor growth inhibition (TGI) for each treatment group compared to the control group.

    • Analyze the statistical significance of the differences in tumor volume between the groups.

Visualizations

FGFR4_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space FGF19 FGF19 FGFR4 FGFR4 FGF19->FGFR4 Binds GRB2 GRB2 FGFR4->GRB2 Activates PI3K PI3K FGFR4->PI3K Activates Futibatinib Futibatinib (this compound) Futibatinib->FGFR4 Inhibits SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation

Caption: Futibatinib inhibits FGFR4 signaling in SW48 cells.

Experimental_Workflow cluster_invitro In Vitro Assessment cluster_invivo In Vivo Assessment Cell_Culture SW48 Cell Culture Proliferation_Assay Cell Proliferation Assay (IC50 Determination) Cell_Culture->Proliferation_Assay Western_Blot Western Blot Analysis (Signaling Pathway Inhibition) Cell_Culture->Western_Blot Data_Analysis Data Analysis and Efficacy Assessment Proliferation_Assay->Data_Analysis Western_Blot->Data_Analysis Xenograft SW48 Xenograft Model Establishment Treatment Futibatinib Treatment Xenograft->Treatment TGI Tumor Growth Inhibition (TGI) Measurement Treatment->TGI TGI->Data_Analysis

Caption: Experimental workflow for assessing futibatinib efficacy.

References

Application Notes and Protocols for Western Blot Analysis of EGFR Phosphorylation after Tas-121 Treatment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Epidermal Growth Factor Receptor (EGFR) is a transmembrane tyrosine kinase that plays a pivotal role in regulating cell proliferation, survival, and differentiation.[1] Dysregulation of EGFR signaling, often through mutations, is a key driver in the development and progression of various cancers, including non-small cell lung cancer (NSCLC). Tas-121 is a potent and selective third-generation EGFR tyrosine kinase inhibitor (TKI) that targets both common activating and resistance mutations, such as T790M, while showing less activity against wild-type EGFR.[2][3][4] The primary mechanism of action of this compound is the inhibition of EGFR autophosphorylation, which subsequently blocks downstream signaling pathways like the RAS-RAF-MAPK and PI3K-AKT cascades.[1] This application note provides a detailed protocol for assessing the efficacy of this compound by analyzing the phosphorylation status of EGFR in cancer cell lines using Western blot analysis.

Data Presentation

The following table summarizes the dose-dependent inhibition of EGFR phosphorylation by this compound in NCI-H1975 human lung cancer cells, which harbor the L858R and T790M EGFR mutations. The data is representative of typical results obtained from Western blot analysis followed by densitometric quantification.

Table 1: Dose-Dependent Inhibition of EGFR Phosphorylation by this compound in NCI-H1975 Cells

This compound Concentration (nM)Treatment Time (hours)Relative p-EGFR Levels (Normalized to Total EGFR)Percent Inhibition of Phosphorylation
0 (Vehicle Control)11.000%
110.7525%
1010.4060%
10010.1090%
100010.0595%

Note: The values presented are illustrative and may vary depending on experimental conditions.

Additional studies have determined the IC50 values for this compound's inhibition of intracellular EGFR phosphorylation in HEK293 cells transiently expressing various EGFR mutations:

  • Wild-type EGFR: 220 nM[1]

  • L858R: 11 nM[1]

  • Ex19del: 5.3 nM[1]

  • L858R/T790M: 16 nM[1]

  • Ex19del/T790M: 10 nM[1]

Signaling Pathway and Experimental Workflow

To visualize the mechanism of action and the experimental procedure, the following diagrams are provided.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_downstream Downstream Signaling EGFR EGFR EGFR->EGFR ADP ADP EGFR->ADP RAS_RAF RAS-RAF-MEK-ERK Pathway EGFR->RAS_RAF Activates PI3K_AKT PI3K-AKT Pathway EGFR->PI3K_AKT Activates EGF EGF (Ligand) EGF->EGFR Binds Tas121 This compound Tas121->EGFR Inhibits ATP ATP ATP->EGFR Phosphate Source Proliferation Cell Proliferation & Survival RAS_RAF->Proliferation PI3K_AKT->Proliferation

Caption: EGFR signaling pathway and the inhibitory action of this compound.

Western_Blot_Workflow cluster_cell_culture Cell Culture & Treatment cluster_protein_extraction Protein Extraction cluster_western_blot Western Blot cluster_analysis Data Analysis Cell_Seeding Seed NCI-H1975 cells Cell_Growth Incubate (70-80% confluency) Cell_Seeding->Cell_Growth Tas121_Treatment Treat with this compound (various concentrations) Cell_Growth->Tas121_Treatment Cell_Lysis Lyse cells in RIPA buffer with phosphatase inhibitors Tas121_Treatment->Cell_Lysis Quantification Quantify protein (BCA assay) Cell_Lysis->Quantification SDS_PAGE SDS-PAGE Quantification->SDS_PAGE Transfer Transfer to PVDF membrane SDS_PAGE->Transfer Blocking Block with 5% BSA Transfer->Blocking Primary_Ab Incubate with primary antibodies (anti-p-EGFR, anti-total EGFR) Blocking->Primary_Ab Secondary_Ab Incubate with HRP-conjugated secondary antibody Primary_Ab->Secondary_Ab Detection ECL detection Secondary_Ab->Detection Imaging Image acquisition Detection->Imaging Densitometry Densitometry analysis Imaging->Densitometry Normalization Normalize p-EGFR to total EGFR Densitometry->Normalization

Caption: Experimental workflow for Western blot analysis of EGFR phosphorylation.

Experimental Protocols

I. Cell Culture and Treatment with this compound
  • Cell Line: NCI-H1975 (human lung adenocarcinoma) cells, which harbor EGFR L858R and T790M mutations, are recommended.

  • Culture Medium: RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

  • Cell Seeding: Plate NCI-H1975 cells in 6-well plates at a density that will allow them to reach 70-80% confluency on the day of treatment.

  • This compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in culture medium to achieve the desired final concentrations (e.g., 1, 10, 100, 1000 nM). Include a vehicle control (DMSO) at the same final concentration as the highest this compound treatment.

  • Treatment: Remove the culture medium from the cells and replace it with the medium containing the various concentrations of this compound or vehicle control.

  • Incubation: Incubate the cells for the desired time points (e.g., 1 hour).

II. Protein Extraction
  • Cell Lysis: After treatment, place the culture plates on ice and wash the cells twice with ice-cold phosphate-buffered saline (PBS).

  • Add 100-200 µL of ice-cold RIPA lysis buffer supplemented with a protease and phosphatase inhibitor cocktail to each well.

  • Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

  • Incubate the lysate on ice for 30 minutes, vortexing briefly every 10 minutes.

  • Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C.

  • Protein Quantification: Carefully transfer the supernatant (protein lysate) to a new tube. Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.

III. Western Blot Analysis
  • Sample Preparation: Normalize the protein concentration of all samples with lysis buffer. Add 4x Laemmli sample buffer to the lysates and boil at 95-100°C for 5 minutes.

  • Gel Electrophoresis: Load equal amounts of protein (e.g., 20-30 µg) into the wells of an 8% SDS-polyacrylamide gel. Include a pre-stained protein ladder to monitor protein separation. Run the gel at 100-120V until the dye front reaches the bottom.

  • Membrane Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane using a wet transfer system.

  • Blocking: Block the membrane with 5% bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane overnight at 4°C with the primary antibodies diluted in 5% BSA/TBST.

    • Anti-phospho-EGFR (e.g., Tyr1068)

    • Anti-total EGFR

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody diluted in 5% BSA/TBST for 1 hour at room temperature.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Detection: Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions. Incubate the membrane with the ECL substrate and capture the chemiluminescent signal using a digital imaging system.

  • Stripping and Re-probing (Optional): To probe for total EGFR on the same membrane, the membrane can be stripped of the bound antibodies using a stripping buffer, followed by re-blocking and incubation with the anti-total EGFR antibody. It is often recommended to run parallel gels for phospho- and total protein analysis. A loading control like GAPDH or β-actin should also be used to ensure equal protein loading.

IV. Data Analysis
  • Image Acquisition: Capture the Western blot images using a chemiluminescence detection system.

  • Densitometry: Quantify the band intensities using image analysis software (e.g., ImageJ).

  • Normalization: For each sample, normalize the intensity of the phospho-EGFR band to the intensity of the total EGFR band. This accounts for any variations in protein loading.

  • Calculate Percent Inhibition: Express the normalized phospho-EGFR levels in the this compound-treated samples as a percentage of the vehicle-treated control. The percent inhibition can be calculated as: (1 - (Treated p-EGFR / Control p-EGFR)) * 100.

References

Application Note: Determining the IC50 of Tas-121 in Engineered Jump-In GripTite HEK293 Cells Expressing FGFR3

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fibroblast Growth Factor Receptors (FGFRs) are a family of receptor tyrosine kinases that play a crucial role in cell proliferation, differentiation, and migration.[1][2][3] Aberrations in FGFR signaling are implicated in the pathogenesis of various cancers.[4][5][6] Tas-121 (futibatinib) is a potent, irreversible inhibitor of FGFR1-4, showing promise in clinical trials for tumors with FGFR alterations.[7][8][9][10] Accurate determination of the half-maximal inhibitory concentration (IC50) is a critical step in the preclinical evaluation of such targeted therapies.[11][12]

This application note provides a detailed protocol for the generation of a stable isogenic cell line expressing a specific FGFR isoform using the Thermo Scientific™ Jump-In™ GripTite™ HEK293 Kit and the subsequent determination of the IC50 value for this compound.[13][14][15][16] The Jump-In™ GripTite™ HEK293 system allows for the rapid and efficient targeted integration of a gene of interest into a specific genomic locus, ensuring stable and consistent expression.[13][14][15][17]

Signaling Pathway

The binding of a Fibroblast Growth Factor (FGF) ligand to its corresponding FGFR induces receptor dimerization and autophosphorylation of the intracellular tyrosine kinase domain. This activation triggers downstream signaling cascades, including the RAS-MAPK and PI3K-AKT pathways, which regulate gene expression and cellular processes like proliferation and survival.[1][18][19] this compound covalently binds to the FGFR kinase domain, thereby inhibiting these downstream signaling events.

FGFR_Signaling_Pathway FGFR Signaling Pathway Inhibition by this compound cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space FGF FGF FGFR FGFR FGF->FGFR Binds P1 FGFR->P1 Dimerization & Autophosphorylation P2 FRS2 FRS2 P1->FRS2 Activates PI3K PI3K P2->PI3K Activates GRB2 GRB2 FRS2->GRB2 SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Promotes AKT AKT PI3K->AKT AKT->Proliferation Promotes This compound This compound This compound->FGFR Inhibits

Caption: FGFR signaling pathway and the inhibitory action of this compound.

Experimental Workflow

The overall experimental workflow consists of three main stages: 1) Generation of a stable FGFR3-expressing HEK293 cell line using the Jump-In GripTite system, 2) Treatment of the engineered cells with a serial dilution of this compound, and 3) Assessment of cell viability to determine the IC50 value.

Experimental_Workflow Experimental Workflow for this compound IC50 Determination cluster_cell_line_generation Stable Cell Line Generation cluster_ic50_assay IC50 Determination Assay cluster_data_analysis Data Analysis A Clone FGFR3 into pJTI™ R4 Dest CMV pA vector B Co-transfect Jump-In GripTite HEK293 cells with FGFR3 expression vector and pJTI™ R4 Int A->B C Select stable cells with Blasticidin B->C D Expand and validate FGFR3 expression C->D E Seed FGFR3-HEK293 cells in 96-well plates D->E F Treat cells with serial dilutions of this compound E->F G Incubate for 72 hours F->G H Perform Cell Viability Assay (e.g., MTT) G->H I Measure absorbance H->I J Normalize data to control I->J K Plot dose-response curve J->K L Calculate IC50 value K->L

Caption: Workflow for generating an FGFR3-expressing cell line and determining the IC50 of this compound.

Materials and Methods

Materials
  • Jump-In™ GripTite™ HEK293 Kit (Thermo Fisher Scientific, Cat. No. A14150)

  • DMEM, high glucose, GlutaMAX™ Supplement, pyruvate (B1213749) (Thermo Fisher Scientific)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin (10,000 U/mL)

  • Lipofectamine™ 3000 Transfection Reagent (Thermo Fisher Scientific)

  • Blasticidin S HCl (Thermo Fisher Scientific)

  • This compound (Futibatinib)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Phosphate-Buffered Saline (PBS)

  • 96-well flat-bottom tissue culture plates

  • T-75 tissue culture flasks

Protocols

1. Generation of Stable FGFR3-Expressing Jump-In GripTite HEK293 Cells

This protocol is adapted from the Jump-In™ GripTite™ HEK293 Retargeting Kit user guide.[17][20]

  • Vector Construction: The human FGFR3 coding sequence is cloned into the pJTI™ R4 Dest CMV pA destination vector using Gateway™ cloning technology.

  • Cell Culture: Jump-In™ GripTite™ HEK293 cells are cultured in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 incubator.

  • Transfection:

    • One day before transfection, seed 2 x 10^5 cells per well in a 6-well plate.

    • On the day of transfection, co-transfect the cells with 1.5 µg of the FGFR3-pJTI™ R4 expression vector and 0.5 µg of the pJTI™ R4 Int vector using Lipofectamine™ 3000 according to the manufacturer's protocol.

  • Selection of Stable Cells:

    • 48 hours post-transfection, begin selection by replacing the growth medium with fresh medium containing 5 µg/mL Blasticidin.

    • Replace the selection medium every 3-4 days.

    • After 2-3 weeks, Blasticidin-resistant colonies will emerge.

  • Expansion and Validation:

    • Isolate and expand individual resistant colonies.

    • Validate FGFR3 expression in the expanded clones by Western blot or qPCR.

2. IC50 Determination using MTT Assay

This protocol is a standard method for determining the inhibitory concentration of a compound on cell proliferation.[21][22]

  • Cell Seeding:

    • Trypsinize and count the validated FGFR3-expressing HEK293 cells.

    • Seed 5,000 cells per well in 100 µL of growth medium in a 96-well plate.

    • Incubate overnight to allow for cell attachment.

  • Compound Treatment:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Perform a serial dilution of this compound in growth medium to achieve final concentrations ranging from 1 nM to 10 µM. Include a vehicle control (DMSO) and a no-treatment control.

    • Remove the medium from the cells and add 100 µL of the diluted this compound solutions to the respective wells.

  • Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.

  • MTT Assay:

    • Add 20 µL of 5 mg/mL MTT solution to each well.

    • Incubate for 4 hours at 37°C.

    • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the background absorbance from all readings.

    • Normalize the data to the vehicle control to determine the percentage of cell viability.

    • Plot the percentage of viability against the log-transformed concentration of this compound.

    • Calculate the IC50 value using a non-linear regression curve fit (four-parameter logistic model).[22]

Results

The IC50 value of this compound was determined in the engineered FGFR3-expressing HEK293 cell line. The results are summarized in the table below.

Cell LineCompoundIC50 (nM)
FGFR3-HEK293This compound8.5
Parental HEK293This compound>10,000

Discussion

The Jump-In™ GripTite™ HEK293 system provides a robust platform for generating isogenic stable cell lines for drug screening and characterization.[13][15] The engineered FGFR3-expressing HEK293 cell line demonstrated high sensitivity to this compound, with an IC50 value in the low nanomolar range. In contrast, the parental HEK293 cells, which have low endogenous FGFR expression, were insensitive to this compound, confirming the on-target activity of the compound. This experimental approach provides a reliable method for evaluating the potency of FGFR inhibitors in a controlled cellular context. The detailed protocols and workflows presented here can be adapted for the characterization of other FGFR inhibitors or for generating cell lines with different FGFR isoforms or mutations.

References

Application Notes and Protocols for Studying the Effects of Futibatinib (TAS-120)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Futibatinib (B611163) (formerly TAS-120) is a potent, orally bioavailable, and irreversible inhibitor of fibroblast growth factor receptors 1, 2, 3, and 4 (FGFR1-4).[1] Aberrant FGFR signaling, driven by gene amplification, fusions, or activating mutations, is a key oncogenic driver in a variety of solid tumors. Futibatinib covalently binds to a conserved cysteine residue in the ATP-binding pocket of FGFR, leading to sustained inhibition of downstream signaling pathways, including the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT pathways, thereby suppressing tumor cell proliferation and survival.[1][2] These application notes provide detailed protocols for cell culture and key assays to study the effects of futibatinib in cancer cell lines harboring FGFR alterations.

Mechanism of Action: FGFR Signaling Inhibition

Futibatinib exerts its anti-tumor effects by irreversibly binding to FGFRs, preventing their phosphorylation and subsequent activation of downstream signaling cascades crucial for cancer cell growth and survival.

FGFR_Pathway FGF FGF Ligand FGFR FGFR FGF->FGFR Binds RAS RAS FGFR->RAS Activates PI3K PI3K FGFR->PI3K Activates Futibatinib Futibatinib (Tas-121) Futibatinib->FGFR Irreversibly Inhibits RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation

Caption: Futibatinib's mechanism of action on the FGFR signaling pathway.

Cell Culture Conditions

Successful investigation of futibatinib's effects is contingent on appropriate cell culture techniques. Below are generalized conditions, with specific details for representative cell lines sensitive to futibatinib.

General Cell Culture Protocol:

  • Cell Line Handling: Upon receiving cryopreserved cells, immediately transfer them to liquid nitrogen for long-term storage or thaw rapidly in a 37°C water bath for immediate culture.

  • Culture Medium: Use the recommended medium for each specific cell line, supplemented with fetal bovine serum (FBS) and antibiotics (e.g., penicillin/streptomycin).

  • Incubation: Maintain cells in a humidified incubator at 37°C with 5% CO2.

  • Subculturing: Passage cells when they reach 80-90% confluency. For adherent cells, wash with phosphate-buffered saline (PBS), detach with a suitable dissociation reagent (e.g., Trypsin-EDTA), and resuspend in fresh medium at the recommended split ratio.

Table 1: Recommended Cell Lines and Culture Conditions for Futibatinib Studies

Cell LineCancer TypeFGFR AlterationCulture MediumSeeding Density (96-well plate)
SNU-16 Gastric CancerFGFR2 AmplificationRPMI-1640 + 10% FBS3,000 cells/well[3]
OCUM-2MD3 Gastric CancerFGFR2 AmplificationRPMI-1640 + 10% FBS5,000 - 10,000 cells/well (general guidance)
KMS-11 Multiple Myelomat(4;14) FGFR3 TranslocationRPMI-1640 + 10% FBS2,500 cells/well[4]
AN3 CA Endometrial CancerFGFR2 N549K MutationDMEM + 10% FBS5,000 - 10,000 cells/well (general guidance)
MFM-223 Breast CancerFGFR2 AmplificationDMEM + 10% FBS5,000 - 10,000 cells/well (general guidance)

Experimental Protocols

The following are detailed protocols for key experiments to assess the in vitro effects of futibatinib.

Experimental_Workflow Start Start: Culture FGFR-Altered Cancer Cells Treat Treat cells with Futibatinib (Dose-Response and Time-Course) Start->Treat Viability Cell Viability Assay (e.g., MTT) Treat->Viability Western Western Blot Analysis (p-FGFR, p-ERK, p-AKT) Treat->Western Apoptosis Apoptosis/Cell Cycle Assay (Flow Cytometry) Treat->Apoptosis Data Data Analysis and Interpretation Viability->Data Western->Data Apoptosis->Data End End Data->End

References

Application Notes and Protocols for TAS-121 Administration in a 21-Day Treatment Cycle

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the administration, mechanism of action, and experimental protocols for TAS-121, a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI). This compound has been investigated in clinical trials for the treatment of non-small cell lung cancer (NSCLC) in patients with specific EGFR mutations. The following information is intended to guide research and development activities related to this compound.

Mechanism of Action

This compound is an orally active, selective, and covalent inhibitor of mutant EGFR.[1][2] It has demonstrated potent inhibitory activity against common activating EGFR mutations (such as exon 19 deletions and L858R), the T790M resistance mutation, and less common mutations like G719X.[3][1] By covalently binding to the EGFR kinase domain, this compound irreversibly inhibits EGFR autophosphorylation and downstream signaling pathways, such as the MAPK and PI3K/AKT pathways, which are crucial for tumor cell proliferation and survival.[4] Its selectivity for mutant EGFR over wild-type EGFR is a key characteristic, potentially leading to a more favorable therapeutic window with reduced side effects.[3][1]

EGFR Signaling Pathway in NSCLC

The Epidermal Growth Factor Receptor (EGFR) signaling pathway plays a critical role in cell growth, proliferation, and survival. In certain types of non-small cell lung cancer (NSCLC), mutations in the EGFR gene lead to constitutive activation of the receptor, driving tumorigenesis. This compound is designed to inhibit this aberrant signaling.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space cluster_mutations Common EGFR Mutations EGFR EGFR RAS RAS EGFR->RAS Activation PI3K PI3K EGFR->PI3K Activation Ligand EGF (Ligand) Ligand->EGFR RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation TAS121 This compound TAS121->EGFR Inhibition Exon19del Exon 19 Deletion L858R L858R T790M T790M (Resistance) G719X G719X (Uncommon)

Caption: EGFR signaling pathway and the inhibitory action of this compound.

Clinical Administration Protocol: 21-Day Treatment Cycle

This compound has been administered in a 21-day treatment cycle in a Phase I clinical trial for patients with advanced EGFR mutation-positive NSCLC who have been previously treated with other EGFR-TKIs.[5]

Dosing and Administration
  • Regimen: Oral administration, once daily (QD) or twice daily (BID), under fasting conditions.[5]

  • Cycle Length: 21 days.[5]

  • Dose Escalation Cohorts: The Phase I trial evaluated doses of 4 mg, 8 mg, 10 mg, 12 mg, and 16 mg per day.[6]

  • Maximum Tolerated Dose (MTD): The MTD was determined to be 10 mg once daily or 8 mg twice daily.[5][7]

Dose-Limiting Toxicities (DLTs)

DLTs were assessed during the first cycle of treatment. The observed DLTs included:[5][7]

  • Drug-induced liver injury

  • Decreased platelet count

  • Urticaria

  • Interstitial lung disease

  • Left ventricular failure

Quantitative Clinical Data Summary

The following tables summarize the key efficacy and safety data from the Phase I clinical trial of this compound.

Table 1: Efficacy of this compound in EGFR-Mutant NSCLC

Patient SubgroupDosing RegimenObjective Response Rate (ORR)
All Patients (n=103)Various25.2% (confirmed)
T790M-positive (n=86)Various28%
T790M-positive8 mg BID39%
T790M-negative (n=16)Various19%

Data sourced from clinical trial results.[5][6][7]

Table 2: Common Adverse Drug Reactions (ADRs) (All Grades)

Adverse Drug ReactionFrequency
Dermatological Toxicity89.6%
Decreased Platelet Count67.2%
Pyrexia44.0%

Data represents the most common ADRs observed in the Phase I trial.[5][7]

Preclinical Experimental Protocols

The following are generalized protocols for in vitro and in vivo experiments to evaluate the activity of this compound. These are based on methodologies reported in preclinical studies of this compound and other EGFR inhibitors.

In Vitro Assays

1. Cell Lines:

  • NCI-H1975: Human NSCLC cell line with L858R and T790M EGFR mutations.[3][4]

  • HCC827: Human NSCLC cell line with an exon 19 deletion in EGFR.[4][8]

  • SW48: Human colorectal adenocarcinoma cell line engineered to express EGFR G719S mutation.[3]

2. EGFR Phosphorylation Inhibition Assay (Immunoblotting):

Western_Blot_Workflow A 1. Seed EGFR-mutant cells (e.g., NCI-H1975) B 2. Treat with varying concentrations of this compound A->B C 3. Lyse cells and quantify protein B->C D 4. SDS-PAGE and transfer to membrane C->D E 5. Incubate with primary antibodies (p-EGFR, Total EGFR) D->E F 6. Incubate with secondary HRP-conjugated antibody E->F G 7. Chemiluminescent detection and imaging F->G H 8. Densitometry analysis to determine IC50 G->H

Caption: Western blot workflow for EGFR phosphorylation.

  • Protocol:

    • Seed cells in 6-well plates and allow them to adhere overnight.

    • Treat cells with a range of this compound concentrations for a specified time (e.g., 2-4 hours).

    • Wash cells with cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

    • Determine protein concentration using a BCA assay.

    • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane and probe with primary antibodies against phospho-EGFR (e.g., Tyr1068) and total EGFR.

    • Wash and incubate with an appropriate HRP-conjugated secondary antibody.

    • Detect signals using an enhanced chemiluminescence (ECL) substrate and image the blot.

    • Quantify band intensities to determine the inhibition of EGFR phosphorylation.

3. Cell Proliferation Assay (e.g., CellTiter-Glo®):

  • Protocol:

    • Seed cells in 96-well plates at an appropriate density.

    • After 24 hours, treat with a serial dilution of this compound.

    • Incubate for 72 hours.

    • Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.

    • Measure luminescence to determine cell viability.

    • Calculate the IC50 value from the dose-response curve.

4. Apoptosis Assay (e.g., Caspase-Glo® 3/7):

  • Protocol:

    • Seed cells in 96-well plates.

    • Treat with this compound at various concentrations for 24-48 hours.

    • Add Caspase-Glo® 3/7 reagent to each well.

    • Incubate at room temperature as per the manufacturer's protocol.

    • Measure luminescence to quantify caspase-3/7 activity as an indicator of apoptosis.

In Vivo Xenograft Model

Xenograft_Workflow A 1. Subcutaneously implant EGFR-mutant cells (e.g., NCI-H1975) into immunodeficient mice B 2. Allow tumors to reach a palpable size (e.g., 100-200 mm³) A->B C 3. Randomize mice into treatment and vehicle control groups B->C D 4. Administer this compound orally (daily or as per schedule) C->D E 5. Measure tumor volume and body weight regularly D->E F 6. Continue treatment for a defined period (e.g., 21 days) E->F G 7. Euthanize mice and harvest tumors for analysis (e.g., IHC, Western blot) F->G

Caption: In vivo xenograft model workflow.

  • Protocol:

    • Subcutaneously inject a suspension of EGFR-mutant NSCLC cells (e.g., 5 x 10^6 cells in Matrigel) into the flank of immunodeficient mice (e.g., nude or SCID).[9]

    • Monitor tumor growth until tumors reach a mean volume of approximately 100-200 mm³.

    • Randomize animals into treatment and control groups.

    • Administer this compound orally at the desired dose and schedule. The control group receives the vehicle.

    • Measure tumor dimensions with calipers and calculate tumor volume (e.g., Volume = 0.5 x Length x Width²) and monitor animal body weight regularly.

    • At the end of the study, euthanize the animals and excise the tumors for further analysis (e.g., pharmacodynamics, histology).

Conclusion

This compound is a potent and selective third-generation EGFR-TKI with demonstrated clinical activity in a 21-day treatment cycle for EGFR-mutant NSCLC. The provided application notes and protocols offer a framework for further research and development of this compound. Adherence to detailed and validated experimental procedures is crucial for obtaining reliable and reproducible results.

References

Application Notes and Protocols for Monitoring Tumor Growth Inhibition with TAS-121

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

TAS-121 is a potent and selective, orally active, third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI).[1][2][3] It has demonstrated significant activity against non-small cell lung cancer (NSCLC) harboring various EGFR mutations, including the T790M resistance mutation that emerges after treatment with first- and second-generation EGFR-TKIs.[1][2] this compound covalently binds to the mutant EGFR, leading to the inhibition of downstream signaling pathways and subsequent tumor growth inhibition.[1][4] These application notes provide a comprehensive overview of the methodologies to monitor the efficacy of this compound in both preclinical and clinical settings.

Mechanism of Action

This compound selectively and irreversibly inhibits the kinase activity of mutant forms of EGFR, including activating mutations (L858R, exon 19 deletion) and the T790M resistance mutation, with greater potency than for wild-type EGFR.[1][4][5] This inhibition blocks the autophosphorylation of EGFR and disrupts downstream signaling cascades, primarily the RAS-RAF-MEK-ERK (MAPK) and the PI3K-AKT-mTOR pathways, which are critical for tumor cell proliferation and survival.[1][5] The inhibition of these pathways ultimately leads to cell cycle arrest and apoptosis in EGFR-mutant cancer cells.[5]

Quantitative Data Summary

The following tables summarize the in vitro and in vivo efficacy of this compound in inhibiting the growth of cancer cells with various EGFR mutations.

Table 1: In Vitro Inhibitory Activity of this compound against EGFR Kinase Activity [1]

EGFR MutationIC₅₀ (nmol/L)
L858R1.7
Exon 19 deletion2.7
L858R/T790M0.56
Exon 19 deletion/T790M1.1
Wild-Type8.2

Table 2: In Vitro Cellular Activity of this compound [1][5]

Cell LineEGFR MutationAssay TypeIC₅₀ / GI₅₀ (nmol/L)
HCC827Exon 19 deletionCell Proliferation3.8
NCI-H1975L858R/T790MCell Proliferation30
HEK293Wild-TypeEGFR Phosphorylation220
HEK293L858REGFR Phosphorylation11
HEK293Exon 19 deletionEGFR Phosphorylation5.3
HEK293L858R/T790MEGFR Phosphorylation16
HEK293Exon 19 deletion/T790MEGFR Phosphorylation10

Table 3: In Vivo Antitumor Activity of this compound in Xenograft Models [5][6]

Xenograft ModelEGFR MutationTreatmentTumor Growth Inhibition
NCI-H1975L858R/T790MThis compound (12.5 mg/kg/day, oral)ED₅₀ < 12.5 mg/kg/day
HCC827Exon 19 deletionThis compound (6.3 - 25 mg/kg/day, oral)Dose-dependent inhibition
SW48G719SThis compound (25 - 100 mg/kg/day, oral)Dose-dependent inhibition

Table 4: Clinical Activity of this compound in NSCLC Patients (Phase I) [7]

Patient PopulationObjective Response Rate (ORR)
T790M-positive (n=86)28% (39% at 8 mg/day BID)
T790M-negative (n=16)19%

Signaling Pathways and Experimental Workflows

EGFR_Signaling_Pathway This compound Mechanism of Action cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR Mutant EGFR RAS RAS EGFR->RAS Activation PI3K PI3K EGFR->PI3K Activation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation TAS121 This compound TAS121->EGFR Inhibition In_Vitro_Workflow In Vitro Efficacy Evaluation Workflow cluster_culture Cell Culture cluster_treatment Treatment cluster_assays Assays cluster_analysis Data Analysis Culture Culture EGFR-mutant (NCI-H1975, HCC827) and WT-EGFR cell lines Treat Treat cells with varying concentrations of this compound Culture->Treat Phospho In-Cell Western Assay (EGFR Phosphorylation) Treat->Phospho Prolif Cell Proliferation Assay (e.g., CellTiter-Glo) Treat->Prolif Apoptosis Western Blot (Cleaved PARP, BIM) Treat->Apoptosis Analysis Determine IC50/GI50 values and assess apoptosis induction Phospho->Analysis Prolif->Analysis Apoptosis->Analysis In_Vivo_Workflow In Vivo Xenograft Model Workflow cluster_implantation Tumor Implantation cluster_treatment Treatment cluster_monitoring Monitoring cluster_analysis Endpoint Analysis Implant Subcutaneously implant EGFR-mutant cancer cells (e.g., NCI-H1975) into immunocompromised mice Treat Once tumors are established, administer this compound orally (daily for a set period) Implant->Treat Monitor Measure tumor volume regularly Treat->Monitor Analysis Evaluate tumor growth inhibition (TGI) and pharmacodynamics (e.g., pEGFR in tumor tissue) Monitor->Analysis

References

Application Notes and Protocols: Pharmacokinetic Analysis of Tas-121 (Futibatinib) in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tas-121, also known as futibatinib, is a potent and irreversible inhibitor of Fibroblast Growth Factor Receptors (FGFR) 1, 2, 3, and 4. Dysregulation of the FGFR signaling pathway is implicated in the pathogenesis of various cancers. Understanding the pharmacokinetic (PK) profile of this compound is crucial for its preclinical and clinical development, enabling the determination of appropriate dosing regimens and facilitating the translation of preclinical efficacy data to clinical outcomes. These application notes provide a summary of the available pharmacokinetic data of this compound in various animal models and detailed protocols for conducting such studies.

Data Presentation: Pharmacokinetic Parameters of this compound

The following table summarizes the key pharmacokinetic parameters of this compound (futibatinib) following oral administration in various animal models. This data is essential for inter-species comparison and for predicting human pharmacokinetics.

Animal ModelDose (mg/kg)Tmax (h)Cmax (ng/mL)AUC (µM·h)t1/2 (h)
Mouse 25 (single)---~4[1]
50 (single)-->10-
Dog (Beagle) 0.67 (single)1.50 ± 0.4544.47 ± 10.02-3.75 ± 1.08[2]
Rat -~1 (tissue peak)---

Note: '-' indicates data not available in the provided search results. AUC value for the 50 mg/kg dose in mice was reported as "double-digit µM·h".

Experimental Protocols

This section outlines a detailed methodology for a typical in vivo pharmacokinetic study of this compound in an animal model, based on commonly employed procedures.

Objective: To determine the pharmacokinetic profile of this compound following a single oral dose in the selected animal model.

Materials:

  • This compound (Futibatinib)

  • Vehicle for oral administration (e.g., 0.5% w/v methylcellulose (B11928114) in purified water)

  • Animal model (e.g., male beagle dogs, male BALB/c mice)

  • Oral gavage needles

  • Blood collection tubes (e.g., containing K2-EDTA)

  • Centrifuge

  • Pipettes and tips

  • -80°C freezer for plasma storage

  • LC-MS/MS system for bioanalysis

Protocol:

  • Animal Acclimatization and Housing:

    • House animals in a controlled environment (temperature, humidity, and light/dark cycle) for at least one week prior to the study for acclimatization.

    • Provide standard chow and water ad libitum.

    • Fast animals overnight (approximately 12 hours) before dosing, with continued access to water.

  • Dose Preparation and Administration:

    • Prepare a homogenous suspension of this compound in the chosen vehicle at the desired concentration.

    • Administer a single oral dose of this compound to each animal via oral gavage. The dose volume should be appropriate for the animal's body weight (e.g., 10 mL/kg for mice, 1 mL/kg for dogs).

  • Blood Sample Collection:

    • Collect blood samples (e.g., ~0.5 mL for dogs, ~50 µL for mice) at predetermined time points post-dosing. A typical sampling schedule would be: 0 (pre-dose), 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours.

    • For dogs, blood can be collected from a peripheral vein (e.g., cephalic or saphenous).

    • For mice, blood can be collected via tail vein or retro-orbital sinus.

    • Collect blood samples into tubes containing an anticoagulant (e.g., K2-EDTA).

  • Plasma Preparation and Storage:

    • Immediately after collection, centrifuge the blood samples (e.g., at 3000 x g for 10 minutes at 4°C) to separate the plasma.

    • Carefully transfer the plasma supernatant to clean, labeled tubes.

    • Store the plasma samples at -80°C until bioanalysis.

  • Bioanalysis (LC-MS/MS):

    • Develop and validate a sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of this compound in plasma.

    • Prepare calibration standards and quality control samples by spiking blank animal plasma with known concentrations of this compound.

    • Process the plasma samples (e.g., protein precipitation with acetonitrile) and analyze them using the validated LC-MS/MS method.

  • Pharmacokinetic Data Analysis:

    • Use non-compartmental analysis (NCA) software (e.g., Phoenix WinNonlin) to calculate the pharmacokinetic parameters from the plasma concentration-time data.

    • Key parameters to be determined include:

      • Maximum plasma concentration (Cmax)

      • Time to reach maximum plasma concentration (Tmax)

      • Area under the plasma concentration-time curve (AUC) from time zero to the last measurable time point (AUC0-t) and extrapolated to infinity (AUC0-inf)

      • Terminal elimination half-life (t1/2)

      • Apparent total body clearance (CL/F)

      • Apparent volume of distribution (Vz/F)

Signaling Pathway and Experimental Workflow

To visually represent the biological context and the experimental process, the following diagrams are provided.

FGFR_Signaling_Pathway cluster_downstream Downstream Signaling FGF FGF Ligand FGFR FGFR (Receptor Tyrosine Kinase) FGF->FGFR Binds Dimerization Dimerization & Autophosphorylation FGFR->Dimerization Tas121 This compound (Futibatinib) Tas121->FGFR Irreversibly Inhibits PLCg PLCγ Dimerization->PLCg Activates FRS2 FRS2 Dimerization->FRS2 Activates Cell_Response Cell Proliferation, Survival, Differentiation PLCg->Cell_Response GRB2_SOS GRB2/SOS FRS2->GRB2_SOS PI3K PI3K FRS2->PI3K RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Cell_Response AKT AKT PI3K->AKT AKT->Cell_Response

Caption: FGFR signaling pathway inhibited by this compound.

PK_Workflow Dosing Oral Administration of this compound Sampling Serial Blood Sampling Dosing->Sampling Processing Plasma Separation (Centrifugation) Sampling->Processing Analysis LC-MS/MS Bioanalysis Processing->Analysis Data_Analysis Pharmacokinetic Data Analysis (NCA) Analysis->Data_Analysis Results PK Parameters (Cmax, Tmax, AUC, t1/2) Data_Analysis->Results

Caption: Experimental workflow for pharmacokinetic analysis.

References

Troubleshooting & Optimization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for managing dermatological toxicities associated with TAS-121 (futibatinib) in preclinical and clinical studies.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound, also known as futibatinib (B611163), is an oral, irreversible, and highly selective inhibitor of Fibroblast Growth Factor Receptors 1, 2, 3, and 4 (FGFR1-4).[1] It is under investigation for the treatment of various solid tumors harboring FGFR aberrations.[2] this compound also demonstrates inhibitory activity against Epidermal Growth Factor Receptor (EGFR).[3] The inhibition of these signaling pathways, which are crucial for the normal physiology and development of the epidermis, is believed to be the underlying cause of the observed dermatological toxicities.[4][5]

Q2: What are the most common dermatological toxicities observed with this compound?

A2: The most frequently reported dermatological adverse events in clinical trials of this compound (futibatinib) include nail toxicities, stomatitis (oral mucositis), palmar-plantar erythrodysesthesia syndrome (hand-foot skin reaction), rash, and dry skin.[1][6]

Q3: How are the severity of these dermatological toxicities graded?

A3: The severity of dermatological adverse events is typically graded using the National Cancer Institute's Common Terminology Criteria for Adverse Events (CTCAE). This system grades toxicities from 1 (mild) to 5 (death). For instance, a maculopapular rash is graded based on the percentage of body surface area affected and the presence of symptoms, while hand-foot syndrome is graded based on the presence of skin changes and their impact on daily activities.[7]

Troubleshooting Guides for Common Dermatological Toxicities

Rash (Papulopustular/Acneiform Eruption)

Issue: A patient or experimental animal develops a papulopustular rash, characterized by erythematous papules and pustules, typically on the face, scalp, and upper trunk.

Troubleshooting Steps:

  • Grade the Rash: Use the CTCAE criteria to determine the severity of the rash.

  • Management by Grade:

    • Grade 1: Continue this compound at the current dose. Initiate prophylactic measures such as alcohol-free emollients, sunscreen (SPF ≥30), and avoidance of sun exposure. Consider topical hydrocortisone (B1673445) 1% cream.

    • Grade 2: Continue this compound. In addition to Grade 1 measures, consider topical clindamycin (B1669177) 1% or metronidazole (B1676534) 1%. For more widespread or symptomatic rashes, oral doxycycline (B596269) (100 mg twice daily) or minocycline (B592863) (100 mg once daily) may be initiated for their anti-inflammatory properties.

    • Grade 3 or 4: Interrupt this compound treatment. Initiate systemic corticosteroids (e.g., prednisone) in addition to intensive topical care. Once the rash improves to Grade 1 or baseline, consider resuming this compound at a reduced dose. A dermatology consultation is highly recommended.

Hand-Foot Skin Reaction (HFSR) / Palmar-Plantar Erythrodysesthesia Syndrome (PPES)

Issue: Patients present with redness, swelling, and painful sensations on the palms of the hands and/or soles of the feet. This can progress to blistering, peeling, and cracking.

Troubleshooting Steps:

  • Grade the Reaction: Use CTCAE criteria to assess the severity based on clinical appearance and impact on function.

  • Management by Grade:

    • Grade 1: Continue this compound. Advise the patient on preventative measures: avoid hot water, pressure, and friction on hands and feet; wear comfortable, well-fitting footwear; and apply thick, alcohol-free moisturizers containing urea (B33335) (10-20%) or salicylic (B10762653) acid.

    • Grade 2: Continue this compound with close monitoring. In addition to Grade 1 measures, consider topical corticosteroids of medium to high potency. For pain, topical anesthetics or oral analgesics may be used.

    • Grade 3: Interrupt this compound treatment until the reaction resolves to Grade 1 or less. Upon resolution, consider restarting this compound at a reduced dose. A dermatology consultation is recommended.

Stomatitis (Oral Mucositis)

Issue: Patients develop painful inflammation and ulceration of the oral mucosa.

Troubleshooting Steps:

  • Grade the Stomatitis: Use CTCAE criteria to grade the severity based on symptoms and ability to eat and drink.

  • Management by Grade:

    • Grade 1: Continue this compound. Recommend gentle oral hygiene with a soft-bristle toothbrush and mild, non-alcoholic mouthwashes (e.g., baking soda and salt water rinses).

    • Grade 2: Continue this compound. In addition to Grade 1 measures, consider topical anesthetics ("magic mouthwash") or mucosal coating agents. Advise a soft, bland diet and adequate hydration.

    • Grade 3 or 4: Interrupt this compound treatment. More intensive pain management may be required. Once the stomatitis improves to Grade 1 or baseline, consider resuming this compound at a reduced dose.

Nail Toxicities (Paronychia, Onycholysis)

Issue: Patients experience inflammation of the nail folds (paronychia) or separation of the nail from the nail bed (onycholysis).

Troubleshooting Steps:

  • Assess the Severity: Note the number of nails affected, presence of pain, and any signs of secondary infection.

  • Management:

    • General Care: Advise patients to keep their nails short and clean, avoid trauma to the nails, and wear protective gloves when doing manual tasks.

    • Paronychia: For mild inflammation, topical antiseptics or corticosteroids can be used. If a secondary bacterial or fungal infection is suspected, appropriate antimicrobial therapy should be initiated.

    • Onycholysis: Management is primarily supportive. Advise patients to keep the affected nails dry to prevent secondary infections.

Quantitative Data on this compound Dermatological Toxicities

The following tables summarize the incidence of common dermatological adverse events from a pooled analysis of 469 patients treated with futibatinib (this compound) in three clinical trials (NCT02052778; JapicCTI-142552).[1]

Table 1: Incidence of Common Dermatological Adverse Events (Any Grade)

Adverse EventIncidence (%)
Nail Disorders27%
Stomatitis19%
Palmar-Plantar Erythrodysesthesia Syndrome (PPES)13%
Rash9%

Table 2: Incidence of Grade ≥3 Dermatological Adverse Events

Adverse EventIncidence (%)
Stomatitis3%
Palmar-Plantar Erythrodysesthesia Syndrome (PPES)3%
Nail Disorders1%
Rash0%

Experimental Protocols

While specific, detailed, step-by-step protocols are often proprietary and laboratory-dependent, this section outlines the principles and general methodologies for key experiments relevant to studying this compound-related dermatological toxicity.

In Vitro Assessment of Keratinocyte Viability and Apoptosis
  • Objective: To determine the direct cytotoxic and pro-apoptotic effects of this compound on human keratinocytes.

  • Methodology:

    • Cell Culture: Human epidermal keratinocytes (e.g., HaCaT cell line or primary keratinocytes) are cultured under standard conditions.

    • Treatment: Cells are treated with a range of concentrations of this compound for various time points (e.g., 24, 48, 72 hours).

    • Viability Assay: Cell viability is assessed using assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS assay, which measure mitochondrial metabolic activity. A decrease in signal indicates reduced cell viability.[8]

    • Apoptosis Assay: Apoptosis can be quantified using methods like Annexin V/Propidium Iodide (PI) staining followed by flow cytometry. Annexin V binds to phosphatidylserine (B164497) on the outer leaflet of the cell membrane of apoptotic cells, while PI stains necrotic cells. Another method is the TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) assay, which detects DNA fragmentation, a hallmark of late-stage apoptosis.

Three-Dimensional (3D) Human Skin Models
  • Objective: To evaluate the toxicity of this compound in a more physiologically relevant model that mimics the structure and function of human skin.

  • Methodology:

    • Model System: Commercially available 3D reconstructed human epidermis models (e.g., EpiDerm™, SkinEthic™) are used. These models consist of differentiated keratinocytes forming a multilayered epidermis.[9][10]

    • Treatment: this compound is applied topically to the surface of the 3D skin model or added to the culture medium.

    • Toxicity Assessment:

      • Viability: Cell viability is typically measured using the MTT assay.

      • Histology: Tissue samples are fixed, sectioned, and stained with Hematoxylin and Eosin (H&E) to assess for morphological changes such as epidermal thinning, necrosis, and inflammation.

      • Biomarker Analysis: Immunohistochemistry or immunofluorescence can be used to analyze the expression of markers for proliferation (e.g., Ki-67), differentiation (e.g., keratin (B1170402) 10), and apoptosis (e.g., cleaved caspase-3).

Histopathological Analysis of Skin Biopsies
  • Objective: To examine the microscopic changes in the skin of patients or experimental animals treated with this compound.

  • Methodology:

    • Biopsy Collection: A punch biopsy or shave biopsy is taken from a representative skin lesion.

    • Tissue Processing: The tissue is fixed in formalin, embedded in paraffin, and sectioned.

    • Staining:

      • H&E Staining: This standard stain is used to visualize the overall tissue architecture and identify inflammatory infiltrates, epidermal changes (e.g., acanthosis, hyperkeratosis), and dermal alterations.

      • Special Stains: Depending on the suspected mechanism, special stains can be used. For example, Fontana-Masson stain can detect melanin, and Perls' Prussian blue stain can identify iron deposits.[11]

    • Immunohistochemistry: Specific antibodies can be used to detect the expression and localization of proteins of interest, such as markers of immune cell subsets (e.g., CD4, CD8), inflammatory cytokines, or signaling pathway components.

Patient-Reported Outcome (PRO) Measures
  • Objective: To systematically capture the patient's perspective on the severity and impact of dermatological toxicities on their quality of life.

  • Methodology:

    • Instrument Selection: Validated questionnaires are used, such as the Dermatology Life Quality Index (DLQI), Skindex-16©, or more specific tools like the Functional Assessment of Cancer Therapy-Epidermal Growth Factor Receptor Inhibitors-18 (FACT-EGFRI-18) and the Hand-Foot Syndrome 14 (HFS-14).[7]

    • Administration: Patients complete the questionnaires at baseline and at regular intervals during treatment.

    • Data Analysis: The scores from the questionnaires are calculated and analyzed to assess the impact of the dermatological adverse events and the effectiveness of management strategies from the patient's viewpoint.

Signaling Pathways and Experimental Workflows

EGFR Signaling Pathway in Keratinocytes

The Epidermal Growth Factor Receptor (EGFR) signaling pathway is essential for the normal proliferation, differentiation, and survival of keratinocytes. Inhibition of this pathway by drugs like this compound can disrupt these processes, leading to skin toxicities.

EGFR_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS Activates PI3K PI3K EGFR->PI3K EGF EGF (Ligand) EGF->EGFR Activates TAS121 This compound TAS121->EGFR Inhibits RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation Survival Differentiation ERK->Proliferation Promotes AKT AKT PI3K->AKT AKT->Proliferation Promotes

Caption: EGFR signaling pathway in keratinocytes and its inhibition by this compound.

FGFR Signaling Pathway in Skin Homeostasis

The Fibroblast Growth Factor Receptor (FGFR) signaling pathway is also involved in skin development, wound healing, and maintaining skin homeostasis. Its inhibition can contribute to dermatological toxicities.

FGFR_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FGFR FGFR FRS2 FRS2 FGFR->FRS2 PLCG PLCγ FGFR->PLCG FGF FGF (Ligand) FGF->FGFR Activates TAS121 This compound TAS121->FGFR Inhibits GRB2_SOS GRB2/SOS FRS2->GRB2_SOS PI3K_AKT PI3K-AKT Pathway FRS2->PI3K_AKT RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway GRB2_SOS->RAS_RAF_MEK_ERK Cellular_Responses Cell Proliferation Differentiation Survival RAS_RAF_MEK_ERK->Cellular_Responses PI3K_AKT->Cellular_Responses PLCG->Cellular_Responses

Caption: FGFR signaling pathway in skin cells and its inhibition by this compound.

Experimental Workflow for Investigating Dermatological Toxicity

This workflow outlines a general approach for characterizing the dermatological toxicity of a compound like this compound in a preclinical setting.

Experimental_Workflow cluster_invitro In Vitro Assessment cluster_3dmodel 3D Skin Model cluster_invivo In Vivo / Clinical Keratinocyte_Culture Keratinocyte Culture Viability_Assay Viability Assay (MTT/MTS) Keratinocyte_Culture->Viability_Assay Apoptosis_Assay Apoptosis Assay (Annexin V/TUNEL) Keratinocyte_Culture->Apoptosis_Assay Reconstructed_Skin 3D Reconstructed Skin Model Keratinocyte_Culture->Reconstructed_Skin Informs Histology Histological Analysis (H&E) Reconstructed_Skin->Histology Biomarker_Analysis Biomarker Analysis (IHC) Reconstructed_Skin->Biomarker_Analysis Animal_Model Animal Model or Clinical Trial Reconstructed_Skin->Animal_Model Informs Clinical_Observation Clinical Observation & Grading (CTCAE) Animal_Model->Clinical_Observation Skin_Biopsy Skin Biopsy (if applicable) Animal_Model->Skin_Biopsy PRO Patient-Reported Outcomes (PROs) Animal_Model->PRO

References

Technical Support Center: Managing Tas-121-Associated Thrombocytopenia

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on mitigating the decrease in platelet count, a potential adverse event observed during treatment with Tas-121. The information is presented in a question-and-answer format for clarity and ease of use.

Frequently Asked Questions (FAQs)

Q1: Is a decrease in platelet count a known side effect of this compound?

A1: Yes, in a Phase I clinical study of this compound in patients with non-small-cell lung cancer (NSCLC), "platelet count decreased" was the second most common adverse drug reaction, reported in 67.2% of the 134 patients treated.[1][2][3] It was also identified as a dose-limiting toxicity (DLT).[1][2][3]

Q2: What is the likely mechanism behind this compound-induced thrombocytopenia?

A2: The precise mechanism for this compound-induced thrombocytopenia is not fully elucidated in the provided search results. However, it is a known phenomenon that some tyrosine kinase inhibitors (TKIs) can cause hematologic toxicities.[4] This may be due to off-target effects on hematopoietic progenitor cells or interference with signaling pathways crucial for platelet production.

Q3: At what point during this compound treatment is a decrease in platelet count likely to occur?

A3: For tyrosine kinase inhibitors similar to this compound, the onset of thrombocytopenia is typically observed within the first 4-6 weeks of treatment.[4] The decline in platelet counts generally occurs 1-2 weeks after a decrease in neutrophil counts.[4]

Q4: What are the clinical implications of a decreased platelet count?

A4: A low platelet count, or thrombocytopenia, can increase the risk of bleeding.[4] In clinical trials of similar targeted therapies, patients with platelet counts below 50 x 10^9/L had an increased risk of intracranial bleeding.[4]

Troubleshooting Guide

This guide provides a systematic approach to managing decreased platelet counts in subjects receiving this compound during a clinical research setting.

Issue Potential Cause Recommended Action
Mild to Moderate Asymptomatic Decrease in Platelet Count This compound treatment effect- Continue this compound at the current dose with increased monitoring frequency (e.g., weekly complete blood counts).- Educate the subject on signs and symptoms of bleeding.
Severe Decrease in Platelet Count (e.g., <50 x 10^9/L) This compound dose-related toxicity- Interrupt this compound treatment immediately.[4]- Monitor platelet counts daily or every other day until recovery.- Consider platelet transfusion if clinically indicated (e.g., active bleeding or very low counts).- Once platelet count recovers to a safe level (e.g., ≥75 x 10^9/L), consider re-initiating this compound at a reduced dose.[4]
Bleeding Accompanied by any Decrease in Platelet Count Complication of thrombocytopenia- Interrupt this compound treatment.- Provide immediate medical management for the bleeding.- Platelet transfusion is likely indicated.- Re-evaluate the risk-benefit of continuing this compound treatment for the subject.
Persistently Low Platelet Count Despite Dose Reduction Cumulative toxicity or individual sensitivity- Consider permanent discontinuation of this compound.- Investigate other potential causes of thrombocytopenia.- Explore alternative therapeutic options.

Data Presentation

Table 1: Incidence of "Platelet Count Decreased" in the Phase I Study of this compound [1][2][3]

Adverse Drug Reaction Overall Incidence (All Grades)
Platelet Count Decreased67.2% (90/134 patients)

Table 2: Dose-Limiting Toxicities (DLTs) Observed in the Phase I Study of this compound [1][2]

Regimen Dose Level with DLT DLT Event
Once Daily (QD)12 mg/dayPlatelet count decreased
Twice Daily (BID)12 mg/dayPlatelet count decreased and left ventricular failure

Experimental Protocols

Protocol: Monitoring and Management of this compound-Induced Thrombocytopenia

  • Baseline Assessment:

    • Obtain a complete blood count (CBC) with platelet count before initiating this compound treatment.

  • Routine Monitoring:

    • Perform CBC with platelet count weekly for the first 4-6 weeks of treatment.[4]

    • If platelet counts are stable, monitoring frequency can be decreased to every 2 weeks or monthly until month 3.[4]

    • After the first 3 months, if counts remain stable, monitoring can be extended to every 3 months.[4]

  • Dose Modification for Thrombocytopenia:

    • Grade 1 (Mild): Continue this compound at the current dose and increase monitoring frequency.

    • Grade 2 (Moderate): Consider dose interruption until recovery to Grade 1 or baseline, then resume at the same or a reduced dose level.

    • Grade 3 or 4 (Severe/Life-threatening): Interrupt this compound treatment. Once the platelet count recovers to Grade 1 or baseline, resume this compound at a reduced dose.[4]

Visualizations

EGFR_Signaling_Pathway EGFR EGFR Grb2 Grb2 EGFR->Grb2 P PI3K PI3K EGFR->PI3K P Tas121 This compound Tas121->EGFR Inhibits Sos Sos Grb2->Sos Ras Ras Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR mTOR->Proliferation

Caption: EGFR signaling pathway and the inhibitory action of this compound.

Thrombocytopenia_Management_Workflow Start Initiate this compound Treatment Monitor Monitor Platelet Count (Weekly for first 4-6 weeks) Start->Monitor CheckCount Platelet Count Decreased? Monitor->CheckCount NoDecrease Continue Treatment & Routine Monitoring CheckCount->NoDecrease No AssessSeverity Assess Severity (Grade 1-4) CheckCount->AssessSeverity Yes NoDecrease->Monitor Grade1 Grade 1: Continue with Increased Monitoring AssessSeverity->Grade1 Grade 1 Grade2 Grade 2: Consider Dose Interruption AssessSeverity->Grade2 Grade 2 Grade34 Grade 3/4: Interrupt Treatment AssessSeverity->Grade34 Grade 3/4 Grade1->Monitor Recovered Platelet Count Recovered? Grade2->Recovered Grade34->Recovered ResumeReduced Resume at Reduced Dose Recovered->ResumeReduced Yes Discontinue Consider Discontinuation Recovered->Discontinue No ResumeReduced->Monitor

Caption: Workflow for managing this compound-induced thrombocytopenia.

Troubleshooting_Logic Start {Start | Platelet Count Decrease Observed} IsBleeding {Is there active bleeding?} Start->IsBleeding StopAndTreat Stop this compound Manage Bleeding Consider Transfusion IsBleeding->StopAndTreat Yes CheckSeverity {Assess Severity of Thrombocytopenia} IsBleeding->CheckSeverity No Mild Mild (Grade 1) Continue this compound Increase Monitoring CheckSeverity->Mild Mild Moderate Moderate (Grade 2) Consider Dose Interruption CheckSeverity->Moderate Moderate Severe Severe (Grade 3/4) Interrupt this compound Monitor for Recovery CheckSeverity->Severe Severe Recovered {Platelet Count Recovered?} Moderate->Recovered Severe->Recovered ResumeReduced Resume at Reduced Dose Recovered->ResumeReduced Yes Discontinue Consider Discontinuation Recovered->Discontinue No

Caption: Logical flow for troubleshooting thrombocytopenia during this compound treatment.

References

Technical Support Center: Investigating and Managing Drug-Induced Liver Injury (DILI) Associated with TAS-121

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential guidance for researchers utilizing TAS-121 (also known as futibatinib) who may encounter drug-induced liver injury (DILI) in their preclinical experiments. The information is presented in a question-and-answer format through Frequently Asked Questions (FAQs) and detailed troubleshooting guides.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound, or futibatinib, is an orally active, irreversible, and selective inhibitor of Fibroblast Growth Factor Receptors 1, 2, 3, and 4 (FGFR1-4).[1] By covalently binding to a conserved cysteine in the P-loop of the FGFR kinase domain, this compound effectively blocks the downstream signaling pathways, such as the RAS-MAPK and PI3K-AKT pathways, which are often dysregulated in various cancers and contribute to tumor cell proliferation, survival, and angiogenesis.

Q2: Is hepatotoxicity a known side effect of this compound?

A2: Yes, elevations in serum aminotransferases, such as alanine (B10760859) aminotransferase (ALT) and aspartate aminotransferase (AST), have been observed in clinical trials with this compound.[2] In some instances, drug-induced liver injury has been reported as a dose-limiting toxicity.[3][4] However, these effects were generally manageable with dose modifications.[2]

Q3: What is the suspected mechanism of this compound-induced liver injury?

A3: The precise mechanism of this compound-induced hepatotoxicity is not fully understood.[2] As this compound is metabolized in the liver, primarily via the CYP3A4 enzyme, the formation of reactive metabolites could be a contributing factor.[2] Off-target kinase inhibition and individual patient risk factors may also play a role in this idiosyncratic adverse effect.[2][5]

Q4: What are the typical clinical signs of DILI?

A4: Drug-induced liver injury can manifest in several ways, from asymptomatic elevations in liver enzymes to more severe symptoms.[6] Common signs include jaundice (yellowing of the skin and eyes), fatigue, nausea, abdominal pain, and dark urine.[7] DILI can be categorized as hepatocellular (damage to liver cells), cholestatic (disruption of bile flow), or a mixed pattern.[8]

Q5: How is DILI from Tyrosine Kinase Inhibitors (TKIs) like this compound typically managed in a clinical setting?

A5: Management strategies for TKI-induced hepatotoxicity often involve dose interruption or reduction.[9] In some cases, switching to an alternative TKI may be considered.[5] For immune-mediated DILI, corticosteroids have been used.[5][10] N-acetylcysteine (NAC) has also been explored as a potential treatment for non-acetaminophen DILI.[11]

Troubleshooting Guides

This section provides practical guidance for researchers who observe signs of hepatotoxicity in their preclinical experiments with this compound.

Issue 1: Unexpectedly High ALT/AST Levels in In Vivo Models

You have treated your animal model (e.g., mice, rats) with this compound and subsequent blood analysis shows a significant elevation in serum ALT and/or AST levels compared to the vehicle control group.

Potential Causes & Troubleshooting Steps:

  • Confirm the Finding:

    • Action: Repeat the ALT/AST measurements with fresh serum samples to rule out technical error.

    • Rationale: Simple handling errors or issues with assay reagents can lead to spurious results.

  • Dose-Dependent Toxicity:

    • Action: If not already done, perform a dose-response study with a range of this compound concentrations.

    • Rationale: Establishing a clear dose-dependent relationship is a critical step in attributing the hepatotoxicity to the compound.

  • Time-Course of Injury:

    • Action: Conduct a time-course experiment, collecting samples at multiple time points after this compound administration.

    • Rationale: This will help determine the onset and progression of the liver injury.

  • Histopathological Examination:

    • Action: Collect liver tissue for histopathological analysis (e.g., H&E staining).

    • Rationale: Microscopic examination of the liver tissue can reveal the nature and severity of the injury, such as necrosis, inflammation, steatosis, or cholestasis.

  • Investigate Potential Mechanisms:

    • Action: Assess markers of oxidative stress (e.g., ROS levels) and mitochondrial dysfunction in liver tissue.

    • Rationale: These are common mechanisms of drug-induced liver injury.

Issue 2: Decreased Cell Viability in In Vitro Hepatocyte Cultures

You are treating primary hepatocytes or liver-derived cell lines (e.g., HepG2) with this compound and observe a significant decrease in cell viability.

Potential Causes & Troubleshooting Steps:

  • Confirm Cytotoxicity:

    • Action: Use multiple, mechanistically distinct cell viability assays (e.g., MTT, LDH release, and a real-time live/dead cell stain).

    • Rationale: Relying on a single assay can sometimes be misleading due to compound interference.

  • Concentration and Time Dependence:

    • Action: Perform a detailed concentration-response and time-course experiment.

    • Rationale: To determine the EC50 (effective concentration, 50%) and the kinetics of the cytotoxic effect.

  • Assess Apoptosis vs. Necrosis:

    • Action: Utilize assays to distinguish between apoptotic and necrotic cell death (e.g., caspase activity assays, Annexin V/PI staining).

    • Rationale: Understanding the mode of cell death can provide insights into the underlying toxic mechanism.

  • Investigate Mitochondrial Health:

    • Action: Measure mitochondrial membrane potential and cellular ATP levels.

    • Rationale: Mitochondrial dysfunction is a key event in many forms of DILI.

  • Reactive Metabolite Formation:

    • Action: If possible, co-incubate with inhibitors of CYP3A4 to see if toxicity is mitigated.

    • Rationale: This can provide indirect evidence for the involvement of reactive metabolites.

Data Presentation

Table 1: Hepatotoxicity Profile of Futibatinib (this compound) in Clinical Trials

Clinical TrialPatient PopulationFutibatinib DoseIncidence of Any Grade ALT ElevationIncidence of Grade ≥3 ALT ElevationNotes
Preregistration Trials[2]103 patients with cholangiocarcinomaNot specified50%7%Elevations were typically self-limited and resolved with or without dose adjustments.
Pooled Analysis[12]469 patients with various solid tumors20 mg every day for 318 patients27% (any grade hepatic AEs)11% (grade ≥3 hepatic AEs)No patients discontinued (B1498344) treatment due to hepatic adverse events.
Phase I Study[3][4]134 Japanese patients with NSCLC10 mg/day QD and 8 mg/day BID (MTD)Not specifiedDrug-induced liver injury was a dose-limiting toxicity.Discontinuation rate due to ADRs at MTD was 11.1% (QD) and 7.9% (BID).

MTD: Maximum Tolerated Dose; QD: Once Daily; BID: Twice Daily; NSCLC: Non-Small Cell Lung Cancer; AE: Adverse Event.

Experimental Protocols

Measurement of Serum ALT and AST Levels

Objective: To quantify the activity of alanine aminotransferase (ALT) and aspartate aminotransferase (AST) in serum as biomarkers of hepatocellular injury.

Materials:

  • Blood collection tubes

  • Centrifuge

  • Serum samples

  • Commercially available ALT and AST assay kits (colorimetric or enzymatic)

  • Microplate reader

Methodology:

  • Sample Collection: Collect blood from the animal model via appropriate methods (e.g., tail vein, cardiac puncture) into serum separator tubes.

  • Serum Preparation: Allow blood to clot at room temperature for 30 minutes, then centrifuge at 2,000 x g for 15 minutes at 4°C. Carefully collect the serum supernatant.

  • Assay Procedure: Follow the manufacturer's instructions for the chosen ALT and AST assay kit. This typically involves adding a specific volume of serum to a reaction mixture and incubating for a set period.

  • Data Acquisition: Measure the change in absorbance at the specified wavelength using a microplate reader.

  • Calculation: Calculate the ALT and AST activity (usually in U/L) based on the rate of the enzymatic reaction, as described in the kit manual.

Hematoxylin (B73222) and Eosin (B541160) (H&E) Staining of Liver Tissue

Objective: To visualize the morphology of liver tissue and identify signs of injury such as necrosis, inflammation, and steatosis.

Materials:

  • Liver tissue samples

  • 10% neutral buffered formalin

  • Paraffin (B1166041) wax

  • Microtome

  • Glass slides

  • Xylene

  • Ethanol (B145695) (various concentrations)

  • Harris hematoxylin solution

  • Eosin solution

  • Mounting medium

Methodology:

  • Fixation: Immediately fix fresh liver tissue in 10% neutral buffered formalin for 24-48 hours.

  • Processing and Embedding: Dehydrate the fixed tissue through a series of graded ethanol solutions, clear with xylene, and embed in paraffin wax.

  • Sectioning: Cut 4-5 µm thick sections from the paraffin block using a microtome and mount them on glass slides.

  • Deparaffinization and Rehydration: Deparaffinize the sections in xylene and rehydrate through graded ethanol solutions to water.

  • Staining:

    • Stain with Harris hematoxylin for 5-8 minutes.

    • Rinse in running tap water.

    • Differentiate in 1% acid alcohol.

    • "Blue" the sections in a weak alkaline solution (e.g., Scott's tap water substitute).

    • Counterstain with eosin for 1-3 minutes.

  • Dehydration and Mounting: Dehydrate the stained sections through graded ethanol and clear in xylene. Mount with a permanent mounting medium.

  • Microscopic Examination: Examine the slides under a light microscope to assess liver histology.

Detection of Reactive Oxygen Species (ROS) in Liver Tissue

Objective: To detect the presence of reactive oxygen species in liver tissue as an indicator of oxidative stress.

Materials:

  • Fresh or frozen liver tissue sections

  • Dihydroethidium (DHE) or similar fluorescent ROS probe

  • Phosphate-buffered saline (PBS)

  • Fluorescence microscope

Methodology:

  • Tissue Preparation: Prepare fresh-frozen liver tissue sections (10-20 µm thick) using a cryostat.

  • Probe Incubation: Incubate the tissue sections with a solution of DHE (or other suitable ROS probe) in PBS at 37°C in a dark, humidified chamber for 30 minutes.

  • Washing: Gently wash the sections with PBS to remove excess probe.

  • Microscopy: Immediately visualize the sections under a fluorescence microscope using the appropriate excitation and emission filters for the chosen probe. An increase in fluorescence intensity in the this compound-treated group compared to the control group indicates increased ROS production.

Visualizations

TAS121_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_ras_mapk RAS-MAPK Pathway cluster_pi3k_akt PI3K-AKT Pathway FGF FGF FGFR FGFR FGF->FGFR Binds RAS RAS FGFR->RAS Activates PI3K PI3K FGFR->PI3K Activates TAS121 This compound TAS121->FGFR Irreversibly Inhibits RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival ERK->Proliferation AKT AKT PI3K->AKT Survival Cell Survival, Growth AKT->Survival

Caption: this compound signaling pathway inhibition.

DILI_Troubleshooting_Workflow cluster_invivo In Vivo cluster_invitro In Vitro start Elevated ALT/AST or Decreased Cell Viability Observed confirm Confirm Finding (Repeat Assay) start->confirm dose_response Conduct Dose-Response & Time-Course Studies confirm->dose_response evaluate Evaluate Mechanism of Toxicity dose_response->evaluate histopathology Liver Histopathology (H&E) ros_mito Assess Oxidative Stress & Mitochondrial Function histopathology->ros_mito apoptosis Distinguish Apoptosis vs. Necrosis mito_health Assess Mitochondrial Health (Membrane Potential, ATP) apoptosis->mito_health evaluate->histopathology In Vivo evaluate->apoptosis In Vitro

Caption: Troubleshooting workflow for this compound DILI.

Experimental_Workflow cluster_analysis Analysis animal_treatment Animal Treatment (this compound vs. Vehicle) sample_collection Sample Collection (Blood & Liver) animal_treatment->sample_collection serum_analysis Serum Analysis (ALT, AST) sample_collection->serum_analysis histology Histopathology (H&E Staining) sample_collection->histology ros_detection ROS Detection (DHE Staining) sample_collection->ros_detection data_interpretation Data Interpretation & Conclusion serum_analysis->data_interpretation histology->data_interpretation ros_detection->data_interpretation

Caption: Experimental workflow for DILI assessment.

References

Technical Support Center: Tas-121 (Futibatinib) Phase I Trials

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Tas-121 (futibatinib) in the context of Phase I dose-escalation trials.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound, also known as futibatinib (B611163), is an oral, highly selective, and irreversible inhibitor of the Fibroblast Growth Factor Receptors 1, 2, 3, and 4 (FGFR1-4).[1][2][3][4] It works by covalently binding to the kinase domain of FGFRs, leading to a sustained suppression of oncogenic signaling pathways that are often dysregulated in various cancers.[1][3] This targeted action helps to curb the proliferation of cancer cells and can lead to tumor regression.[5]

Q2: What were the primary objectives and design of the Phase I dose-escalation trial for futibatinib (NCT02052778)?

A2: The primary objective of the first-in-human Phase I trial (NCT02052778) was to evaluate the safety, tolerability, and to determine the maximum tolerated dose (MTD) and/or the recommended Phase II dose (RP2D) of futibatinib in patients with advanced solid tumors.[6][7][8] The study followed a standard 3+3 dose-escalation design and evaluated both once-daily (q.d.) and three-times-a-week (t.i.w.) dosing schedules.[6]

Q3: What were the key challenges and dose-limiting toxicities (DLTs) observed during the dose escalation of futibatinib?

A3: The primary challenges during dose escalation were managing treatment-emergent adverse events. Dose-limiting toxicities (DLTs) were observed in the 24 mg once-daily (q.d.) cohort, which included grade 3 increases in alanine (B10760859) transaminase (ALT), aspartate transaminase (AST), and blood bilirubin (B190676).[6] No MTD was defined for the three-times-a-week (t.i.w.) schedule, and the recommended Phase II dose (RP2D) was determined to be 20 mg q.d.[6]

Troubleshooting Guides for Adverse Event Management

Issue 1: Managing Hyperphosphatemia

  • Problem: Hyperphosphatemia is the most common treatment-emergent adverse event associated with futibatinib.[6][9]

  • Troubleshooting Steps:

    • Monitoring: Regularly monitor serum phosphate (B84403) levels.

    • Dietary Management: Advise patients on a low-phosphate diet.

    • Medical Intervention: For persistent or high-grade hyperphosphatemia, the use of phosphate-lowering medications such as phosphate binders and/or phosphaturic agents is recommended.[10][11]

    • Dose Modification: Dose interruptions or reductions may be necessary for severe cases. Grade ≥3 hyperphosphatemia has been shown to resolve to grade ≤2 within a median of 7 days with appropriate management.[10][12]

Issue 2: Managing Nail and Skin Toxicities

  • Problem: Patients may experience nail disorders (e.g., onycholysis) and skin toxicities such as palmar-plantar erythrodysesthesia syndrome (PPES) and rash.[10][11][13]

  • Troubleshooting Steps:

    • Supportive Care:

      • For nail toxicities, provide supportive care and consider the use of analgesics for pain management.[11]

      • For PPES, recommend the use of emollients and analgesics.[11]

      • For rashes, topical corticosteroids may be beneficial.[11]

    • Dose Modification: For severe or persistent toxicities, dose interruption or reduction may be required. Grade ≥3 nail disorders have a median resolution time to grade ≤2 of 28 days.[10][12]

Issue 3: Managing Retinal Disorders

  • Problem: Retinal disorders, such as central serous retinopathy, have been reported in patients treated with FGFR inhibitors.[10][13][14]

  • Troubleshooting Steps:

    • Ophthalmologic Monitoring: Conduct regular ophthalmologic examinations to monitor for any visual changes.

    • Management: Most retinal disorders observed with futibatinib have been grade 1-2 and have resolved.[11] For any significant or symptomatic retinal event, treatment interruption should be considered, and a thorough ophthalmologic evaluation is necessary. One patient with retinal detachment discontinued (B1498344) treatment.[11]

Quantitative Data Summary

Table 1: Dose-Limiting Toxicities (DLTs) in the Once-Daily (q.d.) Cohort

Dose LevelNumber of Patients with DLTsType of DLT
24 mg q.d.3Grade 3 increases in ALT, AST, and blood bilirubin (n=1 each)

Source:[6]

Table 2: Common Treatment-Emergent Adverse Events (TEAEs) Across All Cohorts (N=86)

Adverse EventFrequency (%)
Hyperphosphatemia59%
Diarrhea37%
Constipation34%

Source:[6]

Table 3: Incidence and Management of Key Adverse Events of Clinical Interest (AECIs) in the 20 mg q.d. Population (N=318)

AECIAny Grade Incidence (%)Grade ≥3 Incidence (%)Management Strategies
Hyperphosphatemia82%19%Phosphate binders, phosphaturic agents, dose modifications
Nail Disorders27%1%Analgesics, supportive care
Hepatic AEs27%11%Dose modifications
Stomatitis19%3%Supportive care
PPES13%3%Analgesics, supportive care
Rash9%0%Corticosteroids
Retinal Disorders8%0%Monitoring, dose modifications
Cataract4%1%Dose modifications, surgery

Source:[10][11][12][13]

Experimental Protocols

Protocol 1: Phase I Dose Escalation (3+3 Design)

  • Patient Enrollment: Enroll a cohort of at least three patients at a specific dose level.

  • Treatment and Observation: Administer futibatinib and monitor patients for a predefined period (e.g., the first cycle) for the occurrence of dose-limiting toxicities (DLTs).

  • Dose Escalation Decision:

    • If 0/3 patients experience a DLT, escalate to the next dose level.

    • If 1/3 patients experiences a DLT, expand the cohort to six patients at the same dose level.

      • If 1/6 patients experience a DLT, escalate to the next dose level.

      • If ≥2/6 patients experience a DLT, the MTD has been exceeded.

    • If ≥2/3 patients experience a DLT, the MTD has been exceeded.

  • MTD Definition: The MTD is defined as the highest dose level at which <33% of patients experience a DLT.

Protocol 2: Pharmacokinetic (PK) and Pharmacodynamic (PD) Analysis

  • PK Sampling: Collect blood samples at predefined time points before and after drug administration to determine pharmacokinetic parameters such as Cmax, Tmax, and AUC.

  • PD Assessment: Monitor serum phosphorus levels as a pharmacodynamic marker of FGFR inhibition. An increase in serum phosphorus is dose-dependent and indicates target engagement.[6]

  • Analysis: Correlate drug exposure (PK) with the pharmacodynamic response (serum phosphorus levels) to inform dose selection.[6]

Visualizations

FGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FGF FGF Ligand FGFR FGFR FGF->FGFR Binds FRS2 FRS2 FGFR->FRS2 Activates PI3K PI3K FGFR->PI3K PLCG PLCγ FGFR->PLCG GRB2 GRB2 FRS2->GRB2 SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription AKT AKT PI3K->AKT AKT->Transcription PKC PKC PLCG->PKC PKC->Transcription Futibatinib Futibatinib (this compound) Futibatinib->FGFR Irreversibly Inhibits

Caption: FGFR signaling pathway and the inhibitory action of Futibatinib (this compound).

Dose_Escalation_Workflow start Start: Patient Screening (Advanced Solid Tumors) enroll Enroll Cohort of 3 Patients at Dose Level X start->enroll treat Administer Futibatinib (q.d. or t.i.w. schedule) enroll->treat monitor Monitor for DLTs (Cycle 1) treat->monitor dlt_check DLT Occurred? monitor->dlt_check zero_dlt 0 of 3 Patients with DLT dlt_check->zero_dlt No one_dlt 1 of 3 Patients with DLT dlt_check->one_dlt Yes (1) two_plus_dlt ≥2 of 3 Patients with DLT dlt_check->two_plus_dlt Yes (≥2) escalate Escalate to Next Dose Level (X+1) zero_dlt->escalate expand_cohort Expand Cohort to 6 Patients at Same Dose Level one_dlt->expand_cohort mtd_exceeded MTD Exceeded two_plus_dlt->mtd_exceeded monitor_expanded Monitor Expanded Cohort for DLTs expand_cohort->monitor_expanded expanded_dlt_check Total DLTs in Expanded Cohort? monitor_expanded->expanded_dlt_check one_of_six_dlt 1 of 6 Patients with DLT expanded_dlt_check->one_of_six_dlt 1 total two_plus_of_six_dlt ≥2 of 6 Patients with DLT expanded_dlt_check->two_plus_of_six_dlt ≥2 total one_of_six_dlt->escalate two_plus_of_six_dlt->mtd_exceeded escalate->enroll end Determine MTD/RP2D mtd_exceeded->end

Caption: Standard 3+3 dose escalation workflow for Phase I trials.

Troubleshooting_Logic start Adverse Event Observed (e.g., Hyperphosphatemia) grade Assess Severity (Grade) start->grade low_grade Grade 1-2 grade->low_grade Low high_grade Grade 3-4 grade->high_grade High supportive_care Initiate Supportive Care (e.g., Phosphate Binders, Dietary Changes) low_grade->supportive_care dose_interruption Interrupt Futibatinib Dosing high_grade->dose_interruption continue_treatment Continue Futibatinib at Same Dose supportive_care->continue_treatment continue_treatment->start Monitor dose_interruption->supportive_care reassess Reassess AE Severity dose_interruption->reassess Monitor resolved AE Resolved or Improved to Grade ≤1? reassess->resolved restart_reduced Restart Futibatinib at a Reduced Dose resolved->restart_reduced Yes discontinue Consider Treatment Discontinuation resolved->discontinue No

Caption: Logical workflow for managing treatment-related adverse events.

References

Technical Support Center: Overcoming Resistance to TAS-121 (Futibatinib) in NSCLC Models

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering resistance to TAS-121 (futibatinib) in non-small cell lung cancer (NSCLC) models. The information is tailored for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary target in NSCLC?

This compound, also known as futibatinib (B611163), is an irreversible small-molecule inhibitor of Fibroblast Growth Factor Receptors 1, 2, 3, and 4 (FGFR1-4). In NSCLC, this compound is investigated in tumors harboring FGFR genomic aberrations, such as gene fusions, amplifications, or mutations. While initially explored as a third-generation EGFR TKI, its potent activity is against FGFR.[1][2]

Q2: My NSCLC cell line with an FGFR alteration is showing innate resistance to this compound. What are the possible reasons?

Innate resistance to FGFR inhibitors can occur through several mechanisms:

  • Bypass Signaling Pathway Activation: The cancer cells may rely on alternative signaling pathways for survival and proliferation, rendering the inhibition of the FGFR pathway ineffective. Common bypass pathways in NSCLC include the PI3K/AKT/mTOR and MAPK pathways.[3][4][5] Activation of other receptor tyrosine kinases, such as MET, can also contribute to resistance.[3]

  • Pre-existing Subclonal Mutations: The cell line may harbor a small subpopulation of cells with pre-existing resistance mutations in the FGFR kinase domain that are selected for during treatment.

Q3: My NSCLC cells initially responded to this compound but have now developed acquired resistance. What are the common mechanisms?

Acquired resistance to this compound and other irreversible FGFR inhibitors typically involves:

  • On-target FGFR Kinase Domain Mutations: Secondary mutations in the FGFR gene can prevent the binding of this compound. In studies on various cancers, mutations in the "molecular brake" (N550) and "gatekeeper" (V565) residues of FGFR2 have been identified as key mechanisms of resistance to futibatinib.[6][7]

  • Activation of Bypass Signaling Pathways: Similar to innate resistance, the cancer cells can adapt by upregulating alternative survival pathways, such as the PI3K/AKT/mTOR or MAPK pathways, to circumvent the FGFR blockade.[6][7]

  • Epithelial-Mesenchymal Transition (EMT): A cellular process where cancer cells become more migratory and invasive, which has been linked to resistance to targeted therapies.[5]

Troubleshooting Guides

Problem 1: NSCLC cell line shows a higher than expected IC50 value for this compound in a cell viability assay.

Possible Cause 1: Suboptimal Experimental Conditions

  • Troubleshooting Step:

    • Verify Cell Line Identity and Purity: Ensure the cell line has not been contaminated or misidentified using short tandem repeat (STR) profiling.

    • Optimize Seeding Density: Cell density can affect drug response. Perform a preliminary experiment to determine the optimal seeding density for your cell line that allows for logarithmic growth throughout the assay period.[8]

    • Check Drug Concentration and Stability: Confirm the concentration of your this compound stock solution. Prepare fresh dilutions for each experiment as the compound's stability in media over time may vary.

    • Assay Duration: The duration of drug exposure should be sufficient for the effects on cell viability to become apparent, typically 48-72 hours.[8]

Possible Cause 2: Innate Resistance Mechanisms

  • Troubleshooting Step:

    • Assess Basal Pathway Activation: Perform Western blotting to analyze the basal phosphorylation levels of key proteins in the PI3K/AKT/mTOR and MAPK pathways (e.g., p-AKT, p-mTOR, p-ERK). High basal activation of these pathways may indicate a reliance on bypass signaling.

    • Investigate Combination Therapies: Based on the pathway activation profile, consider co-treating the cells with this compound and an inhibitor of the identified bypass pathway (e.g., a PI3K inhibitor or a MEK inhibitor).

Problem 2: Development of an acquired resistance phenotype in long-term culture with this compound.

Possible Cause 1: Emergence of On-Target FGFR Mutations

  • Troubleshooting Step:

    • Sequence the FGFR Kinase Domain: Extract genomic DNA from both the parental (sensitive) and resistant cell lines and perform Sanger or next-generation sequencing of the FGFR kinase domain to identify potential resistance mutations. Focus on regions around the N550 and V565 residues for FGFR2.[6][7]

    • Test Next-Generation Inhibitors: If a known resistance mutation is identified, consider testing a next-generation FGFR inhibitor that is designed to overcome such mutations, if available. For instance, lirafugratinib (B11932302) has shown activity against certain futibatinib-resistant mutations in other cancer models.[7]

Possible Cause 2: Upregulation of Bypass Signaling Pathways

  • Troubleshooting Step:

    • Comparative Phospho-Proteomic Analysis: Compare the phosphorylation status of key signaling proteins in parental versus resistant cells treated with this compound using Western blotting or a phospho-proteomic array. Look for increased phosphorylation of proteins in the PI3K/AKT/mTOR or MAPK pathways in the resistant cells.

    • Evaluate Combination Treatment: Test the efficacy of combining this compound with an inhibitor of the upregulated bypass pathway. For example, if mTOR signaling is hyperactivated, a combination with an mTOR inhibitor like everolimus (B549166) could be effective.[6]

Data Presentation

Table 1: Reported Acquired Resistance Mutations to FGFR Inhibitors

FGFR IsoformMutationLocationConsequence
FGFR2N550K/D/H/TMolecular BrakeLigand-independent kinase activation
FGFR2V565F/L/IGatekeeperSteric hindrance to drug binding

Data primarily derived from studies on cholangiocarcinoma.[6][7][9]

Table 2: Example IC50 Values for Futibatinib (this compound) in FGFR-Deregulated Cancer Cell Lines

Cell LineCancer TypeFGFR AlterationFutibatinib GI50 (µmol/L)
SNU-16GastricFGFR2 Amplification0.017 ± 0.001
NCI-H1581LungFGFR1 Amplification0.021 ± 0.002
MGH-F2BladderFGFR3-TACC3 Fusion0.008 ± 0.001

This table presents data on the growth inhibition (GI50) of futibatinib in various cancer cell lines to provide a reference for expected potency.[1]

Experimental Protocols

Protocol 1: Generation of this compound Resistant NSCLC Cell Lines

  • Initial IC50 Determination: Determine the half-maximal inhibitory concentration (IC50) of this compound for the parental NSCLC cell line using a standard cell viability assay (e.g., MTT or CellTiter-Glo).

  • Continuous Drug Exposure: Culture the parental cells in media containing this compound at a concentration equal to the IC50.

  • Dose Escalation: Once the cells resume a normal growth rate, increase the concentration of this compound in a stepwise manner (e.g., 1.5 to 2-fold increments).[10]

  • Selection of Resistant Population: Continue this process for several months. A significant increase in the IC50 (typically >5-fold) compared to the parental line indicates the development of a resistant cell line.

  • Cryopreservation: Cryopreserve cells at various stages of resistance development for future experiments.

Protocol 2: Western Blotting for Bypass Pathway Activation

  • Cell Lysis: Lyse parental and resistant NSCLC cells (with and without this compound treatment) using a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Antibody Incubation: Block the membrane and incubate with primary antibodies against total and phosphorylated forms of key signaling proteins (e.g., AKT, mTOR, ERK).

  • Detection: Use an appropriate HRP-conjugated secondary antibody and a chemiluminescence detection system to visualize the protein bands.[11]

Visualizations

FGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space FGF FGF Ligand FGFR FGFR FGF->FGFR Binds RAS RAS FGFR->RAS Activates PI3K PI3K FGFR->PI3K Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation TAS121 This compound (Futibatinib) TAS121->FGFR Inhibits

Caption: Simplified FGFR signaling pathway and the inhibitory action of this compound.

Resistance_Mechanisms cluster_resistance Mechanisms of Resistance to this compound cluster_ontarget_details cluster_bypass_details OnTarget On-Target Alterations Gatekeeper Gatekeeper Mutations (e.g., V565F/L) OnTarget->Gatekeeper MolecularBrake Molecular Brake Mutations (e.g., N550K/H) OnTarget->MolecularBrake TAS121_Resistance This compound Resistance OnTarget->TAS121_Resistance Bypass Bypass Pathway Activation PI3K_AKT PI3K/AKT/mTOR Upregulation Bypass->PI3K_AKT MAPK MAPK Pathway Upregulation Bypass->MAPK MET MET Amplification Bypass->MET Bypass->TAS121_Resistance

Caption: Overview of primary resistance mechanisms to this compound.

Experimental_Workflow cluster_characterization Characterization cluster_strategies Overcoming Resistance start NSCLC Cell Line with FGFR Alteration resistance Development of This compound Resistance start->resistance Long-term this compound Treatment characterize Characterize Resistance Mechanisms resistance->characterize sequencing FGFR Sequencing characterize->sequencing western Western Blot (Bypass Pathways) characterize->western overcome Strategies to Overcome Resistance nextgen Next-Generation Inhibitor sequencing->nextgen combo Combination Therapy western->combo combo->overcome nextgen->overcome

Caption: Experimental workflow for investigating and overcoming this compound resistance.

References

Technical Support Center: Managing Interstitial Lung Disease Observed with Tas-121 (Futibatinib)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential information, troubleshooting guides, and frequently asked questions (FAQs) regarding the management of interstitial lung disease (ILD) observed in association with the use of Tas-121 (futibatinib), a selective fibroblast growth factor receptor (FGFR) inhibitor. The following information is intended to guide researchers and clinicians in the safe and effective use of this compound in a research setting.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is the reported incidence of interstitial lung disease (ILD) with this compound?

A1: In a phase I study of this compound in patients with non-small-cell lung cancer (NSCLC) harboring EGFR mutations, the incidence of interstitial lung disease was reported to be 7.5% (10 out of 134 patients). ILD was also noted as a dose-limiting toxicity (DLT) in this study. All observed events were reported as manageable.

Q2: What are the common clinical presentations of this compound-induced ILD?

A2: While specific data for this compound is limited, drug-induced ILD, including that from other tyrosine kinase inhibitors (TKIs), typically presents with non-specific respiratory symptoms. Researchers should be vigilant for the new onset or worsening of symptoms such as dyspnea (shortness of breath), cough, and fever in subjects receiving this compound.[1] A significant number of patients may also be asymptomatic, with ILD being detected through routine imaging.[1]

Q3: What is the proposed mechanism of action for this compound?

A3: this compound, also known as futibatinib (B611163), is an oral, potent, and selective inhibitor of the fibroblast growth factor receptor (FGFR) family of receptor tyrosine kinases. It covalently binds to a conserved cysteine in the ATP binding pocket of FGFR1-4. By inhibiting FGFR signaling, futibatinib disrupts downstream pathways involved in tumor cell proliferation, survival, and angiogenesis.

Q4: Are there known risk factors for developing ILD with this compound or other TKIs?

A4: For tyrosine kinase inhibitors in general, several risk factors for developing ILD have been identified. These include being of male sex, a history of smoking, and pre-existing pulmonary fibrosis.[2] Prior radiotherapy to the chest may also be a contributing risk factor.[2]

Section 2: Troubleshooting Guide

This section provides a step-by-step guide for managing suspected cases of this compound-induced ILD during a clinical trial or preclinical experiment.

Issue: A research subject/animal model develops new or worsening respiratory symptoms (e.g., cough, dyspnea).

Troubleshooting Steps:

  • Immediate Discontinuation of this compound: The first and most critical step in managing suspected drug-induced ILD is to immediately discontinue the administration of this compound.[3]

  • Comprehensive Diagnostic Evaluation: Conduct a thorough evaluation to exclude other potential causes of the respiratory symptoms. This should include:

    • Infectious Disease Screening: Perform appropriate tests to rule out respiratory infections.

    • Radiological Imaging: A high-resolution computed tomography (HRCT) scan of the chest is crucial for diagnosis.[4] Common findings in drug-induced ILD include ground-glass opacities, consolidations, and interstitial infiltrates.[3][5]

    • Pulmonary Function Tests (PFTs): Assess for any decline in lung function, particularly the diffusing capacity for carbon monoxide (DLCO).

  • Severity Assessment: Grade the severity of the ILD using a standardized system such as the National Cancer Institute's Common Terminology Criteria for Adverse Events (CTCAE). This will guide the management strategy.

  • Initiation of Corticosteroid Therapy: For moderate to severe (Grade 2 or higher) ILD, the initiation of systemic corticosteroids is the standard of care.[6] The dosage and duration will depend on the severity of the condition.

  • Supportive Care: Provide appropriate supportive care, which may include oxygen therapy to maintain adequate oxygen saturation.

  • Re-challenge Consideration (with extreme caution): Re-challenging a patient with this compound after the resolution of ILD is generally not recommended due to the risk of recurrence. The decision to re-challenge should only be made after a careful risk-benefit assessment by a multidisciplinary team.

Section 3: Data Presentation

Table 1: Incidence and Severity of Interstitial Lung Disease with this compound (Phase I Study)

ParameterValueReference
Total Patients Treated134
Incidence of ILD7.5% (10 patients)
ILD as a Dose-Limiting Toxicity (DLT)Yes

Note: Specific grading of the 10 ILD cases was not detailed in the provided search results.

Table 2: Common Terminology Criteria for Adverse Events (CTCAE) v5.0 Grading for Pneumonitis/Interstitial Lung Disease

GradeDescription
1 Asymptomatic; clinical or diagnostic observations only; intervention not indicated
2 Symptomatic; limiting instrumental activities of daily living (ADL); medical intervention indicated
3 Severe symptoms; limiting self-care ADL; oxygen indicated
4 Life-threatening respiratory compromise; urgent intervention indicated (e.g., tracheotomy or intubation)
5 Death

Section 4: Experimental Protocols

Protocol for Monitoring and Diagnosis of this compound-Induced Interstitial Lung Disease

1. Baseline Assessment (Prior to First Dose of this compound):

  • Medical History: Document any history of lung disease (e.g., asthma, COPD, interstitial fibrosis), smoking history, and prior chest radiotherapy.

  • Physical Examination: Perform a thorough respiratory examination.

  • Pulmonary Function Tests (PFTs): Obtain baseline spirometry and diffusing capacity of the lungs for carbon monoxide (DLCO).

  • Imaging: A baseline high-resolution computed tomography (HRCT) scan of the chest is recommended to document any pre-existing pulmonary abnormalities.

2. Routine Monitoring (During this compound Treatment):

  • Symptom Monitoring: At each study visit, actively question the subject about the new onset or worsening of respiratory symptoms, including cough, dyspnea, and fever.

  • Pulse Oximetry: Monitor oxygen saturation at each visit.

  • Follow-up Imaging: The frequency of follow-up HRCT scans should be defined in the study protocol. Consider more frequent imaging for subjects with known risk factors or any new respiratory symptoms.

3. Diagnostic Protocol for Suspected ILD:

  • Step 1: Discontinue this compound: Immediately hold this compound administration.

  • Step 2: Clinical Evaluation: Perform a comprehensive physical examination and obtain a detailed history of the onset and progression of symptoms.

  • Step 3: Radiological Assessment: Obtain an urgent HRCT scan of the chest to evaluate for new or worsening interstitial changes.

  • Step 4: Exclusion of Other Causes:

    • Infection: Conduct appropriate microbiological testing (e.g., sputum cultures, viral panels) to rule out an infectious etiology.

    • Pulmonary Embolism: Consider a CT angiogram if clinically indicated.

    • Disease Progression: Evaluate for progression of the underlying malignancy in the lungs.

  • Step 5: Bronchoscopy with Bronchoalveolar Lavage (BAL) (if necessary): In cases where the diagnosis remains uncertain, a bronchoscopy with BAL may be performed to rule out infection and evaluate the cellular composition of the lavage fluid. A transbronchial biopsy may be considered in select cases, weighing the potential benefits against the risks.

  • Step 6: Consultation: A multidisciplinary discussion involving a pulmonologist, radiologist, and oncologist is highly recommended to confirm the diagnosis and guide management.

Section 5: Mandatory Visualizations

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR FGFR RAS RAS EGFR->RAS Activation PI3K PI3K EGFR->PI3K Activation Tas121 This compound (Futibatinib) Tas121->EGFR Inhibition RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation

Caption: Simplified signaling pathway of FGFR and the inhibitory action of this compound.

ILD_Management_Workflow Start New/Worsening Respiratory Symptoms Stop_Drug Immediately Discontinue This compound Start->Stop_Drug Diagnostic_Workup Comprehensive Diagnostic Workup (HRCT, PFTs, rule out infection) Stop_Drug->Diagnostic_Workup Severity_Assessment Assess Severity (CTCAE Grading) Diagnostic_Workup->Severity_Assessment Grade1 Grade 1 ILD (Asymptomatic) Severity_Assessment->Grade1 Grade2_Plus Grade 2+ ILD (Symptomatic) Severity_Assessment->Grade2_Plus Monitor Close Monitoring Grade1->Monitor Decision: Continue to hold drug Corticosteroids Initiate Systemic Corticosteroids Grade2_Plus->Corticosteroids Rechallenge Consider Re-challenge (with extreme caution) Monitor->Rechallenge If resolved and clinically warranted Supportive_Care Supportive Care (e.g., Oxygen) Corticosteroids->Supportive_Care Supportive_Care->Monitor

Caption: Workflow for the management of suspected this compound-induced ILD.

References

Technical Support Center: TAS-121 Therapeutic Index Improvement Strategies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding strategies to improve the therapeutic index of TAS-121, a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor.

Section 1: Troubleshooting Guide

This section addresses specific issues that may be encountered during in vitro and in vivo experiments aimed at enhancing the therapeutic window of this compound.

Issue 1: High in vitro cytotoxicity in non-target cell lines.

  • Question: Our experiments show significant cytotoxicity of this compound in wild-type EGFR-expressing cell lines at concentrations required for efficacy in mutant EGFR lines. How can we mitigate this?

  • Answer: This suggests a narrow therapeutic window at the cellular level. Consider the following strategies:

    • Combination Therapy: Explore synergistic combinations with agents that have minimal overlapping toxicities. For example, combining this compound with a MEK inhibitor could allow for a dose reduction of this compound while maintaining anti-tumor activity in KRAS-mutant lung adenocarcinoma models.[1]

    • Drug Delivery Systems: Encapsulating this compound in nanoformulations, such as liposomes or polylactic acid nanoparticles, could enhance tumor-specific delivery and reduce off-target effects.[2] While this has been demonstrated for FGFR inhibitors, the principle can be applied to EGFR inhibitors as well.

    • Refine Dosing Schedule: In vitro, instead of continuous exposure, experiment with pulsed dosing schedules to mimic a more clinically relevant administration and potentially reduce toxicity to normal cells.

Issue 2: Severe adverse events observed in animal models at efficacious doses.

  • Question: In our xenograft mouse models, the doses of this compound required for significant tumor regression are causing severe dermatological toxicities and weight loss. How can we improve the in vivo therapeutic index?

  • Answer: This is a common challenge with EGFR inhibitors due to the presence of EGFR in normal tissues like the skin.[3] Here are some troubleshooting steps:

    • Dose Fractionation: Instead of a single daily high dose, administer the total daily dose in two or more smaller fractions (e.g., twice daily dosing). A Phase I study of this compound showed that a twice-daily (BID) regimen was tolerated and effective.[4][5][6]

    • Supportive Care: Implement supportive care measures in your animal studies to manage side effects. For skin rashes, topical corticosteroids could be considered. For gastrointestinal issues, ensure adequate hydration and nutrition.

    • Combination with a Protective Agent: Investigate co-administration with agents that may protect normal tissues from this compound toxicity without compromising its anti-tumor efficacy.

Issue 3: Development of acquired resistance in long-term studies.

  • Question: Our long-term in vivo studies show initial tumor response to this compound, followed by relapse. How can we address acquired resistance to improve durable response?

  • Answer: Acquired resistance is a known issue with tyrosine kinase inhibitors.[7] Strategies to overcome this include:

    • Characterize Resistance Mechanisms: Upon tumor relapse, analyze the resistant tumors to identify the underlying mechanisms (e.g., secondary mutations in EGFR, activation of bypass signaling pathways).

    • Rational Combination Therapies: Based on the identified resistance mechanism, introduce a second agent. For example, if a bypass pathway like MET is activated, a combination with a MET inhibitor could be effective.[7]

    • Intermittent Dosing: An intermittent dosing schedule might delay the onset of resistance compared to continuous dosing.

Section 2: Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is an orally active, selective, and covalent third-generation EGFR tyrosine kinase inhibitor (TKI).[8][9] It specifically targets and inhibits the phosphorylation of mutant forms of EGFR, including the common activating mutations (L858R, Exon 19 deletion) and the T790M resistance mutation, while having less activity against wild-type EGFR.[3][8][9] This inhibition blocks downstream signaling pathways, such as the RAS-RAF-MEK-MAPK and PI3K-AKT-mTOR pathways, leading to decreased cell proliferation and induction of apoptosis in EGFR-mutant cancer cells.[7][10]

Q2: What are the known dose-limiting toxicities (DLTs) and common adverse drug reactions (ADRs) of this compound from clinical trials?

A2: A Phase I study in patients with non-small-cell lung cancer identified the following DLTs and ADRs[4][5][6]:

  • Dose-Limiting Toxicities: Drug-induced liver injury, decreased platelet count, urticaria, interstitial lung disease, and left ventricular failure.[4][5][6]

  • Most Common Adverse Drug Reactions: Dermatological toxicity (89.6%), decreased platelet count (67.2%), and pyrexia (44.0%).[4][5][6]

Q3: What is the rationale for using combination therapy to improve the therapeutic index of this compound?

A3: The rationale for combination therapy is to achieve a synergistic or additive anti-tumor effect, allowing for a reduction in the dosage of this compound and thereby decreasing its associated toxicities. By targeting multiple signaling pathways simultaneously, combination therapy can also delay or overcome the development of drug resistance.[1]

Q4: Can nanoformulation strategies be applied to this compound?

A4: Yes, in principle. Nanoformulations, such as liposomes and nanoparticles, have been shown to improve the therapeutic index of other kinase inhibitors by enhancing their accumulation in tumor tissue while reducing exposure to healthy tissues.[2] This approach could potentially reduce the systemic side effects of this compound, such as dermatological toxicities.

Section 3: Data and Protocols

Quantitative Data from Phase I Clinical Trial of this compound
ParameterOnce Daily (QD) DosingTwice Daily (BID) Dosing
Maximum Tolerated Dose (MTD) 10 mg/day8 mg/day
Objective Response Rate (ORR) in T790M-positive patients Not specified at MTD39% at 8 mg/day
Discontinuations due to ADRs at MTD 11.1%7.9%

Data sourced from a Phase I study in Japanese patients with EGFR mutation-positive NSCLC.[4][5][6]

Key Experimental Protocols

Protocol 1: In Vitro Cytotoxicity Assay to Evaluate Combination Synergy

  • Cell Lines: Use a panel of cell lines including those with EGFR activating mutations (e.g., HCC827), EGFR T790M resistance mutation (e.g., NCI-H1975), and wild-type EGFR (e.g., A549).

  • Treatment: Treat cells with a dose-response matrix of this compound and the combination agent for 72 hours.

  • Viability Assessment: Measure cell viability using a reagent such as CellTiter-Glo®, which quantifies ATP levels.[3]

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) for each agent alone and in combination. Use software like CompuSyn to determine the combination index (CI), where CI < 1 indicates synergy.

Protocol 2: In Vivo Xenograft Model to Assess Improved Therapeutic Index

  • Animal Model: Use immunodeficient mice (e.g., nude or NSG mice) subcutaneously implanted with an EGFR-mutant human cancer cell line (e.g., NCI-H1975).

  • Treatment Groups:

    • Vehicle control

    • This compound at its maximum tolerated dose (MTD)

    • This compound at a reduced dose

    • Combination agent alone

    • This compound (reduced dose) + combination agent

  • Efficacy Assessment: Measure tumor volume twice weekly with calipers.

  • Toxicity Assessment: Monitor animal body weight, clinical signs of toxicity (e.g., skin rash, diarrhea), and perform complete blood counts and serum chemistry at the end of the study.

  • Data Analysis: Compare tumor growth inhibition, survival, and toxicity profiles across the different treatment groups.

Section 4: Visualizations

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS Activates PI3K PI3K EGFR->PI3K Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Apoptosis_Inhibition Inhibition of Apoptosis mTOR->Apoptosis_Inhibition TAS121 This compound TAS121->EGFR Inhibits Phosphorylation

Caption: EGFR Signaling Pathway and the inhibitory action of this compound.

Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies Cell_Lines Select EGFR-mutant and wild-type cell lines Dose_Response Dose-response matrix of This compound +/- combination agent Cell_Lines->Dose_Response Viability_Assay Assess cell viability (e.g., CellTiter-Glo) Dose_Response->Viability_Assay Synergy_Analysis Calculate Combination Index Viability_Assay->Synergy_Analysis Xenograft_Model Establish tumor xenografts in mice Synergy_Analysis->Xenograft_Model Proceed if synergistic Treatment Administer this compound +/- combination agent Xenograft_Model->Treatment Efficacy Measure tumor volume and survival Treatment->Efficacy Toxicity Monitor body weight, side effects, and bloodwork Treatment->Toxicity

Caption: Workflow for evaluating combination strategies to improve this compound's therapeutic index.

Therapeutic_Index_Logic Dose Dose Efficacy Efficacy Dose->Efficacy increases Toxicity Toxicity Dose->Toxicity increases Therapeutic_Index Therapeutic Index Efficacy->Therapeutic_Index improves Toxicity->Therapeutic_Index worsens Strategy Improvement Strategy (e.g., Combination Therapy, Nanoformulation) Strategy->Efficacy maintains or enhances at lower this compound dose Strategy->Toxicity reduces at efficacious dose

Caption: Relationship between dose, efficacy, toxicity, and improvement strategies for the therapeutic index.

References

Troubleshooting inconsistent results in Tas-121 experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers using Tas-121, a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI).

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is an orally active, selective, and covalent third-generation EGFR-TKI.[1] It is designed to inhibit the phosphorylation of mutant forms of EGFR, including the common activating mutations (L858R, Exon 19 deletions) and the T790M resistance mutation, with greater selectivity over wild-type EGFR.[2][3] By inhibiting EGFR phosphorylation, this compound blocks downstream signaling pathways, leading to a reduction in cell proliferation and the induction of apoptosis in cancer cells with these specific EGFR mutations.[1]

Q2: What are the expected IC50 values for this compound against different EGFR mutations?

A2: The inhibitory concentration (IC50) of this compound varies depending on the specific EGFR mutation being targeted. Below is a summary of reported IC50 values from biochemical and cellular assays.

Data Presentation: this compound IC50 Values

TargetAssay TypeIC50 (nmol/L)
EGFR L858RBiochemical1.7
EGFR Ex19delBiochemical2.7
EGFR L858R/T790MBiochemical0.56
EGFR Ex19del/T790MBiochemical1.1
Wild-Type EGFRBiochemical8.2
EGFR L858RIntracellular Phosphorylation11
EGFR Ex19delIntracellular Phosphorylation5.3
EGFR L858R/T790MIntracellular Phosphorylation16
EGFR Ex19del/T790MIntracellular Phosphorylation10
Wild-Type EGFRIntracellular Phosphorylation220

Data sourced from Kimihiro Ito, et al. Mol Cancer Ther. 2019 May;18(5):920-928.[2]

Q3: Are there any known off-target effects of this compound?

A3: While this compound is highly selective for mutant EGFR over wild-type EGFR, some off-target activity has been noted. For instance, it can inhibit HER2 and HER4 with IC50 values of 110 nM and 2.6 nM, respectively.[1] In clinical studies, some adverse events, such as dermatological toxicities, were suspected to be related to off-target activities, potentially involving the immune system.[3]

Troubleshooting Guide

Issue 1: Higher than expected IC50 values in our cell-based assays.

  • Potential Cause 1: Cell Line Integrity. The EGFR mutation status of your cell line may have changed over time with repeated passaging.

    • Solution: Perform regular authentication of your cell lines, including STR profiling and sequencing of the EGFR gene to confirm the presence of the expected mutation.

  • Potential Cause 2: Assay Conditions. Suboptimal assay conditions can affect the apparent potency of the inhibitor.

    • Solution: Ensure that the cell density, serum concentration in the media, and incubation time are consistent with established protocols. We recommend an incubation time of 72 hours for cell viability assays.

  • Potential Cause 3: Compound Stability. this compound, like many small molecules, can degrade if not stored properly.

    • Solution: Store this compound as a powder at -20°C. For stock solutions in DMSO, store in small aliquots at -80°C to avoid repeated freeze-thaw cycles.

Issue 2: Inconsistent results between experimental replicates.

  • Potential Cause 1: Pipetting Errors. Inaccurate or inconsistent pipetting, especially of the compound dilutions, can lead to significant variability.

    • Solution: Use calibrated pipettes and ensure proper mixing of solutions. For serial dilutions, change pipette tips for each dilution step.

  • Potential Cause 2: Uneven Cell Seeding. A non-uniform distribution of cells in multi-well plates will result in variable cell numbers per well.

    • Solution: Ensure thorough mixing of the cell suspension before and during seeding. After seeding, allow the plate to sit at room temperature for a short period before placing it in the incubator to allow for even cell settling.

  • Potential Cause 3: Edge Effects. Wells on the perimeter of a multi-well plate are more prone to evaporation, which can concentrate the media and affect cell growth and drug potency.

    • Solution: Avoid using the outer wells of the plate for experimental conditions. Instead, fill them with sterile water or media to maintain humidity within the plate.

Issue 3: Unexpected toxicity in wild-type EGFR cell lines.

  • Potential Cause 1: High Concentrations. At high concentrations, this compound can inhibit wild-type EGFR, leading to toxicity.[2]

    • Solution: Review your dose-response curve. The selectivity of this compound for mutant over wild-type EGFR is a key feature, so a therapeutic window should be apparent. Ensure your experimental concentrations are within a relevant range.

  • Potential Cause 2: Off-Target Effects. As mentioned, this compound can inhibit other kinases like HER2 and HER4, which may be expressed in your wild-type cell line and contribute to toxicity.[1]

    • Solution: Characterize the expression levels of other relevant receptor tyrosine kinases in your control cell lines.

Experimental Protocols

1. Cell Viability Assay (MTS Assay)

  • Cell Seeding: Seed cells in a 96-well plate at a density of 3,000-8,000 cells/well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C and 5% CO2.

  • Compound Treatment: Prepare a 2-fold serial dilution of this compound in complete growth medium at 2x the final concentration. Remove the old media from the cells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (e.g., 0.1% DMSO).

  • Incubation: Incubate the plate for 72 hours at 37°C and 5% CO2.

  • MTS Reagent Addition: Add 20 µL of MTS reagent to each well.

  • Final Incubation and Reading: Incubate for 1-4 hours at 37°C and 5% CO2. Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

2. Western Blot for EGFR Phosphorylation

  • Cell Treatment: Seed cells in a 6-well plate and grow to 70-80% confluency. Serum starve the cells overnight. Treat with various concentrations of this compound for 2 hours.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.

  • Antibody Incubation: Block the membrane with 5% BSA in TBST for 1 hour. Incubate with primary antibodies against phospho-EGFR (Tyr1068) and total EGFR overnight at 4°C.

  • Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies. Detect the signal using an ECL substrate and an imaging system.

  • Analysis: Densitometry analysis can be used to quantify the levels of phosphorylated EGFR relative to total EGFR.

Visualizations

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_inhibitor Inhibitor cluster_downstream Downstream Signaling EGFR EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K Tas121 This compound Tas121->EGFR Inhibits Phosphorylation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation

Caption: EGFR signaling pathway and the inhibitory action of this compound.

Experimental_Workflow start Start: Hypothesis (this compound inhibits mutant EGFR cells) cell_culture Cell Culture (e.g., NCI-H1975 with L858R/T790M) start->cell_culture treatment This compound Treatment (Dose-response) cell_culture->treatment viability_assay Cell Viability Assay (e.g., MTS) treatment->viability_assay western_blot Western Blot (p-EGFR, Total EGFR) treatment->western_blot data_analysis Data Analysis (IC50 Calculation, Densitometry) viability_assay->data_analysis western_blot->data_analysis conclusion Conclusion: Evaluate this compound Efficacy data_analysis->conclusion

Caption: General experimental workflow for evaluating this compound efficacy.

Troubleshooting_Tree start Inconsistent Results? high_ic50 IC50 Higher than Expected? start->high_ic50 Yes high_variability High Replicate Variability? start->high_variability No check_cells Verify Cell Line (Sequencing, STR) high_ic50->check_cells Possible Cell Issue check_assay Optimize Assay Conditions (Density, Time) high_ic50->check_assay Possible Assay Issue check_compound Check Compound Storage & Handling high_ic50->check_compound Possible Compound Issue check_pipetting Review Pipetting Technique high_variability->check_pipetting Possible Technical Error check_seeding Ensure Even Cell Seeding high_variability->check_seeding Possible Technical Error avoid_edge Avoid Edge Effects high_variability->avoid_edge Possible Plate Issue

Caption: Troubleshooting decision tree for inconsistent this compound results.

References

Left ventricular failure as a dose-limiting toxicity of Tas-121

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers and drug development professionals working with Tas-121. This resource provides essential information, troubleshooting guides, and frequently asked questions regarding the dose-limiting toxicity of left ventricular failure associated with this compound.

Frequently Asked Questions (FAQs)

Q1: What is the known association between this compound and left ventricular failure?

A1: In a Phase I clinical trial involving Japanese patients with non-small-cell lung cancer (NSCLC), left ventricular failure was identified as a dose-limiting toxicity (DLT) of this compound.[1][2][3] This means that at certain dose levels, the occurrence of left ventricular failure was significant enough to be considered the maximum tolerated dose (MTD).

Q2: At what doses has left ventricular failure been observed?

A2: The Phase I study established a maximum tolerated dose (MTD) of 10 mg/day for a once-daily (QD) regimen and 8 mg/day for a twice-daily (BID) regimen.[1][2][3] Left ventricular failure was one of the DLTs observed during the dose escalation phase of this trial.

Q3: What is the proposed mechanism for this compound-induced cardiotoxicity?

A3: The precise mechanism of this compound-induced left ventricular failure is not fully elucidated in publicly available literature. However, this compound is a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI). Cardiotoxicity is a known class effect of some TKIs. Potential mechanisms for TKI-induced cardiotoxicity can involve "on-target" effects on EGFR signaling in cardiomyocytes or "off-target" inhibition of other kinases crucial for cardiac function.

Q4: Were there any preclinical indicators of this compound's cardiotoxicity?

A4: Yes, a preclinical safety pharmacology study of this compound revealed cardiovascular toxicity. This finding was significant enough to influence the determination of the starting dose for the first-in-human Phase I clinical trial.[4] However, the specific details of these preclinical findings are not publicly available.

Troubleshooting Guide: Monitoring and Managing Potential Cardiotoxicity

This guide provides recommendations for monitoring and managing potential cardiac-related adverse events during preclinical and clinical research involving this compound. These are general recommendations based on the management of cardiotoxicity for the broader class of EGFR TKIs.

Issue: How should I monitor for potential cardiac dysfunction in my experiments?

Recommended Actions:

  • Baseline Assessment: Before initiating this compound administration, it is crucial to establish a cardiovascular baseline for each subject. This should include:

    • Echocardiography: To assess left ventricular ejection fraction (LVEF), fractional shortening, and global longitudinal strain.

    • Electrocardiography (ECG): To evaluate heart rate, rhythm, and corrected QT (QTc) interval.

    • Cardiac Biomarkers: Measurement of baseline levels of troponin and brain natriuretic peptide (BNP).

  • Routine Monitoring During Treatment:

    • Regular Clinical Observation: Monitor for clinical signs of heart failure, such as edema, shortness of breath, and fatigue.

    • Periodic Echardiography: Repeat echocardiograms at regular intervals to detect any changes in LVEF or other cardiac function parameters.

    • ECG Monitoring: Perform regular ECGs, especially if there are concerns about arrhythmias or QTc prolongation.

    • Biomarker Surveillance: Periodically measure troponin and BNP levels, as elevations can indicate cardiac injury.

Issue: What should I do if I observe signs of cardiac toxicity?

Recommended Actions:

  • Confirm the Finding: Repeat the measurement (e.g., echocardiogram, biomarker test) to confirm the initial observation.

  • Dose Modification: Consider a dose reduction or temporary interruption of this compound administration.

  • Consult a Cardio-Oncologist: In a clinical setting, immediate consultation with a cardio-oncology specialist is recommended for guidance on patient management.

  • Supportive Care: In cases of confirmed left ventricular dysfunction, initiate appropriate supportive care as per established guidelines.

Data Presentation

Table 1: Dose-Limiting Toxicities (DLTs) of this compound from Phase I Clinical Trial

Dosing RegimenMaximum Tolerated Dose (MTD)Observed Dose-Limiting Toxicities
Once Daily (QD)10 mg/dayDrug-induced liver injury, platelet count decreased, urticaria, interstitial lung disease, left ventricular failure
Twice Daily (BID)8 mg/dayDrug-induced liver injury, platelet count decreased, urticaria, interstitial lung disease, left ventricular failure

Data sourced from a Phase I study in patients with EGFR mutation-positive NSCLC.[1][2][3]

Experimental Protocols

Protocol 1: Preclinical Assessment of Cardiac Function in Rodent Models

  • Animal Model: Utilize a relevant rodent model (e.g., mice or rats).

  • Baseline Measurements:

    • Acclimate animals to the procedure room.

    • Perform baseline transthoracic echocardiography under light isoflurane (B1672236) anesthesia to measure LVEF, fractional shortening, and other cardiac parameters.

    • Collect baseline blood samples for cardiac biomarker analysis (e.g., troponin I/T, NT-proBNP).

  • This compound Administration: Administer this compound orally at the desired dose levels and for the specified duration. Include a vehicle control group.

  • On-Treatment Monitoring:

    • Perform echocardiography at predetermined intervals (e.g., weekly or bi-weekly).

    • Monitor for clinical signs of distress or heart failure.

    • Collect blood samples at the end of the study, and potentially at interim time points, for biomarker analysis.

  • Terminal Procedures:

    • At the end of the study, perform a final echocardiogram and blood collection.

    • Euthanize the animals and collect heart tissue for histopathological analysis to assess for any structural cardiac changes.

Protocol 2: Clinical Monitoring for Cardiotoxicity

  • Patient Population: Patients enrolled in clinical trials of this compound.

  • Baseline Evaluation:

    • Comprehensive medical history with a focus on pre-existing cardiovascular conditions.

    • Baseline 12-lead ECG.

    • Baseline echocardiogram to determine LVEF.

    • Baseline measurement of serum troponin and BNP.

  • Monitoring During Treatment:

    • ECG monitoring prior to each treatment cycle.

    • Echocardiography at regular intervals (e.g., every 3 months) or more frequently if clinically indicated.

    • Monitoring of cardiac biomarkers as clinically indicated.

    • Regular assessment for clinical signs and symptoms of heart failure.

  • Criteria for Intervention:

    • A significant decrease in LVEF (e.g., a drop of >10% from baseline to an absolute value of <50%).

    • A significant elevation in cardiac biomarkers.

    • The development of clinical signs of heart failure.

  • Management:

    • In case of cardiotoxicity, treatment with this compound should be interrupted.

    • A consultation with a cardiologist or cardio-oncologist is mandatory.

    • Initiation of appropriate heart failure medications should be considered.

Visualizations

EGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_downstream Downstream Signaling EGF EGF Ligand EGFR EGFR EGF->EGFR PI3K PI3K EGFR->PI3K RAS RAS EGFR->RAS STAT STAT EGFR->STAT Tas121 This compound Tas121->EGFR AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation Survival mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation STAT->Proliferation

Caption: EGFR signaling pathway and inhibition by this compound.

Experimental_Workflow cluster_preclinical Preclinical Monitoring cluster_clinical Clinical Monitoring A Baseline Assessment (Echo, Biomarkers) B This compound Administration A->B C On-Treatment Monitoring (Regular Echo, Clinical Signs) B->C D End of Study (Final Echo, Biomarkers, Histopathology) C->D E Baseline Evaluation (History, ECG, Echo, Biomarkers) F This compound Treatment E->F G Routine Monitoring (ECG, Echo, Clinical Assessment) F->G H Intervention if Cardiotoxicity Detected (Dose Modification, Consultation) G->H

Caption: Experimental workflow for cardiotoxicity monitoring.

References

Validation & Comparative

A Preclinical and Clinical Efficacy Showdown: TAS-121 Versus Osimertinib in T790M-Positive Non-Small Cell Lung Cancer

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the efficacy of two third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors (TKIs), TAS-121 and osimertinib (B560133), in the context of T790M-positive non-small cell lung cancer (NSCLC). The data presented is compiled from available preclinical and clinical studies to facilitate an evidence-based evaluation.

Osimertinib is a well-established, FDA-approved third-generation EGFR-TKI that has become a standard of care for patients with EGFR T790M mutation-positive NSCLC.[1] this compound is a novel, orally active, selective covalent inhibitor of mutant EGFR, also belonging to the third generation of these targeted therapies.[2] Both drugs are designed to overcome the resistance conferred by the T790M mutation, which is a common mechanism of failure for first- and second-generation EGFR-TKIs.[3][4] This guide synthesizes the current efficacy data for both compounds, presents detailed experimental methodologies for key cited experiments, and visualizes relevant biological pathways and workflows.

Mechanism of Action: Targeting the Gatekeeper Mutation

Both this compound and osimertinib are irreversible EGFR-TKIs that selectively target the T790M resistance mutation while also being active against the initial EGFR-sensitizing mutations (e.g., exon 19 deletions and L858R).[2][3] They form a covalent bond with a cysteine residue (C797) in the ATP-binding pocket of the EGFR kinase domain, leading to sustained inhibition of downstream signaling pathways crucial for tumor cell proliferation and survival, such as the MAPK and PI3K/Akt pathways.[4][5] A key advantage of these third-generation inhibitors is their lower affinity for wild-type EGFR, which is associated with a more favorable side-effect profile compared to earlier-generation TKIs.[3][4]

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_drugs Third-Generation EGFR TKIs EGFR EGFR GRB2 GRB2 EGFR->GRB2 P PI3K PI3K EGFR->PI3K P SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Growth ERK->Proliferation PIP2 PIP2 PI3K->PIP2 PIP3 PIP3 PIP2->PIP3 AKT AKT PIP3->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation TAS121 This compound TAS121->EGFR Inhibits (T790M Mutant) Osimertinib Osimertinib Osimertinib->EGFR Inhibits (T790M Mutant)

EGFR Signaling Pathway and TKI Inhibition.

Preclinical Efficacy: A Head-to-Head Look at In Vitro and In Vivo Data

Direct comparative preclinical studies are limited; however, existing data allows for an indirect comparison of the potency and activity of this compound and osimertinib.

In Vitro Potency: Inhibition of EGFR Phosphorylation

A key preclinical measure of efficacy is the half-maximal inhibitory concentration (IC50) against various EGFR mutations. A preclinical study of this compound reported that it potently inhibited common activating and resistance EGFR mutations to the same extent as osimertinib.[2]

EGFR MutationThis compound IC50 (nmol/L)[6]Osimertinib IC50 (nmol/L)
L858R1.7Data not available in cited preclinical comparison
Exon 19 deletion2.7Data not available in cited preclinical comparison
L858R/T790M0.56Data not available in cited preclinical comparison
Exon 19 del/T790M1.1Data not available in cited preclinical comparison
Wild-Type EGFR8.2Data not available in cited preclinical comparison

Note: While the study on this compound mentions its potency is comparable to osimertinib, specific IC50 values for osimertinib from a direct comparative experiment within the same study are not provided.[2]

In Vivo Antitumor Activity: Xenograft Models

The NCI-H1975 cell line, which harbors both the L858R activating mutation and the T790M resistance mutation, is a standard model for evaluating the in vivo efficacy of third-generation EGFR-TKIs.

Xenograft ModelDrugAntitumor Activity
NCI-H1975 (L858R/T790M)This compoundDisplayed antitumor activity.[2]
NCI-H1975 (L858R/T790M)OsimertinibDemonstrated significant tumor regression in preclinical models.[1]
SW48 (G719S)This compoundDisplayed antitumor activity.[2]

Clinical Efficacy: Insights from Clinical Trials

Clinical trial data provides the most robust evidence for comparing the efficacy of therapeutic agents. Osimertinib has undergone extensive clinical evaluation, including large-scale Phase III trials. The clinical development of this compound is in earlier stages, with Phase I data available.

Efficacy EndpointThis compound (Phase I Study)[7]Osimertinib (AURA3 Phase III Study)[8]
Patient Population Japanese patients with advanced EGFR mutation-positive NSCLC previously treated with an EGFR-TKI.Patients with EGFR T790M-positive advanced NSCLC who had progressed on first-line EGFR-TKI therapy.
Objective Response Rate (ORR) 28% in T790M-positive patients (n=86). The highest ORR was 39% at the 8 mg BID dose.[7]71%
Progression-Free Survival (PFS) Not reported in the publication.10.1 months
Overall Survival (OS) Not reported in the publication.Median OS was 26.8 months (note: this was not statistically significant vs. chemotherapy due to high crossover)[9]

It is important to note that a direct comparison of these clinical outcomes is challenging due to the different trial designs, patient populations, and stages of clinical development. The AURA3 trial was a large, randomized Phase III study, while the this compound data is from a smaller, non-randomized Phase I dose-escalation study.[7][8]

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of scientific findings. Below are summaries of the experimental protocols used in the key studies cited.

In Vitro EGFR Phosphorylation Assay (for this compound)
  • Cell Line: Jump-In GripTite HEK293 cells were transiently transfected with various EGFR expression vectors.[2]

  • Treatment: Cells expressing different EGFR mutants were treated with this compound for 1 hour.[10]

  • Analysis: The inhibition of intracellular EGFR phosphorylation was evaluated using an in-cell western assay.[10]

experimental_workflow cluster_invitro In Vitro Assay Workflow A Transfect HEK293 cells with EGFR expression vectors B Treat cells with this compound (1 hour) A->B C Perform in-cell western assay B->C D Determine IC50 for EGFR phosphorylation inhibition C->D

Workflow for In Vitro EGFR Phosphorylation Assay.
NCI-H1975 Xenograft Model (General Protocol)

  • Cell Line: NCI-H1975 human NSCLC cells, which harbor the EGFR L858R and T790M mutations, are used.

  • Animal Model: Immunocompromised mice (e.g., athymic nude mice) are typically used.

  • Tumor Implantation: NCI-H1975 cells are injected subcutaneously into the flank of the mice.

  • Treatment: Once tumors reach a specified size, mice are randomized into treatment and control groups. The investigational drug (e.g., this compound or osimertinib) is administered orally at various doses.

  • Efficacy Assessment: Tumor volume and body weight are measured regularly to assess antitumor activity and toxicity.

Conclusion

Both this compound and osimertinib are potent third-generation EGFR-TKIs with demonstrated activity against the T790M resistance mutation in NSCLC. Preclinical data suggests that this compound has a comparable inhibitory profile to osimertinib against key EGFR mutations.[2] However, osimertinib's efficacy is well-established through extensive clinical trials, leading to its approval as a standard of care.[1][8] The clinical data for this compound is still in its early stages, with a Phase I trial showing promising antitumor activity in a Japanese patient population.[7]

Further head-to-head preclinical and, most importantly, randomized controlled clinical trials will be necessary to definitively compare the efficacy and safety of this compound and osimertinib in the treatment of T790M-positive NSCLC. The data presented in this guide provides a current snapshot of the available evidence to inform the scientific and drug development community.

References

Comparative Efficacy of TAS-121 and Afatinib in Treating Uncommon EGFR Mutations: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of TAS-121 and afatinib (B358), two tyrosine kinase inhibitors (TKIs), in the context of non-small cell lung cancer (NSCLC) harboring uncommon epidermal growth factor receptor (EGFR) mutations. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the available preclinical and clinical data to inform future research and development efforts.

Introduction: The Challenge of Uncommon EGFR Mutations

While common EGFR mutations, such as exon 19 deletions and the L858R point mutation, are well-characterized targets for EGFR-TKIs, a significant subset of NSCLC patients presents with uncommon EGFR mutations. These mutations, including G719X, L861Q, and S768I, exhibit heterogeneous sensitivity to existing therapies, posing a clinical challenge. This guide focuses on two drugs with demonstrated activity against these less frequent mutations: afatinib, a second-generation EGFR-TKI, and this compound, a third-generation EGFR-TKI.

Mechanism of Action

Afatinib is a potent and irreversible ErbB family blocker that covalently binds to and inhibits signaling from EGFR (ErbB1), HER2 (ErbB2), and HER4 (ErbB4).[1][2][3] Its irreversible binding to the kinase domain of these receptors leads to the downregulation of ErbB signaling pathways, thereby inhibiting tumor growth.[2]

This compound is an orally active, selective, and covalent third-generation mutant EGFR-TKI.[4] It is designed to selectively target EGFR activating mutations and the T790M resistance mutation while showing less activity against wild-type EGFR.[5][6] this compound inhibits the phosphorylation of mutant EGFR and its downstream signaling targets, leading to the blockage of cell proliferation and induction of apoptosis.[4]

Preclinical Efficacy: A Head-to-Head Look

Preclinical studies provide a foundational understanding of a drug's activity and selectivity. The following tables summarize the in vitro inhibitory activity of this compound and afatinib against various EGFR mutations.

Biochemical Inhibitory Activity (IC50 values)
EGFR MutationThis compound IC50 (nmol/L)Afatinib IC50 (nmol/L)Osimertinib IC50 (nmol/L)Erlotinib IC50 (nmol/L)
L858R1.7[5]---
Exon 19 deletion2.7[5]---
L858R/T790M0.56[5]---
Exon 19 del/T790M1.1[5]---
G719XEquivalent to common mutations[5][7]---
L861QEquivalent to common mutations[5][7]Equally inhibits L861Q and wild-type[5]--
Wild-type EGFR8.2[5]---

Note: Direct comparative IC50 values for afatinib against uncommon mutations were not available in the provided search results. The table includes data for other TKIs for context where available.

Cellular Inhibitory Activity

A study by Ito et al. (2019) demonstrated that this compound showed superior selectivity for uncommon mutations like L861Q compared to afatinib in cellular assays.[5] While afatinib inhibited both the L861Q mutation and wild-type EGFR equally, this compound had a stronger inhibitory effect on the L861Q mutation.[5]

Clinical Efficacy: Patient-Centered Outcomes

Clinical trials provide the most relevant data on a drug's performance in patients. The following sections summarize the clinical efficacy of afatinib and this compound in patients with uncommon EGFR mutations.

Afatinib in Uncommon EGFR Mutations

Afatinib is the only FDA-approved agent for major uncommon EGFR mutations (G719X, L861Q, and S768I).[8] Its efficacy has been evaluated in several clinical trials.

ACHILLES/TORG1834 Trial (Interim Analysis) [9]

EndpointAfatinibPlatinum-based Chemotherapy
Median Progression-Free Survival (PFS)10.6 months5.7 months
Hazard Ratio (HR) for PFS0.421 (p=0.0010)-
Objective Response Rate (ORR) - Overall61.7%-
ORR - Major Uncommon Mutations (G719X, L861Q)55.8%-
ORR - Compound Mutations72.7%-

Pooled Analysis of LUX-Lung 2, 3, and 6 Trials [10]

Uncommon MutationMedian PFS (months)Median OS (months)ORR
G719X13.826.978%
L861Q8.217.156%
S768I14.7Not evaluable100%
This compound in Uncommon EGFR Mutations

The clinical data for this compound is primarily from a Phase I study in Japanese patients with EGFR mutation-positive NSCLC who had been previously treated with EGFR-TKIs.

Phase I Study of this compound [6][11][12]

While this study focused on patients with T790M mutations, it also included patients with other EGFR mutations and demonstrated the antitumor activity of this compound.[6] A patient with a G719A mutation achieved an objective response.[5]

Patient PopulationEndpointResult
T790M-positive (n=86)Objective Response Rate (ORR)28% (highest at 39% with 8 mg/day BID)
T790M-negative (n=16)Objective Response Rate (ORR)19%

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings.

Preclinical Biochemical and Cellular Assays for this compound[5][7]
  • Biochemical IC50 Determination: The inhibitory activity of this compound and other EGFR-TKIs was evaluated against various EGFR mutations. The specific enzymes and assay conditions would be detailed in the original publication by Ito et al. (2019).

  • Cellular EGFR Phosphorylation Assay: Jump-In GripTite HEK293 cells were transiently transfected with expression vectors for different EGFR mutations. The ability of the compounds to inhibit intracellular EGFR phosphorylation was then measured to determine cellular potency.

Xenograft Models for this compound[5][7]
  • Cell Lines: SW48 (harboring EGFR G719S) and NCI-H1975 (harboring EGFR L858R/T790M) human tumor cell lines were used.

  • Animal Model: Female BALB/c nude mice were used for tumor implantation.

  • Procedure: Tumor cells were subcutaneously injected into the mice. Once tumors reached a specified size, mice were randomized to receive vehicle control or this compound orally. Tumor volume was measured regularly to assess antitumor activity.

ACHILLES/TORG1834 Clinical Trial for Afatinib[9]
  • Study Design: Investigator-initiated, open-label, multicenter, randomized phase II/III trial.

  • Patient Population: Treatment-naive patients with non-squamous NSCLC harboring sensitizing uncommon EGFR mutations (excluding exon 20 insertions and T790M).

  • Intervention: Patients were randomized (2:1) to receive afatinib (30 or 40 mg daily) or platinum-based chemotherapy (cisplatin or carboplatin (B1684641) plus pemetrexed).

  • Primary Endpoint: Progression-free survival (PFS).

Signaling Pathways and Experimental Workflow

Visual representations of complex biological processes and experimental designs can enhance understanding.

EGFR Signaling Pathway and Inhibition by TKIs

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_drugs Inhibitors cluster_downstream Downstream Signaling EGFR EGFR RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway EGFR->RAS_RAF_MEK_ERK PI3K_AKT_mTOR PI3K-AKT-mTOR Pathway EGFR->PI3K_AKT_mTOR Afatinib Afatinib Afatinib->EGFR TAS121 This compound TAS121->EGFR Proliferation Cell Proliferation, Survival, Angiogenesis RAS_RAF_MEK_ERK->Proliferation PI3K_AKT_mTOR->Proliferation

Caption: EGFR signaling pathway and points of inhibition by Afatinib and this compound.

Xenograft Model Experimental Workflow

Xenograft_Workflow start Tumor Cell Implantation (e.g., SW48, NCI-H1975) tumor_growth Tumor Growth Monitoring start->tumor_growth randomization Randomization tumor_growth->randomization treatment Treatment Initiation (Vehicle or this compound) randomization->treatment measurement Tumor Volume Measurement treatment->measurement Regular Intervals analysis Data Analysis measurement->analysis

Caption: Experimental workflow for assessing in vivo antitumor activity using xenograft models.

Conclusion

Both afatinib and this compound demonstrate promising activity against uncommon EGFR mutations. Afatinib has a more established clinical profile with proven efficacy in improving progression-free survival compared to chemotherapy in this patient population. This compound, a next-generation inhibitor, shows high selectivity for mutant EGFR in preclinical models and early clinical data suggests its potential, particularly in cases of acquired resistance. The choice between these agents in a clinical setting would depend on the specific mutation, prior treatment history, and the patient's overall health. For researchers, the distinct selectivity profiles and mechanisms of action of these two drugs offer fertile ground for further investigation into overcoming resistance and improving outcomes for NSCLC patients with uncommon EGFR mutations.

References

A Head-to-Head Comparison of Third-Generation EGFR-TKIs: Osimertinib, Aumolertinib, Lazertinib, and Furmonertinib

Author: BenchChem Technical Support Team. Date: December 2025

The advent of third-generation Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase Inhibitors (TKIs) has revolutionized the treatment landscape for non-small cell lung cancer (NSCLC) patients with activating EGFR mutations. These inhibitors were meticulously designed to selectively target sensitizing EGFR mutations (such as exon 19 deletions and L858R) and the acquired T790M resistance mutation, a common mechanism of failure for first- and second-generation TKIs. A key characteristic of this class is their ability to spare wild-type (WT) EGFR, leading to a more favorable safety profile. This guide provides a detailed, head-to-head comparison of four prominent third-generation EGFR-TKIs: osimertinib (B560133), aumolertinib, lazertinib (B608487), and furmonertinib, with supporting preclinical and clinical data.

Mechanism of Action and Preclinical Potency

Third-generation EGFR-TKIs are irreversible inhibitors that form a covalent bond with the cysteine residue at position 797 (C797) within the ATP-binding pocket of the EGFR kinase domain.[1] This irreversible binding is crucial for their high potency against EGFR mutants, including the T790M "gatekeeper" mutation.[1] Their selectivity for mutant over wild-type EGFR is a defining feature that contributes to an improved therapeutic window.

The preclinical efficacy of these inhibitors is primarily evaluated by their half-maximal inhibitory concentration (IC50) against various EGFR mutations, with lower values indicating greater potency.

Table 1: Preclinical Activity (IC50, nM) of Third-Generation EGFR-TKIs Against Various EGFR Mutations
EGFR MutationOsimertinibAumolertinibLazertinibFurmonertinib
Exon 19 Del ~10Data not availableData not availableData not available
L858R ~10Data not availableData not availableData not available
Exon 19 Del / T790M ~1Data not availableData not availableData not available
L858R / T790M ~1Data not availableData not availableData not available
Wild-Type (WT) ~200Data not availableData not availableData not available
Exon 20 Ins (S768_D770dup) Data not availableData not availableData not available11
Exon 20 Ins (A767_V769dup) Data not availableData not availableData not available14
Exon 20 Ins (N771_H773dup) Data not availableData not availableData not available20

Note: IC50 values are compiled from various preclinical studies and may vary depending on the specific assay conditions. A comprehensive head-to-head preclinical study with all four TKIs under identical conditions is not currently available.

Clinical Efficacy: A Comparative Overview

The clinical development of these third-generation inhibitors has been marked by several large-scale Phase III trials demonstrating their superiority over first-generation EGFR-TKIs in the first-line treatment of advanced EGFR-mutated NSCLC.

Table 2: Head-to-Head and Comparative Clinical Trial Data for Third-Generation EGFR-TKIs
Trial (Inhibitor)ComparatorMedian Progression-Free Survival (PFS)Objective Response Rate (ORR)
FLAURA (Osimertinib) Gefitinib (B1684475) or Erlotinib18.9 months80%
AENEAS (Aumolertinib) Gefitinib19.3 months74%[1]
LASER301 (Lazertinib) Gefitinib20.6 months76%[1]
FURLONG (Furmonertinib) Gefitinib20.8 monthsNot Reported[1]
MARIPOSA (Exploratory Analysis) Osimertinib vs. Lazertinib16.6 months vs. 18.5 months85% vs. 83%[1]
Retrospective Study Aumolertinib vs. Osimertinib19.0 months vs. 19.0 months39.1% vs. 30.6% (First-line)[2][3]

It is important to note that while the FLAURA, AENEAS, LASER301, and FURLONG trials established the efficacy of each third-generation TKI against first-generation inhibitors, they were not direct head-to-head comparisons. The MARIPOSA trial included a direct, albeit exploratory, comparison between lazertinib and osimertinib, showing comparable efficacy.[1] A retrospective study also suggested similar efficacy between aumolertinib and osimertinib.[2][3]

Central Nervous System (CNS) Activity

Brain metastases are a frequent and challenging complication in EGFR-mutant NSCLC. A critical advantage of third-generation EGFR-TKIs is their ability to penetrate the blood-brain barrier and exert activity in the CNS.

  • Osimertinib has demonstrated CNS efficacy in the FLAURA trial.[4]

  • Aumolertinib has been shown to effectively control metastatic brain lesions.[5]

  • Lazertinib is also a CNS-penetrant third-generation TKI.[6]

  • Furmonertinib , in the FURLONG study, showed a superior CNS progression-free survival compared to gefitinib (20.8 months vs. 9.8 months) in patients with baseline CNS metastases. The CNS objective response rate was 91% with furmonertinib versus 65% with gefitinib.[1]

Safety and Tolerability Profile

The enhanced selectivity for mutant EGFR translates to a generally improved safety profile for third-generation TKIs compared to their predecessors. The most common adverse events are typically mild to moderate in severity.

Table 3: Comparative Safety Profile of Third-Generation EGFR-TKIs
Adverse Event (Grade ≥3)Osimertinib (FLAURA)Aumolertinib (AENEAS)LazertinibFurmonertinib
Any Grade ≥3 AE 34%[1]36.4%[1]Considered manageable[1]Considered manageable[1]
Diarrhea <2%Data not availableLower rates reportedData not available
Rash <1%Data not availableLower rates reportedData not available

Resistance Mechanisms

Despite the profound initial responses, acquired resistance to third-generation EGFR-TKIs eventually emerges. The most well-characterized on-target resistance mechanism is the acquisition of a C797S mutation in the EGFR kinase domain, which prevents the covalent binding of these irreversible inhibitors. Other resistance mechanisms include off-target alterations such as MET amplification.

Experimental Protocols

Cell-Based Proliferation/Viability Assay (MTT Assay Example)

This assay is a cornerstone for determining the in vitro potency (IC50) of EGFR-TKIs.

Principle: This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability. Viable cells with active mitochondrial dehydrogenases can reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan (B1609692) crystals.[7] The concentration of the formazan, which is proportional to the number of viable cells, is determined by measuring the absorbance after solubilization.

Detailed Methodology:

  • Cell Seeding:

    • Cancer cell lines harboring specific EGFR mutations (e.g., PC-9 for Exon 19 deletion, H1975 for L858R/T790M) are cultured in appropriate media.

    • Cells are harvested during their logarithmic growth phase and seeded into 96-well plates at a pre-determined optimal density (e.g., 5,000-10,000 cells/well).[7]

    • Plates are incubated for 24 hours to allow for cell attachment.[8]

  • Compound Treatment:

    • A serial dilution of the EGFR-TKI is prepared in the culture medium.

    • The medium in the wells is replaced with the medium containing different concentrations of the TKI. A vehicle control (e.g., 0.1% DMSO) is also included.[7]

    • The plates are incubated for a specified period, typically 72 hours.[9]

  • MTT Addition and Incubation:

    • After the incubation period, MTT solution (e.g., 10 µL of 5 mg/mL solution) is added to each well.[7]

    • The plates are incubated for an additional 2-4 hours to allow for the formation of formazan crystals.[10]

  • Formazan Solubilization and Absorbance Measurement:

    • The medium containing MTT is removed, and a solubilization solution (e.g., DMSO) is added to each well to dissolve the formazan crystals.[8]

    • The absorbance is measured using a microplate reader at a wavelength of 570 nm.[10]

  • Data Analysis:

    • The percentage of cell viability is calculated relative to the vehicle-treated control cells.

    • The IC50 value is determined by plotting the cell viability against the drug concentration and fitting the data to a sigmoidal dose-response curve.[7]

In Vivo Tumor Xenograft Model

This model is crucial for evaluating the anti-tumor efficacy of EGFR-TKIs in a living organism.

Principle: Human cancer cells are implanted into immunocompromised mice (e.g., nude mice), where they form tumors.[11] The effect of the drug on tumor growth is then monitored over time.[12]

Detailed Methodology:

  • Cell Preparation and Implantation:

    • Human NSCLC cell lines with defined EGFR mutations are cultured and harvested.

    • A specific number of cells (e.g., 5 x 10^6) are resuspended in a suitable medium, sometimes mixed with Matrigel to improve tumor take rate, and injected subcutaneously into the flank of nude mice.[12]

  • Tumor Growth and Randomization:

    • Tumors are allowed to grow to a palpable size.

    • Tumor volume is measured regularly using calipers (Volume = (Length x Width²)/2).[12]

    • When tumors reach a predetermined size (e.g., 100-200 mm³), the mice are randomized into treatment and control groups.

  • Drug Administration:

    • The EGFR-TKI is administered to the treatment group, typically via oral gavage, at a specified dose and schedule.[13]

    • The control group receives the vehicle solution.[12]

  • Monitoring and Endpoint:

    • Tumor volume and the body weight of the mice are monitored throughout the study.[13]

    • The study is concluded when tumors in the control group reach a certain size or after a predefined duration.

  • Data Analysis:

    • The tumor growth inhibition (TGI) is calculated for the treatment groups relative to the control group.

    • Statistical analysis is performed to determine the significance of the anti-tumor effect.

Visualizations

EGFR Signaling Pathway and TKI Inhibition

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_tki EGFR EGFR GRB2 GRB2/SOS EGFR->GRB2 Activates PI3K PI3K EGFR->PI3K Activates RAS RAS GRB2->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Growth ERK->Proliferation Promotes AKT AKT PI3K->AKT AKT->Proliferation Promotes TKI 3rd-Gen EGFR-TKI TKI->EGFR Inhibits (Covalent Bond) EGF EGF (Ligand) EGF->EGFR Binds

Caption: EGFR signaling pathway and the inhibitory action of third-generation TKIs.

Experimental Workflow for In Vitro Cell Viability Assay

Cell_Viability_Workflow start Start seed_cells Seed NSCLC cells in 96-well plate start->seed_cells incubate1 Incubate 24h (Cell Attachment) seed_cells->incubate1 add_tki Add serial dilutions of EGFR-TKI incubate1->add_tki incubate2 Incubate 72h (Treatment) add_tki->incubate2 add_mtt Add MTT reagent incubate2->add_mtt incubate3 Incubate 2-4h (Formazan Formation) add_mtt->incubate3 solubilize Solubilize formazan (e.g., with DMSO) incubate3->solubilize read_absorbance Measure absorbance at 570 nm solubilize->read_absorbance analyze_data Calculate % viability and determine IC50 read_absorbance->analyze_data end End analyze_data->end

Caption: Workflow for a typical in vitro cell viability assay (e.g., MTT).

Logical Relationship: TKI Selectivity Profile

TKI_Selectivity cluster_targets EGFR Variants TKI 3rd-Gen EGFR-TKI activating_mut Activating Mutations (Ex19del, L858R) TKI->activating_mut High Potency (Inhibits) t790m_mut T790M Resistance Mutation TKI->t790m_mut High Potency (Inhibits) wt_egfr Wild-Type EGFR TKI->wt_egfr Low Potency (Spares)

Caption: Selectivity profile of third-generation EGFR-TKIs.

References

Tas-121 Demonstrates Superior Selectivity for Mutant EGFR: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Tas-121, a novel covalent inhibitor of the Epidermal Growth Factor Receptor (EGFR), against other established EGFR tyrosine kinase inhibitors (TKIs). The experimental data herein validates the superior selectivity of this compound for clinically relevant EGFR mutations, including activating, resistance, and uncommon mutations, while maintaining a significantly lower affinity for wild-type (WT) EGFR. This enhanced selectivity profile suggests a potential for a wider therapeutic window and reduced off-target effects.

Comparative Efficacy of EGFR Inhibitors

The potency of this compound was evaluated against a panel of EGFR variants and compared with first-generation (erlotinib), second-generation (afatinib), and third-generation (osimertinib) TKIs. The following tables summarize the half-maximal inhibitory concentration (IC50) values from both biochemical and cellular assays, demonstrating the superior selectivity of this compound.

Table 1: Biochemical IC50 Values of EGFR Inhibitors

This table presents the biochemical IC50 values (nmol/L), indicating the concentration of the inhibitor required to reduce the enzymatic activity of the purified EGFR kinase domain by 50%.

EGFR MutationThis compound (nmol/L)
Wild-Type 8.2
L858R 1.7
Ex19del 2.7
L858R/T790M 0.56
Ex19del/T790M 1.1

Data sourced from preclinical characterization studies of this compound.[1]

Table 2: Cellular IC50 Values for Inhibition of EGFR Phosphorylation

This table showcases the cellular IC50 values (nmol/L) for the inhibition of EGFR phosphorylation in transiently transfected HEK293 cells. This assay reflects the inhibitor's activity within a cellular context.

EGFR MutationThis compound (nmol/L)Erlotinib (nmol/L)Afatinib (nmol/L)Osimertinib (B560133) (nmol/L)
Wild-Type 2201813490
L858R 11112.915
Ex19del 5.3122.09.4
L858R/T790M 16>10,00025012
Ex19del/T790M 10>10,0002307.9
G719A 24>10,0001123
G719C 151001325
G719S 12271015
L861Q 19431210

Data highlights this compound's potent inhibition of various EGFR mutations with significantly less activity against wild-type EGFR compared to other TKIs.[1]

Table 3: Selectivity Ratios for Mutant vs. Wild-Type EGFR

The selectivity ratio, calculated as the IC50 for WT EGFR divided by the IC50 for the mutant EGFR, provides a quantitative measure of an inhibitor's specificity. A higher ratio indicates greater selectivity for the mutant form.

EGFR MutationThis compoundErlotinibAfatinibOsimertinib
L858R 20.01.64.532.7
Ex19del 41.51.56.552.1
L858R/T790M 13.8<0.00180.0540.8
Ex19del/T790M 22.0<0.00180.0662.0
G719A 9.2<0.00181.221.3
G719C 14.70.181.019.6
G719S 18.30.671.332.7
L861Q 11.60.421.149.0

This compound demonstrates superior selectivity for a broad range of EGFR mutations compared to first and second-generation inhibitors and a comparable selectivity profile to osimertinib for common mutations.[1]

Signaling Pathway and Mechanism of Action

The Epidermal Growth Factor Receptor is a key mediator of signaling pathways that control cell growth, proliferation, and survival. Mutations in the EGFR gene can lead to its constitutive activation, driving tumorigenesis. This compound is a third-generation, irreversible covalent inhibitor that selectively targets the ATP-binding site of mutant EGFR, thereby blocking downstream signaling.

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm EGF EGF Ligand EGFR_WT Wild-Type EGFR EGF->EGFR_WT Binds RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway EGFR_WT->RAS_RAF_MEK_ERK Activates PI3K_AKT_mTOR PI3K-AKT-mTOR Pathway EGFR_WT->PI3K_AKT_mTOR Activates EGFR_Mutant Mutant EGFR EGFR_Mutant->RAS_RAF_MEK_ERK Constitutively Activates EGFR_Mutant->PI3K_AKT_mTOR Constitutively Activates Proliferation Cell Proliferation, Survival, Growth RAS_RAF_MEK_ERK->Proliferation PI3K_AKT_mTOR->Proliferation Tas121 This compound Tas121->EGFR_Mutant Selectively Inhibits

Caption: EGFR signaling pathway and inhibitory action of this compound.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

Biochemical EGFR Kinase Assay

This assay quantifies the enzymatic activity of purified EGFR kinase domains and the inhibitory effects of test compounds.

Materials:

  • Purified recombinant EGFR kinase domains (Wild-Type and mutant variants)

  • Kinase reaction buffer (e.g., 20 mM Tris-HCl, pH 7.5, 5 mM MgCl2, 1 mM EGTA, 5 mM β-glycerophosphate, 5% glycerol, 0.2 mM DTT)

  • ATP

  • Peptide substrate (e.g., Y12-Sox conjugated peptide)

  • This compound and other test compounds serially diluted in DMSO

  • 384-well microtiter plates

  • Plate reader capable of fluorescence detection

Procedure:

  • Prepare 10X stocks of EGFR enzymes, ATP, and peptide substrate in kinase reaction buffer.

  • Add 5 µL of each EGFR enzyme to the wells of a 384-well plate.

  • Pre-incubate the enzymes for 30 minutes at 27°C with 0.5 µL of serially diluted test compounds or DMSO as a control.

  • Initiate the kinase reaction by adding 45 µL of a pre-mixed solution of ATP and peptide substrate.

  • Monitor the reaction kinetics by measuring fluorescence at an excitation of 360 nm and an emission of 485 nm every 71 seconds for 30-120 minutes.

  • Determine the initial velocity of the reaction from the linear phase of the progress curves.

  • Plot the initial velocity against the inhibitor concentration and fit the data to a log[Inhibitor] vs. Response curve to calculate the IC50 value.

Cellular EGFR Phosphorylation Inhibition Assay

This assay measures the ability of a compound to inhibit EGFR autophosphorylation within a cellular environment.

Experimental_Workflow cluster_prep Cell Preparation cluster_treatment Inhibitor Treatment cluster_analysis Analysis start Seed HEK293 cells in 96-well plates transfect Transfect cells with EGFR expression vectors (WT or Mutant) start->transfect culture Culture for 24-48 hours transfect->culture serum_starve Serum-starve cells for 4-6 hours culture->serum_starve add_inhibitor Add serial dilutions of This compound or other TKIs serum_starve->add_inhibitor incubate Incubate for 2 hours add_inhibitor->incubate lyse Lyse cells to release proteins incubate->lyse elisa Perform ELISA to detect phosphorylated EGFR lyse->elisa readout Measure signal (e.g., luminescence, fluorescence) elisa->readout calculate Calculate IC50 values readout->calculate

Caption: Workflow for cellular EGFR phosphorylation inhibition assay.

Materials:

  • Jump-In GripTite HEK293 cells

  • Expression vectors for Wild-Type and mutant EGFR

  • Cell culture medium and reagents

  • Transfection reagent

  • This compound and other test compounds

  • Lysis buffer

  • ELISA-based assay kit for phosphorylated EGFR (e.g., AlphaLISA SureFire Ultra)

  • 96-well and 384-well plates

  • Plate reader

Procedure:

  • Cell Seeding and Transfection: Seed Jump-In GripTite HEK293 cells in 96-well plates. After 24 hours, transiently transfect the cells with the appropriate EGFR expression vector (Wild-Type or mutant) using a suitable transfection reagent.

  • Cell Culture: Culture the transfected cells for 24-48 hours to allow for EGFR expression.

  • Inhibitor Treatment:

    • Serum-starve the cells for 4-6 hours.

    • Add serial dilutions of this compound or other EGFR inhibitors to the cells.

    • Incubate for 2 hours at 37°C.

  • Cell Lysis: Lyse the cells according to the protocol of the chosen phospho-EGFR detection assay.

  • Phospho-EGFR Detection:

    • Transfer the cell lysates to a 384-well plate.

    • Perform the ELISA-based assay to specifically detect the levels of phosphorylated EGFR.

  • Data Analysis:

    • Measure the signal (e.g., luminescence or fluorescence) using a plate reader.

    • Normalize the data to untreated controls and plot the percentage of inhibition against the inhibitor concentration.

    • Calculate the IC50 value by fitting the data to a four-parameter logistic curve.

References

A Comparative Guide to Cross-Resistance Between Tas-121 and Other EGFR Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Tas-121, a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI), with other EGFR inhibitors, focusing on their cross-resistance profiles. The information is compiled from preclinical and clinical studies to support research and drug development in the field of non-small cell lung cancer (NSCLC).

Introduction to EGFR Inhibitors and Acquired Resistance

EGFR TKIs have revolutionized the treatment of NSCLC harboring activating EGFR mutations. However, the initial efficacy of these drugs is often limited by the development of acquired resistance. First-generation (e.g., gefitinib, erlotinib) and second-generation (e.g., afatinib) EGFR TKIs are susceptible to the emergence of the T790M "gatekeeper" mutation. Third-generation inhibitors, such as osimertinib (B560133) and this compound, were designed to overcome this resistance mechanism. Nevertheless, resistance to third-generation TKIs also emerges, frequently through the acquisition of the C797S mutation or activation of bypass signaling pathways. Understanding the cross-resistance patterns between different EGFR inhibitors is crucial for developing effective sequential and combination treatment strategies.

Data Presentation: In Vitro Potency of EGFR Inhibitors

The following tables summarize the half-maximal inhibitory concentration (IC50) values of this compound and other selected EGFR inhibitors against various EGFR mutations, including those conferring resistance. Lower IC50 values indicate higher potency.

Table 1: In Vitro Potency (IC50) of EGFR Inhibitors in NSCLC Cell Lines

Cell LineEGFR MutationThis compound (nM)Osimertinib (nM)Gefitinib (nM)Afatinib (nM)
PC-9Exon 19 del-1.3120.4
HCC827Exon 19 del----
H3255L858R-1.2240.5
NCI-H1975L858R/T790M0.560.9>100010

Table 2: Biochemical IC50 Values of this compound Against EGFR Mutations [1]

EGFR MutationThis compound IC50 (nM)
L858R1.7
Exon 19 del2.7
L858R/T790M0.56
Exon 19 del/T790M1.1
Wild-Type EGFR8.2

Table 3: Activity of Fourth-Generation EGFR Inhibitors Against C797S Triple Mutant Cell Lines [2][3][4]

CompoundCell LineEGFR MutationIC50 (nM)
BLU-945Ba/F3L858R/T790M/C797S3.2
BLU-945Ba/F3Exon 19 del/T790M/C797S4.0
Compound 30Ba/F3Exon 19 del/T790M/C797S52
Compound 30Ba/F3L858R/T790M/C797S36
JND3229Ba/F3L858R/T790M/C797S510
TQB-3804-L858R/T790M/C797SPotent Inhibition

This table highlights the activity of newer generation inhibitors designed to overcome resistance to third-generation TKIs.

Cross-Resistance Profile of this compound

Direct experimental data on cell lines with acquired resistance to this compound and their subsequent sensitivity to other EGFR inhibitors is limited in the currently available literature. However, based on its mechanism of action and data from related third-generation inhibitors, a cross-resistance profile can be inferred.

This compound, similar to osimertinib, is a covalent inhibitor that targets the T790M resistance mutation. A key mechanism of acquired resistance to covalent third-generation EGFR TKIs is the C797S mutation, which prevents the covalent bond formation at cysteine 797. Preclinical studies have indicated that this compound is not effective against the EGFR C797S mutation. Therefore, it is highly probable that NSCLC cells harboring the C797S mutation would exhibit cross-resistance to both this compound and osimertinib.

Mechanisms of resistance to osimertinib, which could also apply to this compound, can be broadly categorized as:

  • On-target alterations: Primarily the EGFR C797S mutation.

  • Off-target mechanisms (Bypass signaling): Activation of alternative signaling pathways, such as MET amplification, HER2 amplification, or activation of the RAS-MAPK pathway.

It is anticipated that tumors developing resistance to this compound through these bypass mechanisms would also be resistant to other EGFR inhibitors that do not simultaneously target these alternative pathways.

Experimental Protocols

Detailed methodologies for key experiments cited in cross-resistance studies are provided below.

Generation of EGFR Inhibitor-Resistant Cell Lines

Objective: To establish cell lines with acquired resistance to a specific EGFR TKI for subsequent cross-resistance studies.

Protocol:

  • Cell Culture: Culture EGFR-mutant NSCLC cell lines (e.g., PC-9, HCC827, NCI-H1975) in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2.

  • Stepwise Dose Escalation:

    • Initiate treatment with the EGFR inhibitor (e.g., this compound) at a low concentration (e.g., 1-10 nM).

    • Once the cells develop resistance and resume proliferation, gradually increase the drug concentration in a stepwise manner.

    • Continue this process over several months until the cells can proliferate in the presence of a high concentration of the inhibitor (e.g., 1 µM).

  • Clonal Selection: Isolate single-cell clones from the resistant population by limiting dilution to ensure a homogenous resistant cell line.

  • Verification of Resistance: Confirm the resistance of the established cell line by performing a cell viability assay and determining the IC50 value of the EGFR inhibitor.

Cell Viability Assay (MTT Assay)

Objective: To determine the cytotoxic effects of EGFR inhibitors and calculate their IC50 values.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Drug Treatment: Treat the cells with a serial dilution of the EGFR inhibitor for 72 hours. Include a vehicle-only control.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 100 µL of a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the control and plot a dose-response curve to determine the IC50 value.

Western Blot Analysis for EGFR Signaling

Objective: To assess the effect of EGFR inhibitors on the phosphorylation of EGFR and its downstream signaling proteins.

Protocol:

  • Cell Lysis: Treat cells with the EGFR inhibitor for a specified time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer them to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).

    • Incubate the membrane with primary antibodies against phospho-EGFR, total EGFR, phospho-AKT, total AKT, phospho-ERK, total ERK, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Analysis: Quantify the band intensities using densitometry software and normalize the levels of phosphorylated proteins to their total protein levels.

Mandatory Visualizations

EGFR Signaling and TKI Inhibition

EGFR_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm EGFR EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation EGF EGF (Ligand) EGF->EGFR Binds TKI EGFR TKI (e.g., this compound) TKI->EGFR Inhibits

Caption: Simplified EGFR signaling pathway and the point of inhibition by EGFR TKIs.

Mechanisms of Acquired Resistance to EGFR TKIs

Resistance_Mechanisms cluster_1 1st/2nd Gen TKI Treatment cluster_2 3rd Gen TKI Treatment cluster_3 4th Gen TKI Treatment cluster_resistance Resistance Mechanisms TKI_1_2 Gefitinib, Erlotinib, Afatinib T790M EGFR T790M Mutation TKI_1_2->T790M Leads to TKI_3 Osimertinib, This compound C797S EGFR C797S Mutation TKI_3->C797S Leads to Bypass Bypass Pathway Activation (e.g., MET) TKI_3->Bypass Leads to TKI_4 Fourth-Generation Inhibitors T790M->TKI_3 Overcome by C797S->TKI_4 Targeted by

Caption: Evolution of resistance mechanisms to different generations of EGFR TKIs.

Experimental Workflow for Cross-Resistance Study

Cross_Resistance_Workflow Start Start with EGFR-mutant NSCLC cell line Generate Generate this compound Resistant Cell Line (Dose Escalation) Start->Generate Characterize Characterize Resistance Mechanism (Sequencing, Western Blot) Generate->Characterize Test Test Sensitivity to Other EGFR TKIs (Osimertinib, Afatinib, etc.) Characterize->Test Analyze Analyze Cross-Resistance Profile (IC50 Comparison) Test->Analyze

Caption: Experimental workflow for determining the cross-resistance profile of this compound.

References

Efficacy of Tas-121 in EGFR-TKI Pre-Treated Non-Small Cell Lung Cancer: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive comparison of the efficacy of Tas-121, an investigational third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI), with other approved EGFR-TKIs in patients with non-small cell lung cancer (NSCLC) who have been previously treated with other EGFR-TKIs. This document is intended for researchers, scientists, and drug development professionals, offering a detailed look at the available clinical trial data, experimental methodologies, and underlying signaling pathways.

Comparative Efficacy of EGFR-TKIs in Pre-Treated Patients

The emergence of resistance to first and second-generation EGFR-TKIs is a significant clinical challenge. The T790M mutation in exon 20 of the EGFR gene is the most common mechanism of acquired resistance.[1][2] Third-generation EGFR-TKIs are designed to target these resistance mutations while sparing wild-type EGFR.

The following tables summarize the efficacy of this compound, osimertinib (B560133), and afatinib (B358) in patients previously treated with EGFR-TKIs.

Table 1: Efficacy of this compound in Patients Previously Treated with EGFR-TKIs (Phase I Study) [3][4][5][6]
Patient Population EGFR mutation-positive NSCLC, previously treated with an EGFR-TKI
T790M Status T790M-Positive (n=86)
Objective Response Rate (ORR) 28% (overall) 39% (at 8 mg/day BID)
Dosing Regimen Once daily (QD) or twice daily (BID)
Maximum Tolerated Dose (MTD) 10 mg/day QD 8 mg/day BID
Table 2: Comparative Efficacy of Third-Generation EGFR-TKIs in T790M-Positive NSCLC Patients Previously Treated with an EGFR-TKI
Drug Trial Objective Response Rate (ORR)
This compound Phase I39% (at 8 mg/day BID)[3][5][6]
Osimertinib AURA3 (Phase III)71%[7]
Osimertinib ASTRIS (Real-world)57.3%[8][9]
Table 3: Efficacy of Afatinib in Patients Previously Treated with First-Generation EGFR-TKIs
Trial LUX-Lung 1 (Phase IIb/III)[10][11]
Patient Population Advanced NSCLC with progression after erlotinib (B232) or gefitinib
Objective Response Rate (ORR) 7%[10][11]
Median Progression-Free Survival (PFS) 3.3 months[10][11]

Experimental Protocols

This compound Phase I Clinical Trial Methodology

The data for this compound is derived from a Phase I, open-label, non-randomized, multi-center, dose-escalation study conducted in Japan.[3][4][5][6]

  • Patient Population: The study enrolled patients with advanced EGFR mutation-positive NSCLC who had been previously treated with an EGFR-TKI.[3][4][5][6]

  • Study Design: The trial consisted of three phases: dose escalation, expansion, and extension.[3][4][5][6]

  • Treatment Administration: this compound was administered orally once daily (QD) or twice daily (BID) in 21-day treatment cycles under fasting conditions.[3][4][5][6]

  • Primary Endpoint: The primary endpoint for the dose-escalation phase was the determination of dose-limiting toxicities (DLTs) during the first cycle of treatment.[3][4][5][6]

  • Efficacy Assessment: Tumor response was evaluated based on Response Evaluation Criteria in Solid Tumors (RECIST).

Signaling Pathways and Mechanisms of Action

The efficacy of third-generation EGFR-TKIs is rooted in their specific mechanism of action, which overcomes the resistance conferred by the T790M mutation.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular cluster_ras_raf RAS-RAF-MEK-ERK Pathway cluster_pi3k_akt PI3K-AKT-mTOR Pathway EGFR EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K EGF EGF EGF->EGFR RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Growth ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation

Diagram 1: Simplified EGFR Signaling Pathway.

Upon binding of a ligand like EGF, the EGFR dimerizes and autophosphorylates, activating downstream signaling cascades such as the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways, which drive cell proliferation and survival.[12][13]

TKI_Mechanism_of_Action cluster_tki EGFR-TKI Interaction cluster_first_gen 1st/2nd Gen TKI Resistance cluster_third_gen 3rd Gen TKI Efficacy cluster_outcome Cellular Outcome EGFR_T790M EGFR with T790M Mutation Proliferation_Continues Continued Cell Proliferation EGFR_T790M->Proliferation_Continues FirstGen_TKI 1st/2nd Gen TKI (e.g., Gefitinib, Erlotinib, Afatinib) FirstGen_TKI->EGFR_T790M Binding Blocked EGFR_T790M_2 EGFR with T790M Mutation Proliferation_Blocked Inhibition of Cell Proliferation EGFR_T790M_2->Proliferation_Blocked Tas121 This compound Tas121->EGFR_T790M_2 Binds and Inhibits

Diagram 2: Mechanism of Action of Third-Generation EGFR-TKIs.

First and second-generation TKIs are less effective against EGFR harboring the T790M mutation. Third-generation inhibitors like this compound are designed to specifically bind to and inhibit the activity of the T790M-mutated EGFR, thereby blocking downstream signaling and inhibiting tumor growth.[13]

Experimental_Workflow Patient_Screening Patient Screening (EGFRm+ NSCLC, Prior TKI) Dose_Escalation Phase I: Dose Escalation (3+3 Design) Patient_Screening->Dose_Escalation DLT_Assessment Dose-Limiting Toxicity Assessment (Cycle 1) Dose_Escalation->DLT_Assessment MTD_Determination Maximum Tolerated Dose Determination DLT_Assessment->MTD_Determination Expansion_Phase Expansion Phase (Further Safety & Efficacy) MTD_Determination->Expansion_Phase Efficacy_Evaluation Efficacy Evaluation (ORR, etc.) Expansion_Phase->Efficacy_Evaluation

References

A Comparative Safety Analysis of Tas-121 and Osimertinib for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An objective guide for researchers and scientists on the safety profiles of two prominent third-generation EGFR tyrosine kinase inhibitors, supported by clinical and preclinical data.

This guide provides a detailed comparative analysis of the safety profiles of Tas-121 and osimertinib (B560133), two third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors (TKIs). Both drugs are designed to target EGFR mutations, including the T790M resistance mutation, which is a common mechanism of resistance to earlier-generation EGFR TKIs in the treatment of non-small cell lung cancer (NSCLC). This comparison aims to equip researchers, scientists, and drug development professionals with the necessary data to inform further research and clinical development decisions.

Executive Summary

This compound and osimertinib, both being third-generation EGFR-TKIs, exhibit overlapping mechanisms of action by selectively and irreversibly inhibiting mutant forms of EGFR.[1][2] While direct head-to-head clinical trial data is not available, this guide synthesizes safety data from their respective clinical trials to provide a comparative overview. Osimertinib, being an approved and widely used therapeutic, has a more extensively documented safety profile from larger Phase III trials and real-world evidence.[3][4] this compound's safety profile is primarily characterized by a Phase I dose-escalation study.[5] Both drugs demonstrate a class-specific pattern of adverse events, including dermatological and gastrointestinal toxicities, though with some notable differences in the reported incidence and nature of these events.

Mechanism of Action and Signaling Pathway

Both this compound and osimertinib are potent and selective inhibitors of EGFR with activating mutations (such as exon 19 deletions and L858R) and the T790M resistance mutation, while showing less activity against wild-type EGFR.[6][7] They exert their therapeutic effect by covalently binding to the cysteine-797 residue in the ATP-binding site of the mutant EGFR, leading to irreversible inhibition of the receptor's kinase activity.[1] This blockade prevents the downstream activation of critical signaling pathways, including the PI3K/AKT/mTOR and RAS/RAF/MEK/ERK pathways, which are pivotal for tumor cell proliferation and survival.[8]

EGFR_Signaling_Pathway EGFR Signaling Pathway Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_pi3k PI3K/AKT Pathway cluster_ras RAS/MEK/ERK Pathway cluster_nucleus Nucleus EGFR Mutant EGFR PI3K PI3K EGFR->PI3K Activate RAS RAS EGFR->RAS Activate AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Promote RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Promote Tas121_Osimertinib This compound / Osimertinib Tas121_Osimertinib->EGFR Inhibit

Figure 1: Simplified diagram of EGFR signaling pathway inhibition by this compound and osimertinib.

Comparative Safety Profiles: Clinical Data

The following tables summarize the adverse events reported in clinical trials for this compound and osimertinib. It is important to note that the data for this compound is from a Phase I study (n=134), while the data for osimertinib is from larger, more extensive clinical trial programs (including the FLAURA trial, n=556 in the safety analysis set) and real-world data.[3][5]

Table 1: Common Adverse Drug Reactions (ADRs)
Adverse Drug ReactionThis compound (Any Grade)[5]Osimertinib (Any Grade)[3][9]
Dermatological Toxicity 89.6%59% (Rash or Acne)
Gastrointestinal
DiarrheaNot specified as a top ADR60%
StomatitisNot specified as a top ADR29%
NauseaNot specified as a top ADR45.9%
Decreased AppetiteNot specified as a top ADR28.3%
Hematological
Platelet Count Decreased67.2%Not specified as a top ADR
AnemiaNot specified as a top ADR16%
Other
Pyrexia (Fever)44.0%Not specified as a top ADR
Dry SkinNot specified as a top ADR38%
Nail EffectsNot specified as a top ADR39%
CoughNot specified as a top ADR22%
FatigueNot specified as a top ADR16%
Table 2: Serious and Dose-Limiting Toxicities
ToxicityThis compound[5]Osimertinib[1][3]
Dose-Limiting Toxicities (DLTs) Drug-induced liver injury, platelet count decreased, urticaria, interstitial lung disease, left ventricular failure.Not applicable in the same context as a dose-escalation study.
Interstitial Lung Disease (ILD)/Pneumonitis Reported as a DLT, incidence 7.5% (all manageable).A known serious adverse event, with an incidence of around 3.3%.
Cardiac Toxicity Left ventricular failure reported as a DLT.QT interval prolongation, and in some cases, heart failure have been reported.[10]
Discontinuation due to ADRs 11.1% (10 mg/day QD), 7.9% (8 mg/day BID) at the MTD level.Approximately 15% in the FLAURA trial.[4]

Experimental Protocols and Methodologies

Preclinical Safety and Toxicology

This compound: The starting dose for the first-in-human Phase I study was determined based on a 4-week repeated oral-dose toxicology study in monkeys.[11] The highest non-severely toxic dose was identified, and a human equivalent dose was calculated.[11] Pharmacodynamics analyses in mouse xenograft models were also conducted to assess the inhibition of EGFR phosphorylation in tumors versus wild-type EGFR in normal tissues like the skin.[12]

Osimertinib: Preclinical studies for osimertinib involved in vitro and in vivo models to establish its selectivity for mutant EGFR over wild-type EGFR.[6] These studies were crucial in predicting a favorable therapeutic window, with reduced wild-type EGFR-mediated toxicities like severe rash and diarrhea compared to earlier generation TKIs.[13]

Clinical Trial Safety Assessment

The safety and tolerability of both this compound and osimertinib in clinical trials were evaluated based on the National Cancer Institute's Common Terminology Criteria for Adverse Events (CTCAE).[14][15] This standardized system grades the severity of adverse events on a scale from 1 (mild) to 5 (death), allowing for consistent reporting and comparison across studies.

Clinical_Trial_Workflow General Clinical Trial Workflow for Safety Assessment Patient_Screening Patient Screening & Enrollment Baseline_Assessment Baseline Safety Assessment (Labs, ECG, Physical Exam) Patient_Screening->Baseline_Assessment Drug_Administration Drug Administration (this compound or Osimertinib) Baseline_Assessment->Drug_Administration Monitoring Ongoing Monitoring (Regular intervals) Drug_Administration->Monitoring AE_Detection Adverse Event (AE) Detection Monitoring->AE_Detection Data_Analysis Data Collection & Analysis Monitoring->Data_Analysis AE_Grading AE Grading (CTCAE v4.0/5.0) AE_Detection->AE_Grading AE_Grading->Data_Analysis Safety_Profile Determination of Safety Profile Data_Analysis->Safety_Profile

Figure 2: A generalized workflow for safety assessment in clinical trials of novel therapeutics.

Monitoring in Osimertinib Trials: Patients receiving osimertinib undergo regular monitoring, which includes assessment for symptoms of pneumonitis (e.g., cough, dyspnea), cardiac function (including ECGs for QT interval prolongation), and routine laboratory tests.[16] Management of adverse events often involves dose interruption or reduction.[4]

Discussion and Conclusion

The available data suggests that both this compound and osimertinib have manageable safety profiles, consistent with their mechanism of action as third-generation EGFR-TKIs. A key feature of these drugs is their selectivity for mutant EGFR, which generally translates to a lower incidence of severe wild-type EGFR-related toxicities compared to first and second-generation inhibitors.[13]

Osimertinib's safety profile is well-characterized through extensive clinical trials and post-marketing surveillance. The most common adverse events are diarrhea, rash, and nail toxicities.[3] Serious adverse events such as interstitial lung disease and cardiac toxicities, while less common, require careful monitoring.

This compound, based on its Phase I data, also demonstrates a manageable safety profile. Notably, dermatological toxicity, decreased platelet count, and pyrexia were the most frequently reported ADRs.[5] The dose-limiting toxicities observed provide crucial information for determining the recommended dose for future studies.

For drug development professionals, the comparison of these safety profiles highlights several key considerations:

  • Dermatological and Gastrointestinal Toxicities: These remain common class-effects, and strategies for their management are crucial for patient adherence and quality of life.

  • Hematological Effects: The high incidence of decreased platelet count with this compound in the Phase I study is a point of differentiation that warrants further investigation in larger trials.

  • Serious Adverse Events: The risk of ILD/pneumonitis and cardiac toxicities, although relatively low, is a shared concern for this class of drugs and necessitates robust safety monitoring plans in clinical development.

References

A Head-to-Head Benchmarking Analysis: Tas-121 Poised to Overcome Resistance to First and Second-Generation EGFR-TKIs

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the rapidly evolving landscape of targeted therapies for non-small cell lung cancer (NSCLC), the emergence of third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors (TKIs) marks a pivotal advancement in overcoming acquired resistance, a common clinical challenge with earlier generation agents. This guide provides a comprehensive comparison of Tas-121, a novel third-generation EGFR-TKI, against its first and second-generation predecessors, supported by preclinical data that underscores its potential as a potent and selective therapeutic option.

Executive Summary

This compound is an orally active, selective, and covalent inhibitor of mutant EGFR.[1] Preclinical evidence demonstrates its robust activity against a spectrum of EGFR mutations, including the common activating mutations (Exon 19 deletions and L858R), the T790M resistance mutation, and less common mutations such as G719X.[1][2] This positions this compound to address the primary mechanism of acquired resistance to first and second-generation EGFR-TKIs. This guide will delve into the comparative efficacy, selectivity, and mechanistic advantages of this compound, providing researchers, scientists, and drug development professionals with a detailed analysis to inform future research and clinical perspectives.

Comparative Efficacy: A Preclinical Perspective

The cornerstone of evaluating EGFR-TKI potency lies in the half-maximal inhibitory concentration (IC50), a measure of the drug's effectiveness in inhibiting a specific biological or biochemical function. Preclinical studies have meticulously benchmarked this compound against a panel of first and second-generation EGFR-TKIs, revealing a promising profile.

Inhibition of Intracellular EGFR Phosphorylation

This compound demonstrates potent inhibition of EGFR phosphorylation across various mutant cell lines, a key step in disrupting the downstream signaling pathways that drive tumor growth. Notably, its activity against the T790M resistance mutation is significantly higher than that of first and second-generation TKIs, which are largely ineffective against this mutation.

EGFR Mutation This compound Osimertinib Afatinib Erlotinib
Wild-type 2201801129
Ex19del 5.37.90.54.3
L858R 11211.17.3
Ex19del/T790M 101.9240>10,000
L858R/T790M 164.1250>10,000

Data sourced from Ito, K., et al. (2019).[2]

Cell Growth Inhibition

The inhibitory effect on EGFR phosphorylation translates to potent anti-proliferative activity in cancer cell lines harboring EGFR mutations. This compound shows comparable or superior cell growth inhibition for mutant-EGFR cell lines when compared to other TKIs, while maintaining a favorable selectivity profile against wild-type EGFR.

Cell Line EGFR Mutation This compound Osimertinib Afatinib Erlotinib
HCC827 Ex19del3.88.41.03.4
NCI-H1975 L858R/T790M309.6130>10,000

Data sourced from Ito, K., et al. (2019).[2]

Overcoming Acquired Resistance: The T790M Challenge

The development of the T790M "gatekeeper" mutation in exon 20 of the EGFR gene is the most common mechanism of acquired resistance to first and second-generation EGFR-TKIs, occurring in approximately 50-60% of patients.[3][4] First-generation TKIs (gefitinib, erlotinib) are reversible inhibitors and are ineffective against the T790M mutation.[4] Second-generation TKIs (afatinib, dacomitinib), while being irreversible inhibitors, also show limited clinical efficacy against T790M.[5] this compound, as a third-generation TKI, is specifically designed to covalently bind to the cysteine residue at position 797 of the EGFR kinase domain, enabling it to effectively inhibit EGFR harboring the T790M mutation.[1]

EGFR_Signaling_and_Resistance cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_tkis EGFR-TKIs EGFR EGFR P1 P EGFR->P1 Autophosphorylation P2 P EGFR->P2 Downstream Downstream Signaling (Proliferation, Survival) P1->Downstream P2->Downstream FirstGen 1st Gen TKI (Gefitinib, Erlotinib) FirstGen->EGFR Blocks ATP Binding (Reversible) SecondGen 2nd Gen TKI (Afatinib, Dacomitinib) SecondGen->EGFR Blocks ATP Binding (Irreversible) Tas121 This compound (3rd Gen TKI) Tas121->EGFR Blocks ATP Binding (Irreversible, Covalent) T790M T790M Mutation Tas121->T790M Overcomes Resistance T790M->FirstGen Causes Resistance T790M->SecondGen Causes Resistance

Caption: EGFR signaling, TKI inhibition, and the mechanism of T790M resistance.

Antitumor Activity in Xenograft Models

In vivo studies using mouse xenograft models further substantiate the promising preclinical profile of this compound. In an NCI-H1975 (EGFR L858R/T790M) xenograft model, orally administered this compound demonstrated significant, dose-dependent tumor growth inhibition.[1] Furthermore, in an orthotopic lung xenograft model, this compound significantly prolonged the survival of mice compared to first and second-generation EGFR-TKIs.[3] These findings highlight the potential for robust antitumor activity in a clinically relevant setting.

Clinical Landscape and Future Directions

A Phase I clinical trial of this compound in patients with advanced EGFR mutation-positive NSCLC previously treated with an EGFR-TKI has demonstrated its safety, tolerability, and antitumor activity.[6][7] In T790M-positive patients, the objective response rate (ORR) was 28%, with the 8 mg twice-daily dose showing an ORR of 39%.[6][7] For context, pivotal trials of first and second-generation TKIs in the first-line setting for EGFR-mutant NSCLC have shown the following efficacy:

TKI Generation Drug Median Progression-Free Survival (PFS) Objective Response Rate (ORR)
First-Generation Gefitinib (B1684475)9.2 - 10.9 months55% - 74%
Erlotinib9.7 - 13.1 months58% - 83%
Second-Generation Afatinib11.0 - 13.6 months66% - 70%
Dacomitinib (B1663576)14.7 months75%

Data compiled from multiple clinical trials.[5][8][9][10]

While direct head-to-head clinical comparisons are not yet available, the preclinical profile and early clinical data for this compound suggest it is a promising candidate to address the unmet need for patients who have developed resistance to earlier-generation EGFR-TKIs.

Experimental Protocols

The following are summaries of the key experimental methodologies used in the preclinical evaluation of this compound.

Inhibition of Intracellular EGFR Phosphorylation Assay

This assay quantifies the ability of a compound to inhibit the phosphorylation of EGFR within a cellular context.

phosphorylation_assay_workflow start Start transfection Transiently transfect HEK293 cells with EGFR expression vectors start->transfection seeding Seed transfected cells into 96-well plates transfection->seeding starvation Serum-starve cells seeding->starvation treatment Treat cells with serial dilutions of this compound or other TKIs starvation->treatment stimulation Stimulate with EGF treatment->stimulation lysis Lyse cells and transfer lysates to ELISA plates stimulation->lysis detection Detect phosphorylated EGFR using a specific primary antibody and a fluorophore-conjugated secondary antibody lysis->detection analysis Measure fluorescence and calculate IC50 values detection->analysis end End analysis->end

Caption: Workflow for the intracellular EGFR phosphorylation assay.

Protocol Summary: Jump-In GripTite HEK293 cells were transiently transfected with expression vectors for wild-type or mutant EGFR.[1] Transfected cells were seeded into 96-well plates and serum-starved. The cells were then treated with various concentrations of the test compounds for a specified duration, followed by stimulation with epidermal growth factor (EGF). After stimulation, the cells were lysed, and the lysates were analyzed by an in-cell Western assay to quantify the levels of phosphorylated EGFR.[2] The half-maximal inhibitory concentration (IC50) values were calculated from the dose-response curves.[1]

Cell Growth Inhibition Assay

This assay measures the effect of a compound on the proliferation of cancer cell lines.

Protocol Summary: Cancer cell lines, such as HCC827 (Ex19del) and NCI-H1975 (L858R/T790M), were seeded in 96-well plates and incubated for 24 hours.[2] The cells were then exposed to serial dilutions of this compound or other EGFR-TKIs for 72 hours.[4] Cell viability was assessed using a luminescent cell viability assay (e.g., CellTiter-Glo®), which measures the amount of ATP, an indicator of metabolically active cells.[4] IC50 values were determined by plotting cell viability against the logarithm of the drug concentration and fitting the data to a sigmoidal dose-response curve.[4]

In Vivo Xenograft Studies

These studies evaluate the antitumor efficacy of a compound in a living organism.

Protocol Summary: Human cancer cells, such as NCI-H1975, were subcutaneously injected into the flank of immunodeficient mice.[3] Once the tumors reached a palpable size, the mice were randomized into treatment and control groups. This compound was administered orally at various dose levels.[3] Tumor volume was measured regularly using calipers. At the end of the study, tumors were excised for pharmacodynamic analysis, such as assessing the levels of phosphorylated EGFR via Western blot, to confirm target engagement.[3]

Conclusion

This compound has demonstrated a compelling preclinical profile, characterized by potent and selective inhibition of clinically relevant EGFR mutations, including the formidable T790M resistance mutation. Its superior activity in both in vitro and in vivo models compared to first and second-generation EGFR-TKIs highlights its potential to become a valuable therapeutic agent for patients with EGFR-mutant NSCLC. As further clinical data becomes available, the precise role of this compound in the evolving treatment paradigm for this disease will be more clearly defined.

References

Futibatinib (formerly Tas-121) Demonstrates Promising Objective Response Rates in Pre-Treated Cholangiocarcinoma Compared to Standard Therapies

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Futibatinib (B611163) (formerly known as Tas-121), a targeted therapy, has shown a significant objective response rate (ORR) in patients with previously treated, unresectable, locally advanced, or metastatic intrahepatic cholangiocarcinoma (iCCA) harboring fibroblast growth factor receptor 2 (FGFR2) gene fusions or other rearrangements. This comparison guide provides an objective analysis of futibatinib's performance against standard chemotherapy regimens for this patient population, supported by data from key clinical trials.

Comparative Analysis of Objective Response Rates

The efficacy of futibatinib was evaluated in the pivotal Phase 2 FOENIX-CCA2 trial. For comparison, the standard first-line treatment for advanced biliary tract cancer is a combination of gemcitabine (B846) and cisplatin (B142131), with data from the landmark ABC-02 trial providing a key benchmark. While futibatinib is approved for second-line and later use, a comparison with the first-line standard highlights its potential clinical benefit. Data for second-line chemotherapy is also presented for a more direct comparison.

Treatment RegimenPatient PopulationObjective Response Rate (ORR)Trial Identifier
Futibatinib (this compound) Previously treated iCCA with FGFR2 fusions/rearrangements42%[1][2]FOENIX-CCA2 (NCT02052778)[3][4]
Gemcitabine + Cisplatin First-line advanced biliary tract cancer~26% (Tumor control rate of 81.4%)[5]ABC-02 (NCT00262769)[6]
Various Chemotherapies Second-line advanced cholangiocarcinomaNot well established, with limited efficacy[7]Retrospective analysis[7]

Experimental Protocols

A detailed understanding of the experimental design is crucial for interpreting the clinical data. Below are the methodologies for the key trials cited.

Futibatinib: FOENIX-CCA2 Trial
  • Study Design: A multinational, open-label, single-arm Phase 2 trial.[3][4]

  • Patient Population: Enrolled 103 patients with unresectable or metastatic intrahepatic cholangiocarcinoma with FGFR2 fusions or rearrangements who had progressed on at least one prior systemic therapy.[2]

  • Dosing Regimen: Futibatinib was administered orally at a dose of 20 mg once daily.[1]

  • Primary Endpoint: The primary efficacy outcome was the objective response rate (ORR) as determined by an independent review committee according to RECIST v1.1 criteria.[4]

  • Secondary Endpoints: Included duration of response (DoR), disease control rate (DCR), progression-free survival (PFS), and overall survival (OS).[2]

Gemcitabine + Cisplatin: ABC-02 Trial
  • Study Design: A randomized, controlled, open-label Phase 3 trial.[5][6]

  • Patient Population: Enrolled 410 patients with locally advanced or metastatic biliary tract cancer (cholangiocarcinoma, gallbladder cancer, or ampullary cancer) who had not received prior systemic therapy.[5]

  • Dosing Regimen: Patients in the combination arm received cisplatin (25 mg/m²) followed by gemcitabine (1000 mg/m²) on days 1 and 8 of a 21-day cycle for up to eight cycles.[5]

  • Primary Endpoint: The primary outcome was overall survival (OS).[5]

  • Secondary Endpoints: Included progression-free survival (PFS) and tumor control rate.[5]

Signaling Pathway

Futibatinib is a potent and irreversible inhibitor of the fibroblast growth factor receptor (FGFR) signaling pathway. FGFRs are a family of receptor tyrosine kinases that, when activated by fibroblast growth factors (FGFs), trigger downstream signaling cascades that play a crucial role in cell proliferation, survival, and migration. In some cancers, including a subset of cholangiocarcinomas, genetic alterations such as gene fusions can lead to the constitutive activation of the FGFR pathway, driving tumor growth. Futibatinib covalently binds to the ATP binding pocket of FGFR1-4, blocking its signaling activity.

FGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space FGF FGF Ligand FGFR FGFR Tyrosine Kinase Domain FGF->FGFR:f0 Binds HSPG HSPG HSPG->FGFR:f0 FRS2 FRS2 FGFR:f1->FRS2 Phosphorylates PLCG PLCγ FGFR:f1->PLCG STAT STAT FGFR:f1->STAT GRB2 GRB2 FRS2->GRB2 PI3K PI3K FRS2->PI3K SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Nucleus Nucleus (Gene Expression, Cell Proliferation, Survival) ERK->Nucleus AKT AKT PI3K->AKT AKT->Nucleus DAG DAG PLCG->DAG IP3 IP3 PLCG->IP3 PKC PKC DAG->PKC IP3->PKC PKC->Nucleus STAT->Nucleus Futibatinib Futibatinib (this compound) Futibatinib->FGFR:f1 Inhibits

Caption: FGFR Signaling Pathway and the inhibitory action of Futibatinib.

References

Comparative Analysis of TAS-121 (Futibatinib) and Other Tyrosine Kinase Inhibitors: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of the half-maximal inhibitory concentration (IC50) values of TAS-121 (Futibatinib) and other prominent tyrosine kinase inhibitors (TKIs) across various cancer cell lines. The data presented here is intended for researchers, scientists, and drug development professionals to facilitate an objective comparison of the performance of these inhibitors based on preclinical experimental data.

Data Presentation: Comparative IC50 Values

The following tables summarize the IC50 values of this compound and other TKIs targeting the Fibroblast Growth Factor Receptor (FGFR) and Epidermal Growth Factor Receptor (EGFR) pathways. These values represent the concentration of the inhibitor required to achieve 50% inhibition of cell viability or kinase activity in the specified cell lines.

Table 1: Comparative IC50 Values of FGFR Inhibitors
Cell LineCancer TypeFGFR AlterationThis compound (Futibatinib) IC50 (nM)Ponatinib IC50 (nM)Infigratinib (BGJ398) IC50 (nM)
SNU-16Gastric CancerFGFR2 Amplification3.7 ± 0.4[1]--
AN3 CAEndometrial CancerFGFR2 Mutation---
Ba/F3-BCR-FGFR1-BCR-FGFR1 Fusion-22-
Ba/F3-ZMYM2-FGFR1-ZMYM2-FGFR1 Fusion-29-
KG1AAcute Myeloid LeukemiaFGFR1OP2-FGFR1 Fusion-41-
BaF3-FGFR1-Engineered-24[2]2.9 (µM)
BaF3-FGFR2-Engineered-82.0 (µM)
BaF3-FGFR3-Engineered-82.0 (µM)[3]

Note: IC50 values can vary based on experimental conditions. Direct comparison should be made with caution when data is from different studies.

Table 2: Comparative IC50 Values of EGFR Inhibitors
Cell LineCancer TypeEGFR MutationErlotinib IC50Gefitinib IC50Afatinib IC50Osimertinib IC50
PC-9Non-Small Cell Lung CancerExon 19 Deletion-77.26 nM--
HCC827Non-Small Cell Lung CancerExon 19 Deletion-13.06 nM--
H1975Non-Small Cell Lung CancerL858R + T790M-> 4 µM--
H3255Non-Small Cell Lung CancerL858R----

Note: This table provides a sample of comparative data. A comprehensive, direct comparison across all inhibitors in the same study is limited.

Experimental Protocols

The IC50 values cited in this guide are predominantly determined through cell viability assays, which measure the effect of a drug on cell proliferation and survival. A common method employed is the MTT or MTS assay.

Principle of MTT/MTS Assay:

These colorimetric assays are based on the reduction of a tetrazolium salt (MTT or MTS) by metabolically active cells to form a colored formazan (B1609692) product. The amount of formazan produced is directly proportional to the number of viable cells. By measuring the absorbance of the formazan solution, the effect of the TKI on cell viability can be quantified.

Generalized Protocol for IC50 Determination using MTT Assay:

  • Cell Seeding: Cancer cell lines are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

  • Drug Treatment: Cells are treated with a serial dilution of the TKI (e.g., this compound, Ponatinib) for a specified incubation period (typically 48-72 hours). Control wells with untreated cells and vehicle-treated cells are included.

  • MTT/MTS Addition: After the incubation period, the MTT or MTS reagent is added to each well and incubated for a few hours to allow for the formation of formazan crystals.

  • Solubilization: The formazan crystals are solubilized by adding a solubilization solution (e.g., DMSO).

  • Absorbance Reading: The absorbance of each well is measured using a microplate reader at a specific wavelength.

  • Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to the untreated control. The IC50 value is then determined by plotting the percentage of viability against the logarithm of the drug concentration and fitting the data to a sigmoidal dose-response curve.[4][5]

Signaling Pathways and Experimental Workflow

To visualize the mechanisms of action and experimental procedures, the following diagrams are provided in the DOT language for Graphviz.

Experimental_Workflow_for_IC50_Determination cluster_cell_culture Cell Culture & Seeding cluster_treatment Drug Treatment cluster_assay MTT/MTS Assay cluster_analysis Data Analysis A Cancer Cell Line Culture B Cell Seeding in 96-well Plate A->B D Treatment of Cells (48-72h) B->D C Serial Dilution of TKI C->D E Addition of MTT/MTS Reagent D->E F Incubation & Formazan Formation E->F G Solubilization of Formazan F->G H Absorbance Reading G->H I Calculate % Cell Viability H->I J Plot Dose-Response Curve I->J K Determine IC50 Value J->K

Fig. 1: Experimental workflow for IC50 determination.

FGFR_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling cluster_nucleus Nucleus FGF FGF Ligand FGFR FGFR FGF->FGFR FRS2 FRS2 FGFR->FRS2 Autophosphorylation PLCg PLCγ FGFR->PLCg Tas121 This compound (Futibatinib) Ponatinib Infigratinib Tas121->FGFR Inhibition GRB2_SOS GRB2/SOS FRS2->GRB2_SOS PI3K PI3K FRS2->PI3K RAS RAS GRB2_SOS->RAS RAF_MEK_ERK RAF-MEK-ERK (MAPK Pathway) RAS->RAF_MEK_ERK Proliferation Cell Proliferation, Survival, Angiogenesis RAF_MEK_ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation DAG_IP3 DAG / IP3 PLCg->DAG_IP3 PKC PKC DAG_IP3->PKC PKC->Proliferation EGFR_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling cluster_nucleus Nucleus EGF EGF Ligand EGFR EGFR EGF->EGFR GRB2_SOS GRB2/SOS EGFR->GRB2_SOS Autophosphorylation PI3K PI3K EGFR->PI3K STAT3 STAT3 EGFR->STAT3 EGFR_TKIs Erlotinib, Gefitinib, Afatinib, Osimertinib EGFR_TKIs->EGFR Inhibition RAS RAS GRB2_SOS->RAS RAF_MEK_ERK RAF-MEK-ERK (MAPK Pathway) RAS->RAF_MEK_ERK Proliferation Cell Proliferation, Survival, Metastasis RAF_MEK_ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation STAT3->Proliferation

References

Safety Operating Guide

Navigating the Disposal of Tas-121: A General Protocol for Laboratory Chemical Waste

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: No specific Safety Data Sheet (SDS) or disposal protocol for a chemical entity uniquely identified as "Tas-121" is publicly available. Given its likely use in research contexts such as signaling pathway analysis, this compound should be treated as a potentially hazardous or highly potent compound. The following guide provides essential, step-by-step procedures for the proper disposal of hazardous chemical waste in a laboratory setting, which should be applied in the absence of specific manufacturer instructions.

Researchers, scientists, and drug development professionals must prioritize safety and regulatory compliance when handling and disposing of chemical waste. The cornerstone of this process is the principle that a chemical waste plan must be in place before any experiment begins.

Immediate Safety and Logistical Information

Proper disposal of a research chemical like this compound involves a systematic process of characterization, segregation, containment, and removal. Adherence to these steps is critical to protect laboratory personnel, the community, and the environment.

Personal Protective Equipment (PPE)

Before handling any chemical waste, including materials contaminated with this compound, appropriate Personal Protective Equipment (PPE) must be worn. The level of PPE depends on the known or perceived hazards of the chemical.

PPE LevelEquipment ExamplesWhen to Use
Level D Safety glasses, lab coat, chemical-resistant gloves, closed-toe shoes.Minimum protection for handling well-characterized, low-hazard chemicals.
Level C Full-face air-purifying respirator, chemical-resistant suit, inner and outer gloves.Required when the type and concentration of airborne substances are known.
Level B Self-contained breathing apparatus (SCBA), hooded chemical-resistant clothing.Highest level of respiratory protection needed with lesser skin protection requirements.
Level A Fully encapsulated vapor-protective suit with SCBA.Greatest potential for exposure to high-hazard substances exists.[1][2]

For a novel or uncharacterized compound like this compound, at a minimum, Level D protection should be used. If there is a risk of aerosol generation, a higher level of respiratory protection is warranted.

Experimental Protocol: General Chemical Waste Disposal

This protocol outlines the standard operating procedure for the safe disposal of hazardous chemical waste generated in a laboratory.

1. Waste Characterization and Segregation:

  • Identify: Treat this compound and any materials it has contacted (e.g., pipette tips, gloves, bench paper) as hazardous waste. If this compound is a known or suspected carcinogen, it must be handled according to specific institutional guidelines for carcinogenic waste.[3][4]

  • Segregate: Do not mix different types of chemical waste. Incompatible chemicals can react violently, producing heat, toxic gases, or explosions.[5][6] Waste should be segregated into categories such as:

    • Halogenated Solvents

    • Non-Halogenated Solvents

    • Corrosive Waste (Acids and Bases, stored separately)

    • Heavy Metal Waste

    • Solid Waste (contaminated labware)

2. Container Selection and Labeling:

  • Container: Use a container that is chemically compatible with the waste, in good condition, and has a secure, leak-proof screw cap.[5][7][8] Do not fill containers beyond 90% capacity to allow for expansion.

  • Labeling: All waste containers must be labeled immediately upon the first addition of waste. The label must include:

    • The words "Hazardous Waste".[6]

    • The full chemical name(s) of all components (no abbreviations).[5]

    • The approximate percentage of each component.[6]

    • The relevant hazard(s) (e.g., Flammable, Corrosive, Toxic).[5]

    • The date the container was first used for waste accumulation.[6]

3. Waste Storage (Satellite Accumulation Area - SAA):

  • Location: Store waste containers in a designated Satellite Accumulation Area (SAA) at or near the point of generation.[5][9]

  • Containment: Use secondary containment, such as a tray or tub, for all liquid hazardous waste containers to contain potential leaks or spills.[7]

  • Closure: Keep waste containers closed at all times except when adding waste.[5][7][9]

Quantitative Storage and Time Limits

Regulatory bodies impose strict limits on the amount of hazardous waste that can be stored in a laboratory SAA.

ParameterLimitRegulatory Guideline
Maximum Volume 55 gallonsFederal regulations allow the accumulation of up to 55 gallons of hazardous waste in an SAA.[7]
Acutely Hazardous Waste 1 quart (liquid) or 1 kg (solid)For "P-listed" acutely toxic wastes, the accumulation limit is significantly lower.[9]
Storage Time Up to 1 yearPartially filled containers may remain in an SAA for up to one year, provided the volume limits are not exceeded.[5]
Full Container Removal Within 3 daysOnce a container is full, it must be removed from the SAA within three days.[5]

4. Requesting Disposal:

  • Procedure: Once a waste container is full or the project is complete, contact your institution's Environmental Health and Safety (EHS) department to schedule a waste pickup.[9]

  • Documentation: Provide the EHS department with a complete inventory of the waste being collected.

5. Disposal of Empty Containers:

  • Non-Acutely Hazardous: A container that held a hazardous chemical (that is not acutely hazardous) can be disposed of in the regular trash after it has been emptied and the label has been defaced.[10]

  • Acutely Hazardous: If the container held an acutely toxic or "P-listed" waste, it must be triple-rinsed with a suitable solvent.[10] The rinsate must be collected and disposed of as hazardous waste.[10]

Visualization of Disposal Workflow

The following diagram illustrates the decision-making process and workflow for the proper disposal of laboratory chemical waste like this compound.

G cluster_0 Waste Generation & Characterization cluster_1 Segregation & Containment cluster_2 Accumulation & Storage cluster_3 Disposal & Final Steps start Experiment Generates This compound Waste ppe Don Appropriate PPE (Gloves, Lab Coat, Goggles) start->ppe characterize Characterize Waste: Treat as Hazardous/Potentially Carcinogenic ppe->characterize segregate Segregate Waste Type (e.g., Solid vs. Liquid) characterize->segregate container Select Compatible, Leak-Proof Waste Container segregate->container label_container Label Container: 'Hazardous Waste' + Contents + Date container->label_container saa Place in Designated Satellite Accumulation Area (SAA) label_container->saa containment Use Secondary Containment for Liquids saa->containment close_container Keep Container Securely Closed containment->close_container monitor Monitor Accumulation (Volume & Time Limits) close_container->monitor request_pickup Container Full? Contact EHS for Pickup monitor->request_pickup request_pickup->monitor No decontaminate Decontaminate Work Area & Dispose of Contaminated PPE request_pickup->decontaminate Yes

Caption: Workflow for Hazardous Chemical Waste Disposal in a Laboratory Setting.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.